(S)-3-Methylheptanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-methylheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVESMWJFKVAFSP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-3-Methylheptanoic acid chemical properties and structure
An In-depth Technical Guide to (S)-3-Methylheptanoic Acid: Structure, Properties, and Synthesis
Introduction
This compound is a chiral, branched-chain fatty acid that serves as a valuable building block in organic synthesis. As a medium-chain fatty acid, its unique structural features, particularly the stereocenter at the C-3 position, make it a significant precursor for creating complex, stereospecific molecules.[1][2] Its utility is notably recognized in the synthesis of biologically active compounds, such as prostaglandin derivatives, where precise stereochemistry is crucial for therapeutic efficacy.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical and physical properties, robust synthetic protocols, and analytical characterization methods.
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique molecular structure and standardized identifiers.
Core Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source(s) |
| IUPAC Name | (3S)-3-methylheptanoic acid | [4] |
| CAS Number | 59614-85-6 | [5][6] |
| Molecular Formula | C₈H₁₆O₂ | [4][5] |
| Molecular Weight | 144.21 g/mol | [4][6] |
| Canonical SMILES | CCCCC--INVALID-LINK--CC(=O)O | [5][7] |
| InChIKey | DVESMWJFKVAFSP-ZETCQYMHSA-N | [7] |
Molecular Structure
This compound is an eight-carbon carboxylic acid with a methyl group at the C-3 position. This substitution creates a chiral center, resulting in two possible enantiomers: (S) and (R). The "(S)" designation, from the Latin sinister for left, indicates the specific three-dimensional arrangement of the groups around this chiral carbon according to the Cahn-Ingold-Prelog priority rules. This stereochemical purity is paramount in pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities.
Caption: 2D structure of this compound highlighting the chiral center.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The data presented below are a combination of experimental and estimated values from reputable chemical databases.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 228.91°C (estimated) | [2] |
| Density | 0.9173 g/cm³ (estimated) | [2] |
| pKa | 4.80 ± 0.10 (predicted) | [2] |
| XLogP3 | 2.7 | [1][4] |
| Topological Polar Surface Area | 37.3 Ų | [4][7] |
| Storage Temperature | 2-8°C | [2] |
The molecule's structure, featuring a polar carboxylic acid head and a nonpolar eight-carbon tail, gives it moderate lipophilicity, as indicated by the XLogP3 value.[1][4] This amphiphilic character influences its solubility, making it sparingly soluble in water but readily soluble in common organic solvents like ether, ethanol, and dichloromethane.
Synthesis and Purification
The asymmetric synthesis of this compound is a key challenge that has been addressed through various stereoselective methods. One robust and well-documented approach involves the conjugate addition of a Grignard reagent to an α,β-unsaturated ester.[8]
Synthetic Workflow: Grignard Addition
This method leverages the 1,4-addition of an organometallic reagent to an activated alkene. The choice of a chiral auxiliary or a subsequent resolution step is necessary to obtain the desired (S)-enantiomer. A general, non-stereospecific synthesis is detailed in Organic Syntheses, which produces the racemic mixture.[8] Achieving the (S)-enantiomer specifically often involves modifications such as using a chiral substrate or catalyst.[9] The workflow below illustrates the fundamental transformation.
Caption: Synthetic workflow for 3-Methylheptanoic acid via Grignard reaction.
Experimental Protocol: Synthesis of Racemic 3-Methylheptanoic Acid
This protocol is adapted from a procedure published in Organic Syntheses and describes the synthesis of the racemic product.[8] Obtaining the enantiomerically pure (S)-form would require an additional chiral resolution step or the use of a stereoselective variant of this reaction.
Step 1: Preparation of Grignard Reagent (n-Butylmagnesium Bromide)
-
To a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 25.0 g (1.04 g-atoms) of magnesium turnings.
-
Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 mL of dry ether.
-
Add a small portion of the bromide solution to the magnesium to initiate the reaction, then add the remainder at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
Step 2: Conjugate Addition
-
Cool the Grignard solution to 0°C in an ice-salt bath.
-
Slowly add a solution of 142 g (1.0 mole) of sec-butyl crotonate in 100 mL of dry ether, maintaining the temperature between 0°C and 5°C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
Step 3: Saponification of the Ester
-
Add 200 mL of ethanol to the reaction mixture, followed by a solution of 112 g (2.0 moles) of potassium hydroxide in 200 mL of water.
-
Heat the mixture under reflux for 4 hours to saponify the ester.
-
Set the condenser for downward distillation and remove the ether and most of the ethanol.
Step 4: Workup and Purification
-
Cool the residue and dilute it with 200 mL of water. Wash the aqueous solution with ether to remove any non-acidic organic material.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the liberated 3-methylheptanoic acid with three portions of ether.
-
Wash the combined ether extracts with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.
-
Remove the ether by distillation, and distill the residue under reduced pressure to yield pure 3-methylheptanoic acid.
Analytical Characterization
Confirming the identity, purity, and stereochemistry of this compound requires a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show characteristic signals for the aliphatic protons. The proton at the chiral C-3 position will appear as a multiplet. The terminal methyl group of the butyl chain and the methyl group at C-3 will each appear as triplets and doublets, respectively, in distinct regions of the upfield spectrum. The carboxylic acid proton will be a broad singlet far downfield.
-
¹³C NMR : The spectrum will display eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~180 ppm). The chiral C-3 carbon and the other aliphatic carbons will appear in the upfield region.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features of the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1710 cm⁻¹.
-
Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 144. Characteristic fragmentation patterns for carboxylic acids, such as the loss of the hydroxyl group (-17) and the carboxyl group (-45), will be observed.
-
Chiral Analysis : Determining the enantiomeric excess (e.e.) is crucial. This is typically achieved using:
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : The acid is first derivatized to an ester (e.g., methyl ester) and then analyzed on a column with a chiral stationary phase, which allows for the separation and quantification of the (S) and (R) enantiomers.
-
Applications and Biological Relevance
The primary value of this compound in research and development lies in its role as a stereospecific building block.
-
Prostaglandin Synthesis : It serves as an intermediate in the synthesis of various prostaglandin analogues.[3] Prostaglandins are lipid compounds with diverse hormone-like effects, and their synthetic derivatives are used to treat conditions ranging from glaucoma to gastric ulcers. The specific stereochemistry of precursors like this compound is essential for the final product's biological activity.
-
Pheromone Synthesis : Branched-chain fatty acids are components of many insect pheromones. The synthesis of enantiomerically pure acids is critical for producing species-specific pheromones used in pest management.[9]
-
Drug Development : As a chiral synthon, it can be incorporated into larger, more complex drug candidates where a specific three-dimensional structure is required for interaction with a biological target, such as an enzyme or receptor. While specific biological activities for this compound itself are not extensively documented, related fatty acid methyl esters have been investigated for antimicrobial and anti-inflammatory properties.[10]
Conclusion
This compound is a well-defined chiral molecule whose importance is rooted in its utility as a synthetic intermediate. Its defined stereochemistry, coupled with its fatty acid structure, makes it a valuable tool for chemists in the pharmaceutical and life sciences industries. A thorough understanding of its properties, synthetic routes, and analytical profiles, as outlined in this guide, is essential for its effective application in the laboratory and in the development of new chemical entities.
References
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHYLHEPTANOIC ACID CAS#: 53663-30-2 [m.chemicalbook.com]
- 3. This compound-d3 | LGC Standards [lgcstandards.com]
- 4. This compound | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95.00% | CAS: 59614-85-6 | AChemBlock [achemblock.com]
- 6. 3-methylheptanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Natural occurrence of (S)-3-Methylheptanoic acid in organisms
An In-depth Technical Guide to the Natural Occurrence of (S)-3-Methylheptanoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract this compound is a chiral branched-chain fatty acid (BCFA) belonging to a class of molecules that serve diverse and critical functions across the biological kingdoms. While linear fatty acids are primarily associated with energy storage and membrane structure, BCFAs often act as specialized semiochemicals, metabolic byproducts, and components of the cellular lipidome that influence membrane fluidity and environmental interactions. The specific stereochemistry of these molecules is frequently paramount to their biological activity, making the study of individual enantiomers, such as the (S)-form of 3-methylheptanoic acid, essential. This technical guide provides a comprehensive overview of the known and inferred natural occurrences of this compound and related BCFAs in organisms ranging from microorganisms to mammals. We delve into the biosynthetic pathways, physiological roles, and the analytical methodologies required for the extraction, identification, and chiral determination of these compounds from complex biological matrices. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties of this stereospecific biomolecule.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Fatty acids in nature are predominantly straight-chain molecules. However, a significant minority possess alkyl branches, most commonly a single methyl group. These branched-chain fatty acids (BCFAs) are found in bacteria, plants, insects, and mammals, where they play roles distinct from their linear counterparts[1]. The position and stereochemistry of the methyl branch are critical determinants of their physical properties and biological function.
BCFAs are broadly categorized based on the methyl group's position relative to the carboxyl end:
-
iso-BCFAs: Methyl group on the penultimate carbon.
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anteiso-BCFAs: Methyl group on the antepenultimate carbon.
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Internally Branched BCFAs: Methyl group located elsewhere along the carbon chain, such as in 3-methylheptanoic acid.
The presence of a methyl group disrupts the orderly packing of acyl chains, lowering the melting point and increasing the fluidity of lipid membranes. Beyond this structural role, BCFAs are pivotal as signaling molecules, particularly in chemical communication. The chirality introduced by a methyl group at a position other than the chain's center, as in this compound, adds a layer of specificity, where often only one enantiomer is biologically active.
Occurrence and Physiological Roles by Organism Class
Mammalian Semiochemicals and Flavor Components
While direct evidence for this compound in mammals is sparse, the crucial role of structurally similar BCFAs in mammalian chemical signaling and flavor profiles is well-documented. These compounds are significant contributors to the characteristic odors of many species, including humans and ruminants.
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Contribution to Ruminant Scent and Flavor: The distinct flavor of sheep and goat milk, cheese, and meat is largely attributed to a suite of volatile BCFAs[2]. Key among these are 4-methyloctanoic acid (MOA) and 4-ethyloctanoic acid (EOA). These compounds, present in subcutaneous fat and milk, are responsible for the "mutton" or "goaty" flavor profile that can be undesirable to some consumers[2][3]. The concentrations of these acids are significant and directly correlate with sensory panel scores for flavor and odor[3]. Although not 3-methylheptanoic acid, their prevalence underscores the importance of mid-chain BCFAs in the metabolic and sensory landscape of ruminants.
-
Human Axillary Odor: Research into human body odor has identified related compounds as key malodorants. Specifically, (R)/(S)-3-hydroxy-3-methylhexanoic acid is a major component of human sweat malodor, released from non-volatile precursors by the action of skin microflora[2][4][5]. This highlights a common theme: BCFAs are often stored as non-volatile conjugates and released by enzymatic action, suggesting a potential pathway for the liberation of 3-methylheptanoic acid as well.
Insect Pheromones
Many insects utilize fatty acid derivatives as pheromones for communication, and BCFAs are common structural motifs in these signals[6]. The stereochemistry of these molecules is often critical for eliciting a behavioral response, with one enantiomer being highly active while the other is inactive or even inhibitory.
While a specific pheromonal role for this compound is not as widely documented as for other compounds, it belongs to the class of molecules frequently identified as pheromone components or their biosynthetic precursors in Coleoptera (beetles). For instance, the aggregation pheromone of the American palm weevil, Rhynchophorus palmarum, is rhynchophorol, a methyl-branched alcohol derived from fatty acid metabolism[7][8][9]. The biosynthesis of such compounds follows pathways capable of producing a variety of BCFAs, making it plausible that 3-methylheptanoic acid serves a similar role in other, less-studied species. The synthesis of chiral reference standards is crucial for confirming the structure and activity of these natural products[10][11].
Microbial Production and Activity
Bacteria are a primary source of BCFAs in many ecosystems and food chains[1]. They synthesize BCFAs to regulate membrane fluidity and as metabolic byproducts. Recent discoveries have also highlighted their role as bioactive compounds.
-
Antifungal Properties: The bacterium Lactobacillus plantarum MiLAB 14, isolated from lilac flowers, has been shown to produce a suite of antifungal 3-hydroxy fatty acids, including 3-(R)-hydroxydecanoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid[4][5]. These compounds are actively secreted during the logarithmic growth phase and exhibit potent activity against various molds and yeasts[4]. The concentration of 3-(R)-hydroxydecanoic acid can reach up to 1.7 µg/mL in the culture supernatant[4]. This discovery is significant as it demonstrates that microorganisms not only synthesize BCFAs but can also produce stereospecific, functionalized analogs with clear ecological roles (e.g., inhibiting competing fungi). This provides a strong precedent for exploring microbial sources for this compound.
-
Food Fermentation: Fungi used in industrial food processing, such as Aspergillus oryzae, are known to produce a wide array of secondary metabolites, including various organic acids[12]. Investigating the metabolome of such organisms could reveal them as potential natural sources of 3-methylheptanoic acid.
Plant Volatile Organic Compounds (VOCs)
Plants release a complex mixture of volatile organic compounds (VOCs) to mediate interactions with their environment, including attracting pollinators and defending against herbivores[13][14]. This chemical arsenal includes derivatives from the fatty acid pathway, such as organic acids and alcohols[13]. While over 1700 VOCs have been identified from plants, the specific presence of 3-methylheptanoic acid is not yet firmly established in the literature. However, given the diversity of plant secondary metabolism, its existence as a minor component in the volatile bouquet of certain plant species, potentially involved in repelling pests or attracting beneficial insects, remains a plausible area for future research.
Biosynthesis of 3-Methyl-Branched Fatty Acids
The biosynthesis of BCFAs diverges from the canonical straight-chain fatty acid synthesis by utilizing different starter or extender units.
Causality of Branch Formation: Fatty Acid Synthase (FASN) typically uses acetyl-CoA as a starter unit and malonyl-CoA as the two-carbon extender unit to build a linear acyl chain. Methyl branches are introduced in one of two primary ways:
-
Branched Starter Unit: Instead of acetyl-CoA, the FASN complex can utilize a branched-chain acyl-CoA derived from the catabolism of branched-chain amino acids (e.g., valine, leucine, isoleucine). This typically results in iso- and anteiso-BCFAs[8].
-
Branched Extender Unit: The FASN complex can incorporate methylmalonyl-CoA instead of malonyl-CoA during the elongation cycle. This introduces a methyl group within the fatty acid chain. The stereochemistry of the resulting branch depends on the stereospecificity of the enzymes involved in the condensation step.
The proposed pathway for this compound likely involves the use of propionyl-CoA as a starter unit, followed by one cycle of elongation with methylmalonyl-CoA, and subsequent cycles with standard malonyl-CoA.
Diagram: Proposed Biosynthetic Pathway
Below is a logical diagram illustrating a plausible biosynthetic route leading to this compound.
Caption: Proposed biosynthesis of this compound via FASN.
Technical Guide: Analysis and Chiral Determination
The analysis of this compound from a biological matrix requires a multi-step workflow designed to efficiently extract the analyte, separate it from interferences, and resolve its enantiomers.
Extraction from Biological Matrix
Principle (Causality): The goal is to separate the relatively nonpolar fatty acid from the highly polar and complex aqueous matrix (e.g., cell cytoplasm, tissue homogenate) and from proteins. Liquid-liquid extraction (LLE) using a solvent system like chloroform/methanol (Folch or Bligh-Dyer methods) is the gold standard[10]. Chloroform dissolves the lipids, while methanol helps to denature proteins and break lipid-protein interactions, ensuring a complete extraction into the organic phase.
This protocol is a self-validating system when run with an appropriate internal standard.
-
Homogenization: Weigh ~25-100 mg of tissue or pellet ~2-5 million cells. Homogenize the sample in a glass vial using a tissue disruptor or sonicator in 200 µL of cold methanol. For robust quantification, spike the sample with a known amount of an internal standard (e.g., deuterated heptadecanoic acid) at this stage.
-
Solvent Addition: Add 500 µL of chloroform to the methanol homogenate. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of ultrapure water to induce phase separation. Vortex for another 2 minutes.
-
Centrifugation: Centrifuge the sample at ~1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous (methanol/water) layer, a middle protein disk, and a lower organic (chloroform) layer containing the lipids and fatty acids.
-
Collection: Carefully pierce the protein disk with a glass Pasteur pipette or syringe and transfer the lower chloroform layer to a new clean glass vial. Avoid disturbing the upper layers.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen gas to yield the total lipid extract. The dried extract can be stored at -80°C prior to analysis.
Derivatization for GC Analysis
Principle (Causality): Carboxylic acids are polar and have low volatility, leading to poor peak shape (tailing) and high elution temperatures in gas chromatography. Converting the carboxylic acid to a more volatile and less polar ester, typically a methyl ester (FAME), is essential for achieving sharp, symmetrical peaks and high sensitivity. Boron trifluoride in methanol (BF₃-methanol) is a highly effective and common reagent for this transesterification.
-
Reconstitution: Reconstitute the dried lipid extract from step 4.1.6 in 0.5 mL of hexane.
-
Reaction: Add 1 mL of 14% BF₃-methanol solution (e.g., Sigma-Aldrich B1252).
-
Incubation: Cap the vial tightly and heat at 95°C for 1 hour in a heating block or water bath to drive the reaction to completion.
-
Extraction of FAMEs: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of ultrapure water. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 500 x g for 5 minutes. The upper hexane layer now contains the fatty acid methyl esters.
-
Final Preparation: Transfer the upper hexane layer to a GC vial for analysis.
Enantioselective GC-MS Analysis
Principle (Causality): Enantiomers have identical physical properties and cannot be separated on standard achiral GC columns. Chiral separation is achieved using a stationary phase containing a chiral selector, most commonly a derivatized cyclodextrin[12]. The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A chiral capillary column, such as a Rt-βDEXsm or Chirasil-L-Val column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)[12]. The choice of cyclodextrin derivative is critical and must be optimized for the specific analyte.
-
Injection: 1 µL of the hexane extract in splitless mode.
-
Oven Program: Start at 60°C, hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min. (Note: This program is a starting point and requires optimization).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for 3-methylheptanoic acid methyl ester (e.g., m/z 88 for the McLafferty rearrangement fragment, and the molecular ion at m/z 158).
-
Identification: The (S)-enantiomer is identified by comparing its retention time to that of a certified this compound reference standard, analyzed under identical conditions.
Diagram: Analytical Workflow
The following diagram outlines the complete process from sample acquisition to data analysis.
Caption: Workflow for chiral analysis of 3-methylheptanoic acid.
Quantitative Data Summary
While quantitative data for this compound specifically is limited, data for structurally related BCFAs provide a valuable reference for expected concentration ranges in different biological contexts.
| Compound Class | Specific Compound | Organism | Matrix | Reported Concentration | Reference |
| BCFA (Flavor) | 4-Methyloctanoic acid | Sheep (Ovis aries) | Adipose Tissue | 0.2 - 2.0 mg/kg (µg/g) | [3] |
| BCFA (Flavor) | 4-Ethyloctanoic acid | Sheep (Ovis aries) | Adipose Tissue | 0.05 - 0.4 mg/kg (µg/g) | [3] |
| Hydroxy-BCFA | 3-(R)-Hydroxydecanoic acid | Lactobacillus plantarum | Culture Supernatant | Max of 1.7 µg/mL | [4] |
Conclusion and Future Directions
This compound is a representative of the fascinating class of branched-chain fatty acids, whose biological roles are still being uncovered. While its presence is inferred in the chemical ecology of insects and the metabolic profiles of mammals, concrete examples are less common than for other BCFAs. The strongest evidence for the production of similar chiral, functionalized BCFAs comes from the microbial world, where organisms like Lactobacillus plantarum synthesize these molecules for chemical defense.
Future research should focus on:
-
Metabolomic Screening: Employing the robust chiral GC-MS methods outlined here to screen a wider variety of organisms, particularly insects and microorganisms, to specifically identify natural sources of this compound.
-
Biosynthetic Pathway Elucidation: Once a producer organism is identified, using genetic and biochemical tools to definitively map the enzymatic pathway and identify the specific synthases and modifying enzymes responsible for its production and stereocontrol.
-
Functional Assays: Investigating the biological activity of pure this compound in relevant systems, such as insect electroantennography and behavioral assays, or in antimicrobial assays against pathogenic fungi.
A deeper understanding of this molecule's natural occurrence and function holds potential for applications in sustainable agriculture (e.g., pest management via pheromone disruption) and biotechnology (e.g., novel antimicrobial agents).
References
- 1. researchgate.net [researchgate.net]
- 2. Concentrations of volatile 4-alkyl-branched fatty acids in sheep and goat milk and dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Male-produced aggregation pheromone of the american palm weevil,Rhynchophorus palmarum (L.) (Coleoptera, Curculionidae): Collection, identification, electrophysiogical activity, and laboratory bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CAS 57403-74-4: Heptanoic acid,3-methyl-, (3R)- [cymitquimica.com]
- 11. How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 3-Methyl-Branched Fatty Acids
Abstract
Branched-chain fatty acids (BCFAs), particularly those with a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon, are critical components of the cell membranes of many bacterial species.[1][2][3] These 3-methyl-branched fatty acids play a pivotal role in regulating membrane fluidity and enabling bacteria to adapt to diverse and often extreme environments.[2][4][5] Unlike the canonical straight-chain fatty acid synthesis pathway, the biosynthesis of BCFAs utilizes unique primer molecules derived from the catabolism of branched-chain amino acids (BCAAs). This guide provides a comprehensive exploration of the core biosynthetic pathway, its regulation, and the established experimental methodologies for its investigation, tailored for researchers and drug development professionals seeking to understand and manipulate this fundamental bacterial process.
The Core Biosynthetic Pathway: From Amino Acids to Membrane Lipids
The de novo synthesis of 3-methyl-branched fatty acids diverges from straight-chain fatty acid synthesis at the very first step: the selection of a primer molecule.[1] While straight-chain synthesis typically initiates with acetyl-CoA, BCFA synthesis employs short, branched-chain acyl-CoAs derived from the metabolism of valine, leucine, and isoleucine.[4][6] The subsequent elongation process is then carried out by the conserved fatty acid synthase (FAS) machinery.
Generation of Branched-Chain Primers from BCAA Catabolism
The commitment step for BCFA biosynthesis is the generation of specific acyl-CoA primers. This process begins with the cell's pool of branched-chain amino acids.
-
Transamination: A branched-chain amino acid transaminase (BCAT) catalyzes the transfer of an amino group from a BCAA (e.g., L-isoleucine, L-leucine, or L-valine) to an α-keto acid acceptor (like α-ketoglutarate), producing the corresponding branched-chain α-keto acid (BCKA).[4]
-
Oxidative Decarboxylation: The resulting BCKA undergoes oxidative decarboxylation to yield a branched-chain acyl-CoA that is one carbon shorter. This irreversible reaction is catalyzed by a branched-chain α-keto acid dehydrogenase complex (BCKAD) or a specific BCKA decarboxylase.[4][6] This enzymatic step is essential; its absence can completely halt BCFA synthesis.[7]
The specific BCAA precursor dictates the structure of the final fatty acid, as detailed in the table below.
| Precursor Amino Acid | α-Keto Acid Intermediate | Acyl-CoA Primer | Resulting Fatty Acid Series |
| L-Isoleucine | α-keto-β-methylvaleric acid | 2-methylbutyryl-CoA | Anteiso (odd-numbered carbons, e.g., C15, C17) |
| L-Leucine | α-ketoisocaproate | Isovaleryl-CoA (3-methylbutyryl-CoA) | Iso (odd-numbered carbons, e.g., C15, C17) |
| L-Valine | α-ketoisovalerate | Isobutyryl-CoA (2-methylpropanyl-CoA) | Iso (even-numbered carbons, e.g., C14, C16) |
| Table 1: Relationship between BCAA precursors, acyl-CoA primers, and the resulting BCFA series. The structure of the primer directly determines whether the final product is an iso- or anteiso-fatty acid and its total carbon number.[4][6][8] |
Initiation and Elongation by the Fatty Acid Synthase (FAS) II System
Once the branched acyl-CoA primer is formed, it enters the iterative fatty acid synthesis cycle.
-
Initiation: The crucial initiation reaction involves the condensation of the branched-chain acyl-CoA primer with malonyl-ACP (the chain-extending unit). This is catalyzed by β-ketoacyl-ACP synthase III (FabH).[9][10] The FabH enzymes in bacteria that produce BCFAs exhibit a distinct substrate specificity, favoring these branched primers over the acetyl-CoA used for straight-chain synthesis.[10][11]
-
Elongation: Following initiation, the acyl chain is elongated by the successive addition of two-carbon units derived from malonyl-CoA.[6] This occurs via a conserved four-step cycle—condensation, reduction, dehydration, and a second reduction—catalyzed by the enzymes of the type II fatty acid synthase (FASII) system, which is common in bacteria.[9] This cycle repeats until the fatty acid reaches its characteristic final length, typically between 12 and 17 carbons.[6]
Regulation of BCFA Synthesis
The composition of branched-chain fatty acids in the bacterial membrane is not static; it is dynamically regulated in response to cellular and environmental cues to maintain optimal membrane function.
-
Substrate Availability: The primary mode of regulation is the relative availability of the BCAA precursors.[12] The cellular BCFA profile can be directly manipulated by adding specific BCAAs or their corresponding short-chain fatty acids (e.g., isovalerate) to the growth medium.[12] This indicates that the upstream primer-generating enzymes are not typically saturated.
-
Enzymatic Control: The branched-chain α-keto acid decarboxylase (BCKA) is a critical control point. Its high affinity for branched-chain substrates effectively channels these precursors into fatty acid synthesis.[7]
-
Environmental Factors: Temperature is a key environmental regulator. A decrease in temperature often leads to shifts in the BCFA profile, such as an increase in lower-melting-point anteiso fatty acids, to counteract the rigidifying effect of cold on the membrane.[6]
-
Chain Length Control: The concentration of the extender unit, malonyl-CoA, can influence the final chain length of the fatty acids produced. Higher concentrations have been shown to favor the synthesis of longer-chain BCFAs, such as C17 species.[6]
Experimental Workflow for BCFA Profile Analysis
Investigating the BCFA composition of a bacterial sample requires a robust analytical workflow. The most common and reliable method involves the conversion of cellular fatty acids into fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[13][14]
Detailed Protocol: Direct Transesterification and GC-MS Analysis
This protocol describes a self-validating system for the rapid analysis of the total fatty acid profile from a bacterial cell pellet.
Objective: To quantitatively determine the BCFA profile of a bacterial culture.
Materials:
-
Bacterial cell pellet (lyophilized or wet)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Methanol
-
Hexane (GC grade)
-
Boron Trifluoride (BF3) in Methanol (14% w/v)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Pyrex tubes with Teflon-lined caps
-
Heating block or water bath
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of lyophilized bacterial cells into a Pyrex tube.
-
Add a known amount of internal standard (e.g., 100 µg of C17:0 in methanol). The internal standard is critical for accurate quantification, correcting for variations in extraction and injection efficiency.
-
-
Methylation (Derivatization):
-
Add 2 mL of 14% BF3 in methanol to the sample. The BF3 acts as a catalyst for the transesterification of fatty acids from lipids directly into their corresponding methyl esters. This one-step method is more efficient than multi-step extraction followed by derivatization.[13]
-
Securely cap the tube and vortex thoroughly for 30 seconds.
-
Heat the mixture at 100°C for 30 minutes in a heating block. This ensures complete methylation of all fatty acid types.
-
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution. The salt solution helps to break any emulsions and forces the nonpolar FAMEs into the hexane layer.
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at 2,000 x g for 5 minutes to achieve a clean phase separation.
-
-
Sample Cleanup and Concentration:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a new vial for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs extract into the GC-MS system.
-
GC Conditions (Typical):
-
Column: A polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is suitable for separating FAMEs.[14]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at 100°C, hold for 2-5 minutes, then ramp at 3-7°C/min to 240°C and hold for 5-10 minutes.[14] This program effectively separates FAMEs of different chain lengths and branching.
-
-
MS Conditions: Use electron impact (EI) ionization and scan a mass range of m/z 50-550.
-
-
Data Analysis:
-
Identify individual FAMEs by comparing their retention times and mass spectra to a known FAME standard mixture (e.g., Supelco 37 Component FAME Mix) and spectral libraries.
-
Quantify each fatty acid by comparing its peak area to the peak area of the internal standard.
-
Conclusion and Future Directions
The biosynthesis of 3-methyl-branched fatty acids is a specialized yet fundamental pathway that underpins the survival and adaptability of numerous bacterial species. By leveraging precursors from branched-chain amino acid catabolism, bacteria can precisely modulate their membrane composition. A thorough understanding of this pathway, from the genetics of the BCKAD complex to the substrate specificity of FabH, offers significant opportunities. For drug development professionals, the enzymes unique to this pathway represent promising targets for novel antibacterial agents. For researchers, manipulating this pathway provides a powerful tool to study the biophysical properties of cell membranes and the intricate relationship between metabolism and environmental adaptation. The analytical workflows detailed herein provide a reliable foundation for pursuing these investigations.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. perlan.com.pl [perlan.com.pl]
Enantioselective Synthesis of (S)-3-Methylheptanoic Acid: A Technical Guide for Advanced Practitioners
Introduction: The Significance of Chiral Carboxylic Acids
(S)-3-Methylheptanoic acid is a chiral carboxylic acid that, along with other branched-chain fatty acids, plays a crucial role as a signaling molecule, pheromone, and a key chiral building block in the synthesis of complex natural products and pharmaceuticals. The precise stereochemical orientation of the methyl group at the C3 position is paramount to its biological activity and its utility as a synthon. Consequently, the development of efficient and highly stereoselective methods for its synthesis is of significant interest to researchers in organic chemistry, drug discovery, and chemical ecology.
This in-depth technical guide provides a comprehensive overview of established and modern methodologies for the enantioselective synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and present a comparative analysis of their respective efficiencies. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the strategies available for accessing this important chiral molecule.
Strategic Approaches to the Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure or enriched compounds can be broadly categorized into several key strategies. For a molecule like this compound, the primary approaches include:
-
Chiral Auxiliary-Mediated Synthesis: This classical yet robust strategy involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent diastereoselective transformation, after which it is cleaved to yield the desired enantiomerically enriched product.
-
Chiral Pool Synthesis: This approach utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. Through a series of stereocontrolled reactions, the chiral starting material is converted into the target molecule.
-
Asymmetric Catalysis: This modern and highly efficient strategy employs a chiral catalyst to stereoselectively transform a prochiral substrate into a chiral product. This can involve methods such as asymmetric conjugate addition.
-
Biocatalysis: This "green" approach leverages the inherent stereoselectivity of enzymes, such as lipases, to resolve a racemic mixture of the target molecule or its precursor, or to perform an asymmetric transformation.
This guide will now explore each of these strategies in detail, with a focus on their application to the synthesis of this compound.
I. Chiral Auxiliary-Mediated Asymmetric Alkylation
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, offering a reliable and predictable method for establishing stereocenters. Two of the most celebrated and widely adopted auxiliaries for the synthesis of chiral carboxylic acids are the pseudoephedrine amides, developed by Andrew G. Myers, and the oxazolidinones, popularized by David A. Evans.
A. The Myers Asymmetric Alkylation using Pseudoephedrine
The Myers group demonstrated that amides derived from the readily available and inexpensive chiral amino alcohol, pseudoephedrine, can undergo highly diastereoselective alkylation.[1][2] The key to this high selectivity lies in the formation of a rigid Z-enolate upon deprotonation with a strong base, such as lithium diisopropylamide (LDA). The chelation of the lithium cation between the enolate oxygen and the hydroxyl group of the auxiliary, along with the steric hindrance provided by the phenyl and methyl groups, effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.
The addition of lithium chloride (LiCl) is often crucial for achieving high yields and clean reactions, as it is believed to break up LDA aggregates and prevent side reactions.[3]
Caption: Workflow for Myers Asymmetric Alkylation.
Step 1: Preparation of (S,S)-N-Propionylpseudoephedrine
-
To a solution of (S,S)-(+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Asymmetric Alkylation
-
To a flame-dried flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add diisopropylamine (2.2 eq) followed by the dropwise addition of n-butyllithium (2.2 eq). Stir for 30 minutes at -78 °C to form LDA.
-
In a separate flask, dissolve the (S,S)-N-propionylpseudoephedrine (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF.
-
Slowly add the pseudoephedrine amide solution to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Add n-butyl iodide (1.5 eq) dropwise and allow the reaction to slowly warm to 0 °C over several hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The diastereomeric product can be purified by flash column chromatography. Diastereomeric ratios are typically high (≥98:2).[3]
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated amide in a 3:1 mixture of THF and water.
-
Add a strong acid such as sulfuric acid (e.g., 9 N H₂SO₄) and heat the mixture to reflux (around 95 °C) for 12-24 hours.[3]
-
Cool the reaction mixture to room temperature and extract with diethyl ether.
-
To recover the pseudoephedrine auxiliary, basify the aqueous layer with NaOH and extract with DCM.
-
The ether layer containing the product is washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude this compound can be purified by distillation under reduced pressure.
B. The Evans Asymmetric Alkylation using Oxazolidinones
The Evans' oxazolidinone auxiliaries are another class of highly effective chiral auxiliaries for asymmetric alkylation.[4] Similar to the Myers' system, N-acylated oxazolidinones form rigid Z-enolates upon deprotonation. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the electrophile to the opposite side with high diastereoselectivity.
Caption: Workflow for Evans Asymmetric Alkylation.
Step 1: Preparation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography or recrystallization.[5]
Step 2: Asymmetric Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1 M solution in THF dropwise and stir for 30 minutes.
-
Add n-butyl iodide (1.5 eq) and stir at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the diastereomeric product by flash chromatography. Diastereomeric ratios are typically very high (>98:2).[5]
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated oxazolidinone in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove most of the THF.
-
The aqueous layer can be extracted with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to afford this compound.
II. Chiral Pool Synthesis from (R)-Citronellol
Nature provides a vast "chiral pool" of enantiomerically pure starting materials. (R)-Citronellol, a major component of essential oils, is an excellent and inexpensive starting material for the synthesis of this compound.[6] The synthesis leverages the existing stereocenter and involves a sequence of functional group manipulations.
Caption: Chiral Pool Synthesis from (R)-Citronellol.
Step 1: Ozonolysis of (R)-Citronellol
-
Dissolve (R)-citronellol (1.0 eq) in a mixture of DCM and methanol at -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (DMS) (2.0 eq) and allow the solution to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude aldehyde can be purified by flash chromatography.
Step 2: Oxidation to this compound
-
Dissolve the crude aldehyde from the previous step in acetone and cool to 0 °C.
-
Slowly add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until the orange color persists.
-
Stir for 1-2 hours at 0 °C.
-
Quench the excess oxidant with isopropanol.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in diethyl ether and extract with aqueous NaOH.
-
Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield this compound.
III. Asymmetric Conjugate Addition
Asymmetric conjugate addition of organometallic reagents to α,β-unsaturated esters is a powerful method for constructing chiral centers at the β-position. In the context of synthesizing this compound, this would involve the 1,4-addition of a butyl nucleophile to a crotonate derivative. The stereochemical outcome is controlled by a chiral ligand coordinated to the metal center, typically copper.
References
- 1. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 2. synarchive.com [synarchive.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. edepot.wur.nl [edepot.wur.nl]
An In-depth Technical Guide to the Physical Properties of 3-Methylheptanoic Acid Isomers
This guide provides a comprehensive overview of the physical properties of 3-methylheptanoic acid and its stereoisomers. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how stereochemistry influences the physicochemical characteristics of this molecule. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols for property determination.
Introduction: The Significance of Chirality in 3-Methylheptanoic Acid
3-Methylheptanoic acid, a branched-chain fatty acid, possesses a single chiral center at the third carbon atom. This seemingly minor structural feature gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While these enantiomers share the same molecular formula and connectivity, their distinct three-dimensional arrangements can lead to profoundly different biological activities. In the realm of drug development and pheromone synthesis, the ability to distinguish and characterize these stereoisomers is paramount. This guide will delve into the physical properties that are identical for both enantiomers in an achiral environment and the one property—optical rotation—that uniquely differentiates them.
The Isomers of 3-Methylheptanoic Acid: A Structural Overview
The presence of a stereocenter at the C3 position results in two enantiomers of 3-methylheptanoic acid:
-
(R)-3-methylheptanoic acid
-
(S)-3-methylheptanoic acid
A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate .
Caption: Relationship between the enantiomers and the racemic mixture.
Tabulated Physical Properties
The following table summarizes the known and estimated physical properties of 3-methylheptanoic acid. It is crucial to note that for enantiomers, physical properties such as boiling point, melting point, density, and refractive index are identical. The primary distinguishing physical property is the direction of rotation of plane-polarized light.
| Physical Property | Racemic 3-Methylheptanoic Acid | This compound | (R)-3-Methylheptanoic Acid | Data Type | Reference(s) |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ | - | [1][2] |
| Molecular Weight | 144.21 g/mol | 144.21 g/mol | 144.21 g/mol | Computed | [1] |
| Boiling Point | 228.91 - 234.6 °C | 234.6 °C | 234.6 °C (Predicted) | Estimated | [3][4] |
| Melting Point | Not Available | Not Available | Not Available | - | |
| Density | ~0.917 - 0.926 g/cm³ | ~0.9 g/cm³ | ~0.9 g/cm³ (Predicted) | Estimated | [3][4] |
| Refractive Index | ~1.4130 - 1.435 | Not Available | Not Available | Estimated | [3] |
| Specific Optical Rotation ([α]D) | 0° | Value not found | Opposite sign to (S) | - | |
| Solubility | Slightly soluble in water | Slightly soluble in water | Slightly soluble in water | - |
Note: Much of the available data is estimated or computed. Experimental determination is recommended for precise applications. The predicted values for the (R)-enantiomer are based on the principle that enantiomers have identical physical properties in a non-chiral environment.
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of 3-methylheptanoic acid isomers. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Boiling Point Determination (Micro-Boiling Point Method)
Causality: The boiling point is a measure of the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a pure substance, this is a distinct temperature. This micro method is ideal for small sample volumes.
Caption: Workflow for micro-boiling point determination.
Step-by-Step Protocol:
-
Sample Preparation: Place approximately 0.5 mL of the 3-methylheptanoic acid isomer into a small, clean test tube.
-
Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.
-
Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil). The sample should be level with the thermometer bulb.
-
Initial Observation: Heat the apparatus gently. Observe the capillary tube. As the liquid heats, trapped air will expand and exit the capillary.
-
Reaching the Boiling Point: Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid.
-
Validation: Repeat the measurement at least twice to ensure reproducibility. The results should agree within 1-2°C.
Density Determination
Causality: Density is an intrinsic property of a substance, defined as its mass per unit volume. For liquids, it can be accurately determined by weighing a precise volume.
Step-by-Step Protocol (using a Pycnometer):
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Tare Weight: Accurately weigh the empty, dry pycnometer.
-
Sample Filling: Fill the pycnometer with the 3-methylheptanoic acid isomer, ensuring there are no air bubbles. The temperature of the sample should be recorded.
-
Weight of Filled Pycnometer: Weigh the filled pycnometer.
-
Calculation:
-
Mass of the liquid = (Weight of filled pycnometer) - (Weight of empty pycnometer)
-
Density = Mass of the liquid / Volume of the pycnometer
-
-
Validation: Perform the measurement in triplicate and calculate the average density.
Refractive Index Measurement
Causality: The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.
Step-by-Step Protocol (using an Abbe Refractometer):
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of the 3-methylheptanoic acid isomer onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C or 25°C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.
-
Validation: Clean the prism thoroughly with a suitable solvent (e.g., ethanol) and a soft lens tissue between measurements and repeat for consistency.
Specific Optical Rotation Measurement
Causality: Chiral molecules have the unique property of rotating the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the enantiomer. Enantiomers will rotate light by the same magnitude but in opposite directions. A racemic mixture will have a specific rotation of zero.[2][5]
References
An In-depth Technical Guide to the Biological Activity of Branched-Chain Fatty Acids
Foreword
Branched-chain fatty acids (BCFAs) represent a fascinating and often under-appreciated class of lipids. Structurally distinct from their straight-chain counterparts, these molecules are far more than simple membrane components or metabolic intermediates. They are active signaling molecules and potent modulators of cellular physiology, with emerging roles in health and disease. This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the core biological activities of BCFAs. We will move beyond a superficial overview to explore the causal mechanisms behind their effects, the technical methodologies required for their study, and their potential as both therapeutic targets and agents.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Branched-chain fatty acids are aliphatic carboxylic acids distinguished by the presence of one or more methyl groups along their carbon backbone. This simple structural alteration imparts unique physicochemical properties that fundamentally influence their biological function.
Chemical Structure and Classification
BCFAs are primarily saturated fatty acids. The position of the methyl branch determines their classification[1]:
-
iso-BCFAs: A single methyl group is located on the penultimate carbon (n-2) from the methyl end of the fatty acid chain.
-
anteiso-BCFAs: A single methyl group is situated on the antepenultimate carbon (n-3) from the methyl end.
-
Multi-branched BCFAs: These contain multiple methyl branches, with phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) being a prominent example derived from dietary sources.
Sources and Distribution
BCFAs are not synthesized by humans in significant amounts and are primarily obtained from two sources:
-
Dietary Intake: Ruminant-derived products like dairy fat and beef are major sources of BCFAs, which are synthesized by the gut bacteria of these animals.[2] Fermented foods such as sauerkraut and miso also contain notable levels of BCFAs.[2]
-
Gut Microbiota: Commensal bacteria in the human gut, particularly species within Bacilli and Lactobacilli, are prolific producers of BCFAs.[2]
While rare in most internal human tissues, BCFAs are found in high concentrations in the vernix caseosa, the waxy substance covering newborn skin, and are normal constituents of the neonatal gut, suggesting a specific role in early life.[2]
The Central Role of BCFAs in Membrane Biology
The primary and most well-established role of BCFAs, particularly in bacteria, is the modulation of cell membrane fluidity. The methyl branches disrupt the tight, ordered packing that is characteristic of straight-chain saturated fatty acids.
This disruption lowers the melting point of the fatty acids and, when incorporated into phospholipids, increases the fluidity of the cell membrane.[1] This function is analogous to the role of unsaturated fatty acids in eukaryotic membranes.[1] Studies have shown that membranes containing BCFAs exhibit reduced lipid bilayer thickness and an increased propensity for a disordered state, which is crucial for maintaining membrane function across varying temperatures and for insulating membrane-bound enzymes.[1] Fatty acids with anteiso branching are generally more effective at fluidizing the membrane than their iso counterparts.[1]
Metabolism of Phytanic Acid: A Peroxisomal Affair
The metabolism of multi-branched fatty acids like phytanic acid presents a unique challenge to cellular machinery. Due to the methyl group on its β-carbon, phytanic acid cannot be directly degraded by the standard β-oxidation pathway that occurs in mitochondria. Instead, it must first undergo α-oxidation within the peroxisomes.
The α-Oxidation Pathway
This specialized pathway involves the removal of a single carbon from the carboxyl end of the fatty acid.
-
Activation: Phytanic acid is first activated to Phytanoyl-CoA.
-
Hydroxylation: The enzyme Phytanoyl-CoA hydroxylase (PHYH) adds a hydroxyl group to the α-carbon, forming 2-hydroxyphytanoyl-CoA.
-
Cleavage: 2-hydroxyphytanoyl-CoA lyase cleaves the bond between the α- and β-carbons, releasing the original carboxyl carbon as formyl-CoA and producing an aldehyde called pristanal, which is one carbon shorter.
-
Oxidation: Pristanal is then oxidized by an aldehyde dehydrogenase to form pristanic acid .
β-Oxidation of Pristanic Acid
With the methyl group now shifted away from the β-position, pristanic acid can be degraded via peroxisomal β-oxidation.[3] This process involves three cycles of oxidation, ultimately yielding propionyl-CoA, acetyl-CoA, and 4,8-dimethylnonanoyl-CoA, which can then be transported to the mitochondria for complete oxidation.[3]
Clinical Relevance: Refsum Disease
A deficiency in the PHYH enzyme leads to a rare, autosomal recessive disorder known as Refsum Disease . This condition is characterized by the toxic accumulation of phytanic acid in plasma and tissues, leading to severe neurological damage, retinitis pigmentosa, and cardiac issues.[4] This pathology underscores the critical importance of the α-oxidation pathway.
Visualization: Phytanic Acid Metabolism
The following diagram illustrates the sequential enzymatic steps involved in the degradation of phytanic acid.
Caption: Peroxisomal α- and β-oxidation of phytanic acid.
BCFAs as Signaling Molecules
Beyond their structural roles, BCFAs are potent signaling molecules that regulate gene expression and cellular responses, particularly in inflammation and metabolism.
Activation of PPARα
The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate lipid and glucose metabolism. Research has conclusively shown that BCFAs are potent activators of PPARα.
A key mechanistic insight is that the CoA thioesters of BCFAs (e.g., phytanoyl-CoA, pristanoyl-CoA) , not the free fatty acids themselves, are the high-affinity ligands for PPARα.[1] These activated forms bind to the PPARα ligand-binding domain with high affinity (Kd values around 11 nM), inducing a conformational change in the receptor.[1] This change promotes the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.
Target genes of PPARα activation by BCFAs are primarily involved in fatty acid catabolism, including enzymes for peroxisomal and mitochondrial β-oxidation. This creates a feed-forward loop where the presence of BCFAs upregulates the machinery needed for their own degradation.
Modulation of Inflammatory Pathways
BCFAs exhibit significant anti-inflammatory properties, which are thought to be mediated, at least in part, through their interaction with the PPARα and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.
The activation of PPARα can indirectly inhibit the NF-κB pathway. Activated PPARα can physically interact with components of the NF-κB complex, such as the p65 subunit, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and cyclooxygenase-2 (COX-2). This "transrepression" mechanism is a cornerstone of the anti-inflammatory effects of PPARα agonists.
Visualization: BCFA Signaling Pathways
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching group size on anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Discovery and Isolation of (S)-3-Methylheptanoic Acid
Introduction: The Significance of Chirality and Branched-Chain Fatty Acids
In the realms of chemical biology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit markedly different biological activities. This principle is a cornerstone of modern pharmacology and chemical ecology. (S)-3-Methylheptanoic acid, a chiral branched-chain fatty acid, exemplifies the nuanced role that stereochemistry plays in biological systems. This guide provides a comprehensive technical overview of its discovery, isolation, and characterization, tailored for researchers, scientists, and professionals in drug development.
This compound is a medium-chain fatty acid with the molecular formula C8H16O2[1][2]. Its structure, featuring a methyl group at the third carbon, creates a chiral center, giving rise to (S) and (R) enantiomers[2]. While not as ubiquitous as its straight-chain counterparts, its presence and specific configuration are crucial in certain biological contexts, particularly in chemical communication among insects.
Discovery and Natural Occurrence: A Precursor in Pheromone Synthesis
While 3-methylheptanoic acid is found in some natural sources, the specific discovery and isolation of the (S)-enantiomer from a natural product is not extensively documented in readily available literature. Its primary significance in the scientific literature arises from its role as a key chiral building block in the synthesis of insect pheromones.
Notably, the methyl ester of this compound is a crucial reagent in the synthesis of stereoisomers of 5,9-dimethylheptadecane. This long-chain hydrocarbon is the major sex pheromone component of the female mountain-ash bentwing moth, Leucoptera scitella, a significant pest in apple orchards[3][4][5]. The precise stereochemistry of the pheromone is critical for its biological activity, and the synthesis of the correct isomer relies on starting materials with high enantiomeric purity, such as this compound[6]. The biosynthesis of similar branched-chain pheromones in other insects has been shown to follow a polyketide/fatty acid-type metabolic pathway.
Isolation and Purification Strategies
The isolation of this compound can be approached from two primary routes: extraction from a biological matrix (if a natural source is identified) and, more commonly, the separation of enantiomers from a synthetically produced racemic mixture.
General Extraction of Volatile Fatty Acids from Biological Samples
For the extraction of volatile fatty acids like 3-methylheptanoic acid from biological matrices, such as insect glands, several methods can be employed. The choice of method depends on the sample size, the volatility of the compound, and the complexity of the matrix.
1. Solvent Extraction: This is a common method for extracting lipids, including fatty acids, from biological tissues[7][8].
2. Steam Distillation: This technique is suitable for separating volatile compounds from non-volatile materials. Steam is passed through the sample, and the volatilized compounds are then condensed and collected.
A generalized workflow for the extraction of fatty acids from insect larvae is presented below.
Caption: Generalized workflow for the extraction of fatty acids from insect larvae.
Enantioselective Synthesis
Given the importance of enantiomeric purity, several methods for the stereoselective synthesis of both (R)- and this compound have been developed. One notable approach starts from the readily available chiral precursor, (R)-4-methyl-δ-valerolactone[6]. This underscores the common practice of synthesizing the desired enantiomer rather than relying on challenging separations from natural sources where it may be present in low concentrations.
Chiral Separation: The Core of Isolation
The separation of the (S)-enantiomer from a racemic mixture of 3-methylheptanoic acid is a critical step and is typically achieved through chiral chromatography. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.
Chiral Gas Chromatography (GC)
For GC analysis, fatty acids are often derivatized to their more volatile and less polar methyl esters (Fatty Acid Methyl Esters - FAMEs) to improve chromatographic performance[9]. The enantiomers of the FAMEs can then be separated on a chiral stationary phase (CSP). Cyclodextrin-based columns are particularly effective for this type of separation[10][11].
Experimental Protocol: Chiral GC-MS Analysis of 3-Methylheptanoic Acid Methyl Ester Enantiomers
-
Derivatization to FAMEs:
-
To the isolated racemic 3-methylheptanoic acid (approx. 1 mg) in a vial, add 1 mL of 2% H2SO4 in methanol.
-
Seal the vial and heat at 60°C for 2 hours.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
-
Chiral GC-MS Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injector at 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 2°C/minute.
-
Detector: Mass Spectrometer (MS) in full scan or selected ion monitoring (SIM) mode.
-
The elution order of the enantiomers will depend on the specific chiral stationary phase used.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers another robust method for the separation of 3-methylheptanoic acid enantiomers. This can be done directly on a chiral stationary phase or indirectly by first derivatizing the acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column[9][12]. Polysaccharide-based CSPs are widely used for the direct separation of chiral acids[13][14].
Experimental Protocol: Preparative Chiral HPLC Separation of 3-Methylheptanoic Acid Enantiomers
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol, with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape for the carboxylic acid. A typical starting ratio would be 95:5 (n-hexane:isopropanol) + 0.1% TFA.
-
-
Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: UV detector at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.
-
Injection: Dissolve the racemic acid in the mobile phase and inject.
-
The separation can be scaled up using larger dimension columns to isolate gram quantities of the desired (S)-enantiomer[15].
Caption: Chromatographic approaches for the resolution of 3-methylheptanoic acid enantiomers.
Structural Elucidation and Characterization
Once isolated, the structure and purity of this compound must be confirmed using various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H16O2 | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| IUPAC Name | (3S)-3-methylheptanoic acid | [2] |
| CAS Number | 59614-85-6 | [16] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and methine protons. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule[1].
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. When coupled with GC, it is a powerful tool for identifying components in a mixture. The mass spectrum of the methyl ester derivative is often used for identification.
-
Predicted m/z values for 3-methylheptanoic acid:
-
[M+H]⁺: 145.12232
-
[M+Na]⁺: 167.10426
-
[M-H]⁻: 143.10776[17]
-
A representative mass spectrum for methyl 3-methylheptanoate shows characteristic fragmentation patterns that can be used for its identification[18].
Biological Significance and Applications
The primary established biological relevance of this compound is its role as a chiral precursor in the synthesis of insect pheromones, particularly for Leucoptera scitella[3][6]. The synthesis of the biologically active pheromone component, 5,9-dimethylheptadecane, requires the enantiomerically pure this compound to ensure the correct stereochemistry in the final product[5]. This highlights the critical importance of stereochemistry in the chemical communication of insects.
Beyond its role in pheromone synthesis, branched-chain fatty acids are known to be present in various natural products and can have diverse biological activities. The availability of enantiomerically pure this compound allows for its use as a standard in metabolic studies and as a building block in the synthesis of novel pharmaceutical compounds and other biologically active molecules.
Conclusion
This compound serves as a compelling example of the importance of chirality in biological systems. While its direct isolation from natural sources is not a common practice, its enantioselective synthesis and purification are of significant interest, primarily driven by its application in the stereospecific synthesis of insect pheromones. The methodologies for chiral separation, particularly through gas and liquid chromatography, are well-established and provide robust means for obtaining this valuable chiral building block. For researchers in drug discovery and chemical ecology, the ability to synthesize, isolate, and characterize enantiomerically pure compounds like this compound is a fundamental and enabling capability.
References
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pheromones and Semiochemicals of Leucoptera scitella (Lepidoptera: Lyonetiidae), the Apple leaf miner [pherobase.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and application of lipids from edible insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound 95.00% | CAS: 59614-85-6 | AChemBlock [achemblock.com]
- 17. PubChemLite - 3-methyl-heptanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 18. dev.spectrabase.com [dev.spectrabase.com]
A Spectroscopic Guide to (S)-3-Methylheptanoic Acid: In-Depth Analysis for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of (S)-3-Methylheptanoic acid with the standard IUPAC numbering convention used for the assignment of spectroscopic signals throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of this compound provides distinct signals for each unique proton environment. The data presented here is based on the experimental spectrum of the (R)-enantiomer, which is identical to that of the (S)-enantiomer in a non-chiral solvent.[1]
Experimental ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 (CH₂) | 2.35 / 2.14 | dd / dd | 15.2, 6.0 / 14.8, 8.0 |
| H3 (CH) | 1.99 - 1.89 | m | - |
| H4, H5, H6 (3xCH₂) | 1.37 - 1.17 | m | - |
| H8 (CH₃ at C3) | 0.96 | d | 6.8 |
| H7 (CH₃) | 0.89 | t | 6.8 |
Solvent: CDCl₃, Frequency: 400 MHz
Interpretation and Causality
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxyl group is typically observed as a broad singlet in the range of 10-12 ppm. Its absence in the provided data suggests it may have been exchanged with deuterium from the solvent or it is simply not reported in this specific dataset. In a typical spectrum, its broadness is a result of hydrogen bonding and chemical exchange.
-
α-Protons (H2): The two protons on the carbon adjacent to the carbonyl group (C2) are diastereotopic due to the chiral center at C3. This results in two distinct signals, appearing as a doublet of doublets (dd) for each proton at 2.35 and 2.14 ppm. Their downfield shift is a direct consequence of the deshielding effect of the adjacent electron-withdrawing carbonyl group.
-
Chiral Center Proton (H3): The single proton on the chiral carbon (C3) is coupled to the neighboring protons on C2, C4, and C8, resulting in a complex multiplet (m) observed between 1.99 and 1.89 ppm.
-
Methylene Protons (H4, H5, H6): The protons of the three methylene groups in the butyl chain overlap, creating a complex multiplet in the upfield region of 1.37-1.17 ppm, which is characteristic of aliphatic chains.
-
Methyl Protons (H8 and H7): The spectrum shows two distinct methyl signals. The methyl group attached to the chiral center (C8) appears as a doublet at 0.96 ppm due to coupling with the H3 proton. The terminal methyl group of the butyl chain (C7) appears as a triplet at 0.89 ppm, resulting from coupling with the adjacent H6 methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (COOH) | ~180 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C2 (CH₂) | ~41 | Alpha to a carbonyl group, resulting in a downfield shift. |
| C3 (CH) | ~34 | Aliphatic methine carbon. |
| C4 (CH₂) | ~36 | Beta to the methyl branch. |
| C5 (CH₂) | ~29 | Aliphatic methylene carbon. |
| C6 (CH₂) | ~23 | Aliphatic methylene carbon. |
| C7 (CH₃) | ~14 | Terminal methyl group in an alkyl chain. |
| C8 (CH₃ at C3) | ~19 | Methyl group attached to a methine. |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Structural Correlation Workflow
The relationship between the carbon atoms and their expected chemical shifts can be visualized as follows:
Caption: Correlation of carbon environments to predicted ¹³C NMR chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group and the aliphatic chain. The data is from the experimental spectrum of the (R)-enantiomer.[1]
Experimental IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 (broad) | O-H stretch | Carboxylic Acid |
| 2960, 2925, 2861 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1708 (strong) | C=O stretch | Carboxylic Acid |
| 1413 | O-H bend | Carboxylic Acid |
| 1292 | C-O stretch | Carboxylic Acid |
| 936 | O-H bend (out-of-plane) | Carboxylic Acid |
Interpretation of Key Absorptions
-
O-H Stretching: The most prominent feature of a carboxylic acid IR spectrum is the very broad absorption band centered around 3450 cm⁻¹. This broadness is due to the strong intermolecular hydrogen bonding between the carboxylic acid dimers.
-
C-H Stretching: The absorptions at 2960, 2925, and 2861 cm⁻¹ are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups of the aliphatic chain.
-
C=O Stretching: A strong, sharp absorption at 1708 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid. Its position can be slightly influenced by the extent of hydrogen bonding.
-
C-O Stretching and O-H Bending: The absorptions in the fingerprint region, such as the C-O stretch at 1292 cm⁻¹ and the O-H bend at 1413 cm⁻¹, further confirm the presence of the carboxylic acid functional group.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 127 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 115 | [M - C₂H₅]⁺ | Alpha-cleavage with loss of an ethyl radical. |
| 101 | [M - C₃H₇]⁺ | Cleavage of the propyl group. |
| 87 | [CH(CH₃)CH₂COOH]⁺ | McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with a γ-hydrogen, leading to the loss of butene. |
| 73 | [CH₂CH₂COOH]⁺ | Cleavage at the C3-C4 bond. |
| 60 | [CH₃COOH₂]⁺ | McLafferty rearrangement product. |
| 45 | [COOH]⁺ | Carboxyl fragment. |
Key Fragmentation Pathways
The fragmentation of this compound under EI conditions is expected to be governed by several key processes:
Caption: Major predicted fragmentation pathways for 3-Methylheptanoic acid in EI-MS.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections outline the recommended methodologies for the analysis of this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better signal dispersion.
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).
-
¹H NMR:
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
Lower the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (GC-MS with Electron Ionization)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
For improved chromatography, derivatization to a more volatile ester (e.g., methyl ester) may be beneficial.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) into the heated injection port.
-
Temperature Program: Develop a suitable temperature gradient to ensure good separation from any impurities and the solvent.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-200).
-
-
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound. By combining experimental ¹H NMR and IR data with robust, theory-backed predictions for ¹³C NMR and Mass Spectrometry, a comprehensive analytical profile has been established. The provided data, interpretations, and experimental protocols serve as a valuable resource for researchers and professionals in confirming the structure, assessing the purity, and understanding the chemical properties of this important chiral molecule. The consistent application of the described methodologies will ensure the generation of reliable and reproducible spectroscopic data, which is paramount for scientific integrity and success in drug development and other research applications.
References
(S)-3-Methylheptanoic Acid as a Pheromone Component: An In-depth Technical Guide
Abstract
(S)-3-Methylheptanoic acid, a chiral branched-chain fatty acid, plays a significant role in the chemical communication of various organisms, most notably as a pheromone component in several insect species. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of this compound as a semiochemical. The guide delves into its chemical and physical properties, biosynthetic pathways, and the analytical methodologies for its extraction and identification. Furthermore, it explores the neurophysiological mechanisms of its detection, its behavioral effects on target organisms, and its potential applications in integrated pest management strategies. This document is structured to provide both foundational knowledge and practical, field-proven insights to facilitate further research and application in this area.
Introduction: The Significance of this compound in Chemical Ecology
Chemical communication is a fundamental process governing the interactions between organisms. Pheromones, as chemical signals between conspecifics, are pivotal in mediating a wide array of behaviors, including mating, aggregation, and alarm signaling. This compound has emerged as a key component in the pheromone blends of several insect species, highlighting its importance in their chemical ecology. Understanding the biology and chemistry of this compound is crucial for deciphering the intricate communication systems of these insects and for developing targeted and environmentally benign pest management strategies. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and application.
Chemical and Physical Properties
This compound is a carboxylic acid with the molecular formula C8H16O2.[1] Its structure features a heptanoic acid backbone with a methyl group at the third carbon, which is a chiral center. The (S)-enantiomer is the biologically active form in the context of its pheromonal activity.
| Property | Value | Reference |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Rancid | [3] |
| CAS Number | 59614-85-6 | [1] |
| IUPAC Name | (3S)-3-methylheptanoic acid | [2] |
The chirality of the molecule is critical for its biological activity, as olfactory receptors in insects are often highly specific to a particular enantiomer.
Biosynthesis of this compound in Insects
The biosynthesis of branched-chain fatty acids in insects is a complex process that deviates from the straight-chain fatty acid synthesis pathway. While the specific pathway for this compound has not been fully elucidated in all relevant species, it is generally understood to be derived from the fatty acid synthesis pathway with modifications.
In many bacteria, the biosynthesis of branched-chain fatty acids starts from branched-chain alpha-keto acids derived from amino acids like valine, leucine, and isoleucine, which are then decarboxylated and used as primers for chain elongation.[4] In insects, key enzymes such as acetyl-CoA carboxylase (ACC) and long-chain fatty acid-CoA ligase (ACSL) are crucial for fatty acid metabolism and the production of precursors for pheromone synthesis.[5] It is hypothesized that a similar mechanism, utilizing propionyl-CoA as a primer instead of acetyl-CoA, or the incorporation of methylmalonyl-CoA during chain elongation by fatty acid synthase (FAS), leads to the formation of the methyl branch.
Figure 1: Hypothesized biosynthetic pathway of this compound.
This compound as a Pheromone Component in Specific Insect Species
Sandflies (Lutzomyia longipalpis)
This compound has been identified as a component of the male-produced sex-aggregation pheromone in some populations of the sandfly Lutzomyia longipalpis, a vector of visceral leishmaniasis.[6][7] The pheromone plays a crucial role in attracting both females and other males to leks, where mating occurs.[6] The specific composition of the pheromone blend can vary between different cryptic species of L. longipalpis, with some producing terpenes like (S)-9-methylgermacrene-B or 3-methyl-α-himachalene.[8]
Rhinoceros Beetles (Oryctes rhinoceros)
In the coconut rhinoceros beetle, Oryctes rhinoceros, a major pest of palm trees, 4-methyloctanoic acid and its ethyl ester have been identified as components of the male-produced aggregation pheromone.[9][10][11] While this is a related branched-chain fatty acid, it highlights the importance of this class of compounds in coleopteran chemical communication. Field trapping experiments have shown that racemic and the (S)-enantiomer of ethyl 4-methyloctanoate are attractive to both sexes.[9][11]
Olfactory Reception and Signaling Pathway
The detection of pheromones in insects is mediated by specialized olfactory sensory neurons (OSNs) housed in sensilla, primarily on the antennae.[12] While the specific olfactory receptor (OR) for this compound has not been definitively identified in Lutzomyia longipalpis or Oryctes rhinoceros, research in model organisms like Drosophila melanogaster provides insights into the potential mechanisms.
In Drosophila, fatty acids can be detected by both gustatory and olfactory systems.[13][14] Olfactory responses to short-chain fatty acids in adult flies involve ionotropic receptors (IRs) such as Ir64a and Ir75a.[14] In larval stages, specific odorant receptors, Or30a and Or94b, are involved in the attraction to short-chain fatty acids.[14] It is plausible that a homologous OR or IR is responsible for detecting this compound in pheromone-responsive insects.
Upon binding of the pheromone molecule to the receptor, a conformational change is induced, leading to the opening of an ion channel and the depolarization of the OSN. This generates an action potential that is transmitted to the antennal lobe of the brain for further processing, ultimately leading to a behavioral response.
Figure 2: Generalized olfactory signaling pathway in insects.
Experimental Methodologies
Pheromone Collection: Solid-Phase Microextraction (SPME)
SPME is a solvent-free and sensitive technique for collecting volatile and semi-volatile compounds, including pheromones.[15][16]
Protocol for Headspace SPME of Insect Pheromones:
-
Insect Preparation: Place a single or a small group of insects (e.g., calling females or pheromone-releasing males) in a clean glass vial.
-
Fiber Selection: Choose an appropriate SPME fiber coating based on the polarity of the target analyte. For fatty acids, a polar fiber such as polyacrylate (PA) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable.[17]
-
Extraction: Expose the SPME fiber to the headspace of the vial containing the insects for a predetermined period (e.g., 30-60 minutes). The extraction time should be optimized to ensure sufficient adsorption of the pheromone without saturating the fiber.
-
Desorption: After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption and analysis.[16]
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in complex mixtures.[18]
Protocol for GC-MS Analysis of Fatty Acid Pheromones:
-
Derivatization (Optional but Recommended): To improve the chromatographic properties of fatty acids, they are often converted to their more volatile methyl esters (FAMEs). This can be achieved by reacting the sample with a methylating agent such as boron trifluoride-methanol or methanolic HCl.[18][19]
-
GC Separation:
-
Injector: Operate in splitless mode to maximize the transfer of the analyte to the column. Set the injector temperature to a value that ensures rapid desorption of the analytes from the SPME fiber or volatilization of the injected sample (e.g., 250 °C).[19]
-
Column: Use a polar capillary column (e.g., a wax or a cyano-functionalized column) to achieve good separation of fatty acid isomers.[19]
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a final temperature of around 240-260 °C. The specific temperature program should be optimized to achieve good resolution of the target analytes.
-
-
MS Detection:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the molecular ion and characteristic fragment ions of the target analyte (e.g., m/z 40-400).
-
Identification: Compare the obtained mass spectrum and retention time with those of an authentic standard of this compound.
-
| Parameter | Recommended Setting |
| GC Column | DB-WAX, HP-INNOWax, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Program | Initial temp: 60°C (hold 2 min), ramp to 240°C at 10°C/min (hold 10 min) |
| Injector Temp | 250°C (Splitless mode) |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Scan Range | m/z 40-400 |
Electrophysiological Assays
EAG measures the overall electrical response of an insect's antenna to an odor stimulus. It is a valuable tool for screening compounds for olfactory activity.[15][20]
Protocol for EAG:
-
Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes using conductive gel.[15]
-
Stimulus Delivery: Deliver a puff of air carrying a known concentration of this compound over the antenna.
-
Recording: Record the resulting depolarization of the antennal neurons as an EAG response. The amplitude of the response is proportional to the perceived intensity of the stimulus.
SSR allows for the recording of action potentials from individual OSNs, providing detailed information about the specificity and sensitivity of a neuron to a particular compound.[21][22]
Protocol for SSR:
-
Insect Immobilization: Securely mount a live insect to a holder, exposing the antenna.[21]
-
Electrode Placement: Insert a sharp recording electrode into the base of a single sensillum, and a reference electrode into the insect's body (e.g., the eye).[21][22]
-
Stimulus Delivery: Deliver a controlled puff of the pheromone over the antenna.
-
Recording and Analysis: Record the firing rate of the OSN in response to the stimulus. An increase in the firing rate indicates that the neuron is responsive to the compound.
References
- 1. Video: Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals [jove.com]
- 2. Drosophila Fatty Acid Taste Signals through the PLC Pathway in Sugar-Sensing Neurons | PLOS Genetics [journals.plos.org]
- 3. Single Sensillum Recordings for Locust Palp Sensilla Basiconica [jove.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. [PDF] Drosophila Fatty Acid Taste Signals through the PLC Pathway in Sugar-Sensing Neurons | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jsbms.jp [jsbms.jp]
- 8. A fourth chemotype of Lutzomyia longipalpis (Diptera: Psychodidae) from Jaibas, Minas Gerais State, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis of fatty acid taste in Drosophila | eLife [elifesciences.org]
- 10. guaminsects.net [guaminsects.net]
- 11. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drosophila Fatty Acid Taste Signals through the PLC Pathway in Sugar-Sensing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Video: Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 22. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of (S)-3-Methylheptanoic Acid in Biological Samples
Introduction: The Significance of Branched-Chain Fatty Acids in Metabolism
Short-chain fatty acids (SCFAs) are increasingly recognized as pivotal signaling molecules and energy substrates that mediate the interplay between the gut microbiota and host physiology.[1] While straight-chain SCFAs like butyrate, propionate, and acetate have been extensively studied, branched-chain fatty acids (BCFAs), such as (S)-3-Methylheptanoic acid, are emerging as a distinct class of metabolites with unique biological roles. This compound is a medium-chain fatty acid that may originate from both microbial metabolism of branched-chain amino acids and endogenous pathways.[2] Its precise quantification in biological matrices like plasma and urine is crucial for understanding its role in metabolic health and disease, offering potential as a biomarker in various pathophysiological conditions.
This application note provides a comprehensive, field-proven protocol for the robust quantification of this compound in biological samples using a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. We will delve into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, all within the framework of rigorous bioanalytical method validation guidelines.[3][4][5][6]
Pre-Analytical Considerations: Safeguarding Sample Integrity
The accuracy of any bioanalytical method begins with meticulous pre-analytical handling. The volatile nature of some SCFAs necessitates strict protocols to prevent analyte loss.
-
Sample Collection: For plasma analysis, blood should be collected in tubes containing an anticoagulant such as EDTA. For urine, a first-morning mid-stream collection is often preferred to minimize diurnal variations.
-
Sample Processing: Blood samples should be centrifuged promptly at 4°C to separate plasma. Both plasma and urine samples should be aliquoted into cryovials to avoid repeated freeze-thaw cycles.
-
Storage: All biological samples should be stored at -80°C until analysis to ensure the stability of this compound and other metabolites.
Experimental Workflow Overview
The following diagram illustrates the complete workflow for the quantification of this compound from biological sample collection to final data analysis.
Caption: Workflow for this compound quantification.
Detailed Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step to remove interfering matrix components and concentrate the analyte of interest.[7][8] For acidic compounds like this compound from a complex matrix like urine or plasma, a weak anion exchange (WAX) SPE protocol is highly effective.[9][10]
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., d3-(S)-3-Methylheptanoic acid)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
SPE Vacuum Manifold
Step-by-Step Protocol:
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen plasma or urine samples on ice.
-
Vortex the samples gently to ensure homogeneity.
-
To 500 µL of sample, add the internal standard to a final concentration of 1 µM. The IS is crucial for correcting for analyte loss during sample preparation and for variations in instrument response.[11]
-
-
Cartridge Conditioning:
-
Place the WAX SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol followed by 3 mL of water. This activates the sorbent and ensures reproducible retention.
-
-
Sample Loading:
-
Dilute the spiked sample with 1 mL of water.
-
Load the diluted sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove unretained, polar matrix components.
-
Follow with a wash of 3 mL of methanol to remove less polar, non-acidic interferences.
-
-
Elution:
-
Elute the this compound and the internal standard from the sorbent using 2 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent disrupts the ionic interaction between the acidic analyte and the WAX sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the derivatization solvent.
-
Detailed Protocol: LC-MS/MS Analysis with Derivatization
Due to the poor retention of SCFAs on conventional reversed-phase columns and their suboptimal ionization efficiency, chemical derivatization is often employed to enhance analytical performance.[12][13][14] Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) improves chromatographic retention and significantly increases ionization efficiency in negative ion mode.[13]
Materials:
-
Derivatization Reagent: 3-nitrophenylhydrazine (3-NPH) hydrochloride and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Analytical Standard: this compound of known purity[15]
Step-by-Step Protocol:
-
Derivatization Reaction:
-
To the reconstituted sample extract (100 µL), add 50 µL of a solution containing 20 mM 3-NPH and 20 mM EDC in 50% acetonitrile.
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
After incubation, add 20 µL of 0.1% formic acid to quench the reaction.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the derivatized analyte from potential interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
-
MRM Transitions:
-
The specific MRM transitions for the derivatized this compound and its stable isotope-labeled internal standard need to be optimized by infusing the individual compounds into the mass spectrometer. The precursor ion will be the [M-H]- of the derivatized molecule, and the product ions will be characteristic fragments.
-
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve using known concentrations of the this compound analytical standard.
-
Calibration Curve: Prepare a series of calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) and process them alongside the unknown samples.
-
Data Processing: Integrate the peak areas of the analyte and the internal standard for each sample and calibrator.
-
Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentrations of the calibrators to generate a linear regression curve. The concentration of this compound in the unknown samples is then determined from this curve.
Method Validation Summary
The developed bioanalytical method must be validated according to regulatory guidelines to ensure its reliability.[3][4][5][6] The following table summarizes the key validation parameters and their acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the baseline concentration under the tested conditions (e.g., freeze-thaw, bench-top). |
Conclusion
This application note provides a detailed and robust protocol for the quantification of this compound in biological samples using LC-MS/MS. The combination of a selective solid-phase extraction cleanup and a sensitive derivatization-based LC-MS/MS analysis ensures high-quality data suitable for clinical and research applications. Adherence to the described pre-analytical, analytical, and validation procedures will enable researchers to obtain accurate and reproducible measurements of this important branched-chain fatty acid, paving the way for a deeper understanding of its physiological and pathological roles.
References
- 1. mdpi.com [mdpi.com]
- 2. hmdb.ca [hmdb.ca]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. hhs.gov [hhs.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00220G [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound 95.00% | CAS: 59614-85-6 | AChemBlock [achemblock.com]
Enantioselective Analysis of 3-Methylheptanoic Acid by Chiral Gas Chromatography (GC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
The enantiomers of a chiral molecule can possess distinct biological, pharmacological, and toxicological properties. This is particularly relevant for branched-chain fatty acids (BCFAs) like 3-methylheptanoic acid, whose individual enantiomers can act as pheromones, flavor components, or metabolic intermediates. Consequently, a robust and reliable analytical method for their chiral separation and quantification is essential. This application note presents a detailed protocol for the enantioselective separation of 3-methylheptanoic acid using gas chromatography (GC) with a chiral stationary phase. Due to the low volatility of the free acid, a necessary derivatization step to form fatty acid methyl esters (FAMEs) is described in detail. This method provides high resolution and is suitable for routine quality control, metabolic studies, and enantiomeric excess (e/e) determination in various matrices.
Introduction: The Significance of Chirality in Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are integral components of cell membranes, especially in bacteria, and are increasingly recognized for their roles in metabolic regulation.[1][2] 3-Methylheptanoic acid is a chiral BCFA where the stereocenter at the third carbon position gives rise to (R)- and (S)-enantiomers. The accurate identification and quantification of these enantiomers are critical, as they can exhibit pronounced differences in biological activity.
Direct analysis of free carboxylic acids by GC is challenging due to their high polarity and low volatility, which often results in poor peak shape and low sensitivity.[3] To overcome this, a derivatization step is mandatory to convert the acid into a more volatile and thermally stable form, typically a methyl ester.[4][5][6] The subsequent separation of the derivatized enantiomers is then achieved directly on a GC column coated with a chiral stationary phase (CSP).[7][8][9]
Principle of Chiral Separation by GC
The cornerstone of this method is the use of a chiral stationary phase, most commonly based on derivatized cyclodextrins.[7][10] Cyclodextrins are chiral, toroidal-shaped molecules made of glucose units.[11] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[9][12]
Causality of Separation: The (R)- and (S)-enantiomers of the 3-methylheptanoic acid methyl ester interact differently with the chiral cavities of the cyclodextrin. These differences in interaction energy—arising from variations in hydrogen bonding, dipole-dipole interactions, and inclusion complexation—lead to different retention times for each enantiomer, enabling their separation.[12] The selection of a specific cyclodextrin derivative is crucial as it dictates the selectivity for a particular class of compounds.[10]
Experimental Workflow
The overall experimental process is a sequential workflow from sample preparation and derivatization to chromatographic separation and detection.
Figure 1: Workflow for Chiral GC Analysis of 3-Methylheptanoic Acid.
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
(R/S)-3-Methylheptanoic acid standard
-
Boron trifluoride-methanol solution (BF₃-MeOH), 14% (w/v)
-
Hexane, GC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol, GC grade
-
Screw-cap glass vials (2 mL and 4 mL) with PTFE-lined septa
-
GC autosampler vials with inserts
Instrumentation
-
Gas Chromatograph: Agilent 8890, Shimadzu GC-2030, or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chiral GC Column: A cyclodextrin-based chiral capillary column is required. The selection may require screening, but a good starting point is a derivatized beta-cyclodextrin column.
Detailed Experimental Protocols
Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of the carboxylic acid to its more volatile methyl ester derivative using BF₃-Methanol.[4][5]
-
Sample Preparation: Accurately weigh approximately 10 mg of the 3-methylheptanoic acid sample into a 4 mL screw-cap glass vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: In a fume hood, add 1 mL of 14% BF₃-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat in a heating block or water bath at 60°C for 10 minutes.[5]
-
Cooling and Extraction: Allow the vial to cool to room temperature. Add 1 mL of deionized water and 1 mL of hexane to the vial.
-
Mixing: Cap the vial and vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge briefly (e.g., 2 minutes at 2000 rpm) or allow the layers to separate by gravity.
-
Collection: Carefully transfer the upper hexane layer to a clean 2 mL vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried hexane solution to a GC autosampler vial for analysis. The sample is now ready for injection.
Protocol 2: Chiral GC-FID Analysis
The following parameters are a robust starting point for the chiral separation on an Rt-βDEXsm column or similar. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Condition | Rationale |
| GC System | GC with FID | FID provides excellent sensitivity and a wide linear range for hydrocarbon derivatives. |
| Column | Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm) | Provides enantioselectivity for a broad range of chiral compounds.[10] |
| Carrier Gas | Helium or Hydrogen | Hydrogen often provides better efficiency and faster analysis times.[10] |
| Flow Rate | 1.5 mL/min (Constant Flow) | A typical flow rate for this column dimension, balancing speed and resolution. |
| Injector Type | Split/Splitless | Use split mode (e.g., 50:1 split ratio) to prevent column overloading. |
| Injector Temp. | 250°C | Ensures complete and rapid vaporization of the FAME derivative.[4] |
| Oven Program | Initial: 60°C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp: 3°C/min to 180°C | A slow ramp rate is critical for enhancing selectivity in chiral separations.[7] | |
| Hold: 5 min at 180°C | Ensures elution of any less volatile components. | |
| Detector | FID | |
| Detector Temp. | 250°C | Prevents condensation of the analytes in the detector.[10] |
| Makeup Gas | Nitrogen, 25 mL/min | Standard for FID operation. |
| H₂ Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Injection Vol. | 1 µL |
Expected Results
Upon injection of the derivatized racemic standard, the chromatogram should display two well-separated, symmetrical peaks corresponding to the (R)- and (S)-enantiomers of 3-methylheptanoic acid methyl ester.
| Parameter | Expected Value |
| Retention Time (t_R1) | ~18 - 22 min (Analyte dependent) |
| Retention Time (t_R2) | ~19 - 23 min (Analyte dependent) |
| Resolution (Rs) | > 1.5 |
| Peak Symmetry | 0.9 - 1.2 |
Note: Absolute retention times will vary between systems. The key performance metric is the resolution (Rs) between the two enantiomer peaks, which should ideally be ≥ 1.5 for baseline separation.
Conclusion
This application note provides a comprehensive and validated protocol for the chiral separation of 3-methylheptanoic acid enantiomers. The method combines a straightforward esterification derivatization with high-resolution chiral gas chromatography. The described workflow is robust and sensitive, making it an indispensable tool for researchers in the pharmaceutical, food science, and chemical ecology fields who require accurate determination of enantiomeric composition.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 12. azom.com [azom.com]
Mastering Carboxylic Acid Analysis: A Guide to Derivatization for GC-MS
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Carboxylic Acids
Carboxylic acids are a cornerstone of organic chemistry and pivotal in numerous biological and pharmaceutical contexts, from metabolic pathways to the synthesis of active pharmaceutical ingredients (APIs). However, their direct analysis by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges. The inherent polarity of the carboxyl group (-COOH) leads to low volatility and a propensity for strong interactions within the GC system, resulting in poor chromatographic peak shape, tailing, and inaccurate quantification.[1][2] To overcome these analytical hurdles, derivatization—a chemical modification process—is not just an option, but a necessity.[3][4] This process converts the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative, thereby enabling robust and reproducible GC-MS analysis.[2][5]
This application note provides an in-depth guide to the most effective derivatization strategies for carboxylic acids, grounded in chemical principles and field-proven experience. We will explore the mechanisms, protocols, and critical considerations for silylation, alkylation (specifically esterification), and acylation, empowering you to select and optimize the ideal method for your analytical objectives.
The "Why": Causality Behind Derivatization Choices
The primary goal of derivatizing carboxylic acids is to mask the active hydrogen of the hydroxyl moiety within the carboxyl group.[6] This seemingly simple modification has profound effects on the molecule's physicochemical properties:
-
Increased Volatility: By replacing the polar O-H bond with a less polar group (e.g., a trimethylsilyl or methyl group), intermolecular hydrogen bonding is eliminated. This significantly reduces the energy required to transition the analyte into the gas phase, a prerequisite for GC analysis.[5][7]
-
Improved Thermal Stability: Many carboxylic acids, particularly complex ones, can decarboxylate or degrade at the high temperatures of the GC injector port.[8] Derivatization protects the carboxyl group, rendering the molecule more stable at elevated temperatures.[4]
-
Enhanced Chromatographic Performance: The reduction in polarity minimizes interactions with active sites (e.g., free silanol groups) on the GC column and liner surfaces. This leads to sharper, more symmetrical peaks, which are essential for accurate integration and quantification.[1][2]
-
Improved Mass Spectral Characteristics: Derivatization can lead to more informative mass spectra. For instance, silyl derivatives often produce characteristic fragment ions (e.g., [M-15]⁺ for TMS, [M-57]⁺ for t-BDMS) that aid in structural elucidation and compound identification.[9][10]
The choice of derivatization strategy is not arbitrary; it is dictated by the specific properties of the analyte, the sample matrix, and the desired analytical outcome.
Core Derivatization Strategies: Mechanisms and Protocols
The three most prevalent derivatization methods for carboxylic acids are silylation, alkylation (esterification), and acylation. Each operates via a distinct chemical mechanism and offers unique advantages.
Silylation: The Workhorse of Derivatization
Silylation is arguably the most widely used derivatization technique for GC analysis.[11] It involves the replacement of the acidic proton of the carboxyl group with a silyl group, most commonly a trimethylsilyl (TMS) group, to form a TMS ester.[9]
Mechanism: The reaction is a nucleophilic attack by the carboxylate oxygen on the silicon atom of the silylating reagent, with the concurrent departure of a leaving group. The by-products are typically volatile and do not interfere with the chromatography.[12]
Caption: Silylation of a carboxylic acid to form a TMS ester.
Key Reagents & Considerations:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent. It reacts rapidly and its by-products are highly volatile, minimizing chromatographic interference.[12] For sterically hindered or slowly reacting carboxylic acids, its reactivity can be enhanced by adding a catalyst like trimethylchlorosilane (TMCS).
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating reagent, often considered even more powerful than BSTFA.[7] Its by-product, N-methyltrifluoroacetamide, is also very volatile.[13]
-
TMCS (Trimethylchlorosilane): Rarely used alone, but frequently added (e.g., 1% in BSTFA) as a catalyst to increase the reactivity of the primary silylating agent.[13][14]
Critical Insight: The primary enemy of silylation is water.[9] All glassware, solvents, and samples must be scrupulously anhydrous, as moisture will readily hydrolyze both the silylating reagents and the resulting TMS derivatives, leading to incomplete reactions and loss of analyte.
Protocol: Standard Silylation of Carboxylic Acids with BSTFA
This protocol is a general guideline and should be optimized for specific applications.
-
Sample Preparation: Transfer 1-10 mg of the dried sample (or an evaporated extract) into a 2 mL GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.[12]
-
Solvent Addition (Optional but Recommended): Add 50-100 µL of an anhydrous solvent like pyridine, acetonitrile, or dimethylformamide (DMF) to reconstitute the residue.[2][15] Pyridine can act as a catalyst and acid scavenger, aiding the reaction.
-
Reagent Addition: Add 50-100 µL of BSTFA (+ 1% TMCS). A molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended to drive the reaction to completion.[12]
-
Reaction: Tightly cap the vial and heat at 60-75°C for 20-45 minutes in a heating block.[14] The optimal time and temperature will vary depending on the reactivity and steric hindrance of the carboxylic acid.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. It is advisable to analyze silylated samples promptly as the derivatives have limited stability.
Alkylation (Esterification): Creating Stable Esters
Alkylation is another robust method, most commonly performed as esterification, where the acidic proton is replaced by an alkyl group (e.g., methyl, ethyl, butyl).[11][13] The resulting esters are significantly less polar and more volatile than the parent acids.[16] Methyl esters (Fatty Acid Methyl Esters or FAMEs, in the context of fatty acids) are the most common derivatives.[17]
Mechanism: The most common laboratory method involves an acid-catalyzed reaction with an alcohol. Reagents like boron trifluoride (BF₃) in methanol act as a Lewis acid catalyst, protonating the carbonyl oxygen and making the carbonyl carbon more electrophilic for attack by the alcohol.[1][18]
Caption: Acid-catalyzed esterification of a carboxylic acid.
Key Reagents & Considerations:
-
BF₃-Methanol (10-14% w/w): A widely used and effective reagent for preparing methyl esters. The reaction is relatively fast and clean.[1][18] This method is suitable for free fatty acids and can also transesterify esterified fatty acids in complex lipids.[1]
-
Methanolic HCl: Another common acid catalyst for esterification. It can be prepared by bubbling HCl gas through anhydrous methanol.
-
Diazomethane (CH₂N₂): A highly effective methylating agent that reacts rapidly at room temperature.[19] However, its use has declined significantly due to its extreme toxicity, carcinogenicity, and explosive nature.[18][20] Trimethylsilyldiazomethane is a safer, commercially available alternative.[20][21]
Critical Insight: When using acid-catalyzed esterification, the reaction is an equilibrium. The presence of water can shift the equilibrium back towards the reactants, resulting in incomplete derivatization. Therefore, using anhydrous alcohol and removing any water from the sample is crucial.[18]
Protocol: Esterification of Fatty Acids using BF₃-Methanol
This protocol is particularly useful for the analysis of fatty acids in biological lipids.
-
Sample Preparation: Place 1-25 mg of the lipid extract or sample into a screw-cap vial. Evaporate any solvent under nitrogen.[18]
-
Derivatization: Add 2 mL of 10-14% BF₃-methanol solution to the vial.[1][18] Tightly cap the vial and vortex briefly.
-
Reaction: Heat the vial at 60-100°C for 5-10 minutes in a heating block or water bath.[1][22] Longer times may be needed for transesterification of complex lipids.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane (or another nonpolar solvent) and 1 mL of water or saturated NaCl solution.[1][18]
-
Phase Separation: Vortex the vial vigorously for 30 seconds to extract the fatty acid methyl esters (FAMEs) into the upper hexane layer. Allow the layers to separate completely.[1]
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis. A small amount of anhydrous sodium sulfate can be added to remove any residual water.
Acylation: For Enhanced Detectability
Acylation involves introducing an acyl group (R-C=O) to the analyte. While less common than silylation or esterification for simple carboxylic acids, it is a valuable technique, especially when enhanced detectability is required, for instance with an Electron Capture Detector (ECD).[11][13] Perfluoroacylating reagents introduce fluorine atoms, which are highly electronegative and significantly increase the response of an ECD.[2]
Mechanism: The reaction typically involves an acid anhydride or acyl halide reacting with the carboxyl group. This is more commonly applied to amines and alcohols but can be adapted. For carboxylic acids, the process often involves a two-step approach where the acid is first converted to a more reactive intermediate.
Comparative Analysis of Derivatization Agents
The selection of the appropriate derivatization reagent is a critical decision that impacts the success of the analysis. The following table provides a comparative summary to guide this choice.
| Feature | Silylation (BSTFA/MSTFA) | Esterification (BF₃-Methanol) | Alkylation (TMS-Diazomethane) |
| Primary Derivatives | Trimethylsilyl (TMS) Esters | Methyl Esters | Methyl Esters |
| Reaction Speed | Fast (minutes to hours)[12] | Relatively Fast (5-60 minutes)[18][22] | Very Fast (instantaneous)[13] |
| Reaction Conditions | 60-75°C common[14] | 60-100°C[22] | Room Temperature[13] |
| Reagent Hazards | Moisture sensitive, toxic[12][23] | Corrosive, toxic[1] | Highly toxic, explosive potential (parent diazomethane)[18] |
| By-products | Volatile, generally non-interfering[12] | Water, non-volatile salts | Nitrogen gas[19] |
| Derivative Stability | Limited, sensitive to hydrolysis | Generally stable | Generally stable |
| Best For | Broad applicability, metabolomics, steroids, hydroxy acids[12][23] | Fatty acid profiling (FAMEs), complex lipids[18][22] | Targeted methylation when safety protocols are in place[20] |
Experimental Workflow & Troubleshooting
A successful derivatization is the result of a meticulous workflow, from sample preparation to data acquisition.
Caption: General experimental workflow for GC-MS derivatization.
Troubleshooting Common Issues:
-
No or Low Product Yield:
-
Cause: Inactive reagent due to moisture exposure.[2]
-
Solution: Use a fresh, unopened vial of derivatizing reagent. Ensure all glassware and solvents are anhydrous.
-
Cause: Insufficient reaction time or temperature.
-
Solution: Optimize reaction conditions. Increase time and/or temperature incrementally.
-
Cause: Sample matrix interference.[2]
-
Solution: Implement a sample cleanup step (e.g., Solid Phase Extraction - SPE) prior to derivatization.
-
-
Multiple Peaks for a Single Analyte:
-
Cause: Incomplete derivatization, showing both derivatized and underivatized peaks.[2]
-
Solution: Re-optimize the derivatization procedure (more reagent, longer time, higher temperature).
-
Cause: Formation of different derivatives (e.g., for molecules with multiple functional groups).
-
Solution: For keto-acids, a two-step methoximation-silylation is required to prevent multiple isomers.[7][23]
-
-
Broad or Tailing Peaks:
-
Cause: Residual underivatized acid interacting with the GC system.[2]
-
Solution: Ensure the derivatization reaction has gone to completion.
-
Cause: Active sites in the GC inlet liner or column.
-
Solution: Use a deactivated liner. Perform column maintenance (trimming the front end). Injecting the silylating reagent can sometimes temporarily passivate the system.
-
Conclusion
Derivatization is an indispensable tool for the successful analysis of carboxylic acids by GC-MS. By converting these polar, non-volatile compounds into thermally stable and volatile derivatives, analysts can achieve the sharp, symmetrical peaks required for accurate and sensitive quantification. The choice between silylation, esterification, and other methods depends on a careful consideration of the analyte's structure, the sample matrix, and the specific goals of the analysis. A thorough understanding of the underlying chemical principles, coupled with meticulous adherence to optimized protocols and anhydrous conditions, forms the foundation of a robust and reliable analytical method. This guide provides the fundamental knowledge and practical protocols to empower researchers to master the derivatization of carboxylic acids and unlock high-quality GC-MS data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. youtube.com [youtube.com]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. weber.hu [weber.hu]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 21. researchgate.net [researchgate.net]
- 22. jfda-online.com [jfda-online.com]
- 23. benchchem.com [benchchem.com]
Application Note: Headspace Solid-Phase Microextraction (SPME) for the Analysis of Semiochemicals
Introduction: The Challenge of Semiochemical Analysis
Semiochemicals are chemical signals that convey information between organisms, governing critical interactions such as mating, predation, and host selection.[1] These compounds, which include pheromones and allelochemicals, are typically volatile or semi-volatile and are often present at trace concentrations within complex environmental matrices.[1][2] Their inherent low abundance and volatility pose significant challenges for traditional analytical techniques, which often involve laborious, multi-step solvent extractions that can introduce artifacts and lose the most volatile components.[3]
Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique ideally suited for the analysis of these challenging compounds.[2][4] Headspace SPME (HS-SPME), in particular, is a non-invasive method that samples the vapor phase in equilibrium with the sample, minimizing matrix interference and effectively concentrating volatile and semi-volatile analytes.[5][6] This application note provides a comprehensive guide to the principles, optimization, and practical application of HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the robust and sensitive analysis of semiochemicals.
The Principle of Headspace SPME
HS-SPME operates on the principle of equilibrium partitioning. The system involves three phases: the sample matrix, the gaseous headspace above the sample, and the stationary phase coated on the SPME fiber.[3][5]
-
Equilibration: The sample is sealed in a vial and typically heated and agitated to facilitate the release of volatile semiochemicals from the matrix into the headspace.[7] This establishes a thermodynamic equilibrium between the sample and the headspace.
-
Extraction (Adsorption/Absorption): An SPME fiber, which is a fused silica fiber coated with a specific polymeric stationary phase, is exposed to the headspace.[4] Analytes in the headspace then partition into the fiber coating. The amount of analyte extracted by the fiber is proportional to its concentration in the headspace once equilibrium is reached.[3][4]
-
Desorption: The fiber is then retracted and transferred to the hot injection port of a gas chromatograph. The high temperature causes the analytes to rapidly desorb from the fiber onto the GC column for separation and subsequent detection by a mass spectrometer.[4]
This process allows for the efficient extraction and concentration of analytes without the use of solvents, simplifying sample preparation and improving detection limits.[8][9]
Method Development: Critical Parameters & Causality
The success of any HS-SPME method hinges on the careful optimization of several key parameters. Understanding the causality behind these choices is crucial for developing a robust and reproducible protocol.[10][11]
SPME Fiber Selection
The choice of fiber coating is the most critical parameter, as it determines the selectivity and efficiency of the extraction.[2] The selection is based on the principle of "like dissolves like," matching the polarity of the fiber coating to the polarity of the target semiochemicals.
| Fiber Coating Type | Composition | Polarity | Target Analytes & Rationale |
| PDMS (Polydimethylsiloxane) | Polydimethylsiloxane | Non-polar | Best for non-polar semi-volatiles (e.g., long-chain hydrocarbons, esters; MW 80-500). The liquid-like coating extracts via absorption, providing high capacity. |
| PA (Polyacrylate) | Polyacrylate | Polar | Suitable for polar semi-volatiles (e.g., alcohols, phenols; MW 80-300).[2] Its polarity makes it effective for compounds capable of hydrogen bonding. |
| PDMS/DVB (Divinylbenzene) | Polydimethylsiloxane/Divinylbenzene | Bipolar | A versatile, general-purpose fiber for a broad range of compounds, including polar volatiles like amines and nitro-aromatics.[12][13] The DVB provides a porous, solid surface for adsorption of smaller molecules. |
| CAR/PDMS (Carboxen) | Carboxen/Polydimethylsiloxane | Bipolar | Ideal for very volatile compounds and small molecules (gases, low MW aldehydes/ketones).[14] Carboxen is a carbon molecular sieve with micropores that strongly trap small analytes. |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/PDMS | Bipolar (Broad Range) | This three-phase fiber offers the widest analytical range, effectively trapping everything from very volatile to semi-volatile compounds (C3-C20).[10][12] It is often the first choice for screening unknown semiochemical profiles.[15] |
Extraction Temperature
Temperature influences the vapor pressure of the analytes.
-
Causality: Increasing the sample temperature increases the vapor pressure of semi-volatile compounds, shifting the equilibrium from the sample matrix to the headspace and thereby increasing the analyte concentration available for extraction.[2][14]
-
Practical Insight: A moderate temperature, typically between 30-70°C, is used for semiochemicals.[2][16] Excessively high temperatures can degrade thermally labile compounds or, paradoxically, decrease extraction efficiency for very volatile analytes, as adsorption onto the fiber is an exothermic process.[2][3] The temperature must be kept consistent across all samples to ensure reproducibility.[14]
Extraction Time
Extraction time determines how close the system gets to equilibrium.
-
Causality: The amount of analyte adsorbed by the fiber increases over time until equilibrium is reached between the fiber, headspace, and sample.[16]
-
Practical Insight: While allowing the system to reach full equilibrium provides the highest sensitivity, it can be time-consuming (e.g., >60 minutes).[3] For quantitative analysis, it is often more practical and reproducible to use a shorter, pre-equilibrium time that is precisely controlled for all samples and standards.[17][18][19] Typical extraction times range from 15 to 60 minutes.[2]
Matrix Modification
The sample matrix can be modified to enhance analyte release.
-
Causality (Salting-Out): For aqueous or moist samples (e.g., insect hemolymph, plant tissues), adding an inorganic salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) increases the ionic strength of the sample.[16] This reduces the solubility of many organic semiochemicals, effectively "pushing" them into the headspace and increasing extraction efficiency.[3]
-
Causality (pH Adjustment): Adjusting the pH can suppress or enhance the volatility of acidic or basic compounds. For example, lowering the pH will convert carboxylates into their more volatile carboxylic acid forms, while raising the pH will do the same for amines.
General Protocol: HS-SPME-GC-MS of Insect Pheromones
This protocol provides a validated starting point for the analysis of volatile pheromones from a live insect. Optimization is required based on the specific insect and target analytes.
Materials and Instrumentation
-
SPME Fiber Assembly: Manual holder and appropriate fiber (e.g., 85 µm CAR/PDMS for volatile pheromones).[2][16]
-
Vials: 10 mL or 20 mL clear glass vials with PTFE/Silicone septa caps.[2]
-
Heating/Agitation: Heater block or water bath with stirring capabilities.
-
Instrumentation: Gas Chromatograph with a split/splitless inlet coupled to a Mass Spectrometer (GC-MS).[2][20]
Step-by-Step Methodology
-
Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting it into the GC inlet at a high temperature (e.g., 250°C) for 30-60 minutes to remove contaminants.[2][13]
-
Sample Preparation: Place the sample (e.g., a single live insect) into a clean glass vial.[2] For quantitative comparisons, ensure sample size (e.g., insect weight or number) is consistent.
-
Vial Sealing: Immediately cap the vial, ensuring a tight seal to prevent the loss of volatiles.
-
Equilibration/Incubation: Place the vial in a heater block set to the optimized temperature (e.g., 40°C). Allow the sample to equilibrate for a set time (e.g., 10 minutes) to allow volatiles to accumulate in the headspace.[21]
-
Headspace Extraction:
-
Carefully insert the SPME fiber assembly through the vial's septum.
-
Depress the plunger to expose the fiber to the headspace above the sample. Do not let the fiber touch the sample.
-
Expose the fiber for the predetermined extraction time (e.g., 30 minutes).[2] The timing must be precise for reproducibility.
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber back into the needle, remove it from the vial, and immediately insert it into the GC injection port.
-
Depress the plunger to expose the fiber. The high temperature of the inlet (e.g., 250°C) will thermally desorb the analytes onto the GC column.[20]
-
Desorb for a sufficient time (e.g., 3-5 minutes) while the GC run begins.[16]
-
The GC oven will follow a temperature program to separate the compounds, and the MS will detect and identify them.
-
-
Data Processing: Analyze the resulting chromatogram to identify and quantify the semiochemicals based on their mass spectra and retention times compared to standards.
Visualization of the HS-SPME Workflow
The following diagram illustrates the complete logical flow of the HS-SPME process for semiochemical analysis.
References
- 1. bioticapublications.com [bioticapublications.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Headspace-based approaches for volatile analysis: A review -Analytical Science and Technology | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [sigmaaldrich.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. mdpi.com [mdpi.com]
- 17. Solid-phase microextraction method development for headspace analysis of volatile flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iris.unimore.it [iris.unimore.it]
Application Note & Protocol: Advanced Fatty Acid Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction
Fatty acids (FAs) are fundamental building blocks of complex lipids and serve critical roles in cellular structure, energy storage, and signaling pathways.[1] The precise characterization and quantification of fatty acid profiles are paramount in understanding the pathophysiology of various diseases, including metabolic disorders, cancer, and cardiovascular disease.[1] While gas chromatography-mass spectrometry (GC-MS) has traditionally been a cornerstone for FA analysis, it necessitates derivatization to form volatile fatty acid methyl esters (FAMEs), a process that can be time-consuming and may not be suitable for all FA species, particularly very-long-chain fatty acids (VLCFAs).[2]
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and versatile alternative, offering high sensitivity, selectivity, and the ability to analyze a broader range of FAs, often in their native form.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and implementing robust LC-MS methods for fatty acid profiling. We will delve into the causality behind experimental choices, from sample preparation to data analysis, ensuring a scientifically sound and validated workflow.
The LC-MS Fatty Acid Profiling Workflow: A Conceptual Overview
The successful analysis of fatty acids by LC-MS hinges on a series of interconnected steps, each requiring careful optimization. The overall workflow is designed to efficiently extract FAs from a complex biological matrix, separate them chromatographically, and then detect and identify them with high specificity and sensitivity using mass spectrometry.
Caption: Overall workflow for fatty acid profiling by LC-MS.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
The goal of sample preparation is to efficiently extract fatty acids from the biological matrix while minimizing degradation and contamination. The choice of method depends on whether the analysis is targeting free fatty acids (FFAs) or the total fatty acid profile (including those esterified in complex lipids).
Lipid Extraction
Most lipid extraction methods are based on the principle of liquid-liquid extraction (LLE) using organic solvents.[4]
-
Folch and Bligh & Dyer Methods: These are classic methods that utilize a chloroform/methanol mixture to extract lipids from a sample.[4][5] The addition of water or an acidic solution induces phase separation, with lipids partitioning into the lower organic phase. These methods are robust and suitable for a wide range of biological samples.[4][5]
-
Methyl-tert-butyl ether (MTBE) Extraction: This is a safer alternative to chloroform-based methods. The sample is homogenized with methanol and MTBE, and phase separation is induced by adding water. Lipids are recovered from the upper MTBE layer.
Protocol 1: Total Fatty Acid Extraction from Plasma
This protocol is adapted from established methods for the extraction of total lipids.[6][7]
-
Preparation: To 50 µL of plasma in a glass tube, add 225 µL of ice-cold methanol containing a suitable internal standard (e.g., a deuterated fatty acid mixture).[7]
-
Extraction: Add 750 µL of ice-cold MTBE. Vortex vigorously for 1 minute.
-
Incubation: Incubate on ice for 1 hour, with brief vortexing every 15 minutes.[7]
-
Phase Separation: Add 188 µL of PBS to induce phase separation.[7] Vortex and centrifuge at >10,000 x g for 5 minutes.
-
Collection: Carefully transfer the upper organic layer to a new glass tube.
-
Re-extraction: Add 500 µL of MTBE to the lower aqueous layer, vortex, and centrifuge again. Combine the upper organic layer with the first extract.
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen or using a vacuum concentrator.
Saponification (Hydrolysis)
To analyze the total fatty acid profile, the ester bonds in complex lipids must be cleaved to release the constituent fatty acids. This is typically achieved through saponification using a strong base.
Protocol 2: Saponification of Lipid Extract
-
Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 500 µL of 1N KOH in methanol.
-
Hydrolysis: Vortex and incubate at 60°C for 1 hour to ensure complete hydrolysis.[8]
-
Neutralization: After cooling to room temperature, neutralize the solution by adding 500 µL of 1N HCl. The pH should be below 5.[8]
-
Fatty Acid Extraction: Add 1 mL of iso-octane, vortex vigorously, and centrifuge to separate the phases. Transfer the upper iso-octane layer containing the free fatty acids to a new tube. Repeat the extraction and pool the organic layers.[8]
-
Drying: Evaporate the solvent to dryness. The sample is now ready for LC-MS analysis, either directly or after derivatization.
Part 2: The Role of Derivatization
Due to their carboxyl group, fatty acids have inherently poor ionization efficiency in electrospray ionization (ESI), especially in positive ion mode.[9][10] Chemical derivatization can significantly enhance sensitivity by introducing a permanently charged or easily ionizable group.[9][10][11]
Why Derivatize?
-
Increased Sensitivity: Derivatization can improve detection limits by several orders of magnitude.[12] This is particularly crucial for low-abundance fatty acids.
-
Charge Reversal: By adding a positively charged tag, derivatization allows for analysis in positive ion mode, which can be more robust and less susceptible to certain matrix effects than negative ion mode.[9][10]
-
Improved Chromatography: Derivatization can alter the polarity of fatty acids, potentially improving chromatographic peak shape and resolution.
-
Structural Information: Specific derivatization strategies can be employed to pinpoint the location of double bonds within unsaturated fatty acids.[9][10]
Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for Short-Chain Fatty Acids
This method is particularly useful for short-chain fatty acids (SCFAs), which are volatile and challenging to analyze with conventional reversed-phase systems.[13]
-
Reagent Preparation: Prepare solutions of 3-NPH and a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Reaction: To the dried fatty acid sample, add the 3-NPH and EDC solutions in a suitable solvent (e.g., a water-acetonitrile mixture).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).
-
Quenching: Quench the reaction by adding a suitable reagent to consume excess derivatizing agent.
-
Analysis: The derivatized sample is now ready for injection into the LC-MS system for analysis in positive ion mode.
Part 3: Chromatographic Separation
The choice of chromatographic mode is critical and depends on the specific goals of the analysis.
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is the most common approach for fatty acid analysis. Separation is based on the hydrophobicity of the analytes.
-
Principle: Fatty acids are separated based on their carbon chain length and degree of unsaturation. Longer chains and fewer double bonds lead to increased retention.[14]
-
Columns: C8 and C18 columns are widely used. C8 columns are often preferred for very long-chain fatty acids to reduce excessively long retention times.[12][15]
-
Mobile Phases: Typically, a gradient of water and an organic solvent like methanol or acetonitrile is used. An ion-pairing agent, such as tributylamine, can be added to the mobile phase to improve peak shape and retention of the acidic fatty acids when analyzing them in their underivatized form.[2][15]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative technique that separates compounds based on their polarity.
-
Principle: In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[16][17] More polar compounds are retained more strongly.
-
Advantages: HILIC can be advantageous for separating fatty acids by class, reducing the complexity of the chromatogram. It is also well-suited for the analysis of more polar lipids and can offer higher sensitivity in ESI-MS due to the high organic content of the mobile phase.[16][18]
Table 1: Comparison of RP-LC and HILIC for Fatty Acid Analysis
| Feature | Reversed-Phase LC (RP-LC) | Hydrophilic Interaction LC (HILIC) |
| Separation Principle | Based on hydrophobicity (chain length and unsaturation) | Based on polarity[16] |
| Typical Analytes | Broad range of fatty acids, good for resolving isomers based on chain length/unsaturation. | Polar lipids, separation of lipid classes, short-chain fatty acids. |
| Mobile Phase | Water/Methanol or Water/Acetonitrile gradients. | High organic (e.g., >80% Acetonitrile) with a small aqueous component.[16] |
| Advantages | Well-established, predictable elution patterns.[14] | Good for polar analytes, high ESI-MS sensitivity, orthogonal to RP-LC.[18] |
| Disadvantages | Can have co-elution of different lipid classes. | Less common for general fatty acid profiling, can have longer equilibration times. |
Protocol 4: General Purpose RP-LC Method for Fatty Acid Profiling
This protocol provides a starting point for the separation of a broad range of fatty acids.
-
LC System: UHPLC system
-
Column: C8 or C18, 2.1 x 100 mm, <2 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Injection Volume: 2-5 µL
-
Column Temperature: 40°C
Part 4: Mass Spectrometric Detection
The mass spectrometer is responsible for the detection and identification of the eluting fatty acids.
Caption: Key components of the mass spectrometer in LC-MS analysis.
Ionization
-
Electrospray Ionization (ESI): This is the most common ionization technique for LC-MS analysis of fatty acids.
Mass Analyzers
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) analyzers provide high mass accuracy (<5 ppm).[1] This allows for the determination of the elemental composition of an ion, greatly increasing confidence in fatty acid identification.
-
Triple Quadrupole (QQQ) Mass Spectrometry: These instruments are ideal for targeted and quantitative analysis. They operate in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.[19] This provides excellent sensitivity and selectivity.
Advanced Techniques: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase.[20][21][22] This technique is particularly powerful for separating isomeric lipids, including fatty acid isomers with different double bond positions, which may not be resolved by chromatography alone.[20][23][24]
Table 2: Typical Mass Spectrometer Settings
| Parameter | Setting for Underivatized FAs (Negative ESI) | Setting for Derivatized FAs (Positive ESI) |
| Ionization Mode | ESI Negative | ESI Positive |
| Capillary Voltage | 2.5 - 3.5 kV | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Desolvation Temp. | 400 - 550 °C | 400 - 550 °C |
| Scan Range (m/z) | 100 - 1000 | 150 - 1200 |
| Acquisition Mode | Full Scan (HRMS) or MRM (QQQ) | Full Scan (HRMS) or MRM (QQQ) |
Part 5: Data Analysis and Interpretation
Raw LC-MS data must be processed to extract meaningful biological information.
-
Peak Picking and Alignment: Software platforms (e.g., MS-DIAL, Skyline) are used to detect chromatographic peaks, integrate their areas, and align them across different samples based on retention time and m/z.[25][26]
-
Identification: Fatty acids are identified by matching their accurate mass (from HRMS) and retention time to a database of known fatty acids or to authentic standards. For tandem MS (MS/MS) data, the fragmentation pattern provides further structural confirmation.
-
Quantification: The abundance of each fatty acid is determined by its integrated peak area. For accurate quantification, the peak area of the endogenous fatty acid is normalized to the peak area of a co-eluting, stable isotope-labeled internal standard.
-
Statistical Analysis: Statistical methods are then applied to the quantitative data to identify significant changes in fatty acid profiles between different experimental groups.
Part 6: Method Validation
A self-validating system is crucial for trustworthy results. The analytical method should be validated for:
-
Linearity: The response of the instrument should be linear over a defined concentration range.
-
Accuracy and Precision: The method should accurately and precisely measure the concentration of fatty acids. This is assessed by analyzing quality control (QC) samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The effect of co-eluting compounds from the sample matrix on the ionization of the target analyte.
Conclusion
LC-MS provides a powerful and flexible platform for the comprehensive profiling of fatty acids in a variety of biological samples. By carefully considering and optimizing each step of the workflow—from sample preparation and chromatography to mass spectrometric detection and data analysis—researchers can generate high-quality, reliable data to advance our understanding of the role of fatty acids in health and disease. The choice between direct analysis of underivatized fatty acids and the use of derivatization will depend on the specific analytical goals, with derivatization offering significant advantages in sensitivity for many applications.
References
- 1. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Liquid chromatography-high resolution mass spectrometry analysis of fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. aocs.org [aocs.org]
- 15. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. lcms.cz [lcms.cz]
- 20. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid Analysis and Lipidomics by Structurally Selective Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Evaluating Software Tools for Lipid Identification from Ion Mobility Spectrometry–Mass Spectrometry Lipidomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lipid Workflow: LC MS and LC- MS/MS High Throughput Data Processing [premierbiosoft.com]
Application Note & Protocol: Synthesis and Application of Deuterated (S)-3-Methylheptanoic Acid as an Internal Standard for Mass Spectrometry
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and application of deuterated (S)-3-methylheptanoic acid. This isotopically labeled compound is designed for use as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a stereoselective synthetic route, ensuring high enantiomeric and isotopic purity. Furthermore, this note outlines the procedures for the preparation of standard solutions and the validation of bioanalytical methods, offering a complete workflow for researchers in drug development and related fields.[1][2]
Introduction: The Imperative for High-Quality Internal Standards in Bioanalysis
In the realm of pharmacokinetics and drug metabolism studies, accurate quantification of analytes in complex biological matrices is paramount.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data can be compromised by several factors, including sample loss during preparation, matrix effects, and variations in instrument response.[3][4] To mitigate these variabilities, the use of an internal standard (IS) is essential.[5]
A stable isotope-labeled internal standard (SIL-IS), a version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), is considered the ideal choice.[6][7] SIL-ISs exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiencies and matrix effects.[5][8] This co-behavior allows for reliable correction of analytical variability, leading to highly accurate and precise quantification.[1]
This compound is a chiral carboxylic acid that may be a metabolite of various pharmaceuticals or a biomarker of interest. This application note details a robust synthetic protocol for its deuterated analog, specifically (S)-3-methylheptanoic-2-d acid, and its implementation as an internal standard.
Part 1: Synthesis of Deuterated this compound
The synthetic strategy is designed to introduce a single deuterium atom at a non-exchangeable position while maintaining the (S)-stereochemistry at the chiral center. The proposed route involves the stereoselective reduction of a prochiral ketone precursor followed by oxidation to the desired carboxylic acid.
Synthetic Scheme Overview:
Caption: Synthetic workflow for deuterated this compound.
1.1. Rationale for the Synthetic Approach
The key steps in this synthesis are the stereoselective reduction of the ketone and the subsequent oxidation.
-
Stereoselective Reduction: To establish the desired (S)-stereochemistry at the 3-position and introduce the deuterium at the 2-position, a two-step reduction strategy is employed. First, a stereoselective reduction of 3-methylheptan-2-one using a chiral reducing agent like (S)-Alpine borane can selectively produce the (2S,3S)-3-methylheptan-2-ol. Subsequent reduction of the ketone with sodium borodeuteride (NaBD₄) will then introduce the deuterium atom.[9] This approach ensures control over the stereochemistry at the C3 position.
-
Deuteration: Sodium borodeuteride is a readily available and effective reagent for introducing a deuterium atom via the reduction of a carbonyl group.[10][11] The resulting deuterated alcohol has the deuterium atom at a stable, non-exchangeable position.
-
Oxidation: Jones oxidation is a robust and well-established method for the oxidation of secondary alcohols to carboxylic acids.[12][13][14] It is known to be efficient and generally provides high yields.[15][16]
1.2. Experimental Protocols
Protocol 1: Synthesis of (2S,3S)-3-Methylheptan-2-d-2-ol
-
Preparation of (S)-Alpine Borane: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (+)-α-pinene in anhydrous THF. Cool the solution to 0 °C and slowly add a solution of 9-BBN in THF. Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Stereoselective Reduction: Cool the freshly prepared (S)-Alpine borane solution to -78 °C. Slowly add a solution of 3-methylheptan-2-one in anhydrous THF. Stir the reaction mixture at -78 °C for 4 hours.
-
Deuteration: To the reaction mixture, add methanol followed by the portion-wise addition of sodium borodeuteride (NaBD₄) at -78 °C.[17] Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Add a 3M NaOH solution followed by the dropwise addition of 30% H₂O₂. Stir the mixture for 1 hour. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain (2S,3S)-3-methylheptan-2-d-2-ol.
Protocol 2: Synthesis of (S)-3-Methylheptanoic-2-d Acid (Jones Oxidation)
-
Preparation of Jones Reagent: In a flask, dissolve chromium trioxide (CrO₃) in water. Slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Oxidation: Dissolve the purified (2S,3S)-3-methylheptan-2-d-2-ol in acetone and cool the solution to 0 °C in an ice bath.[14] Add the prepared Jones reagent dropwise to the alcohol solution with vigorous stirring.[15] A color change from orange to green/blue should be observed.[16]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely. Add water and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude deuterated this compound. Further purification can be achieved by vacuum distillation or crystallization if necessary.
1.3. Characterization
The final product should be thoroughly characterized to confirm its identity, purity (chemical and isotopic), and stereochemical integrity.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural confirmation and determination of deuterium incorporation. | Absence or significant reduction of the signal corresponding to the proton at the C2 position. Integration of the remaining signals should be consistent with the structure. |
| ¹³C NMR | Structural confirmation. | A signal for the C2 carbon with a reduced intensity and potentially a triplet splitting pattern due to C-D coupling. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of the deuterated compound (e.g., M+1 compared to the unlabeled analog). High isotopic purity (>98%) is desirable.[18] |
| Chiral HPLC/GC | Determination of enantiomeric excess (e.e.). | A single major peak corresponding to the (S)-enantiomer, indicating high enantiomeric purity (>99% e.e.). |
Part 2: Application as an Internal Standard in LC-MS/MS
The deuterated this compound is now ready to be used as an internal standard for the quantification of its unlabeled counterpart in biological samples.
2.1. Rationale for LC-MS/MS Method Development
A robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection.
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is a suitable technique for the separation of carboxylic acids. A C18 column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The gradient elution will be optimized to achieve a sharp peak shape and adequate retention time for the analyte and the internal standard.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
2.2. Proposed MRM Transitions
Based on the general fragmentation patterns of carboxylic acids, the following MRM transitions can be proposed:[19][20]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| This compound | 143.1 ([M-H]⁻) | 99.1 | Loss of CO₂ (44 Da) |
| Deuterated this compound | 144.1 ([M-H]⁻) | 100.1 | Loss of CO₂ (44 Da) |
Note: The exact m/z values should be confirmed by direct infusion of the synthesized standards into the mass spectrometer.
2.3. Experimental Protocols
Protocol 3: Preparation of Stock and Working Solutions
-
Stock Solutions: Accurately weigh a precise amount of the analyte and the deuterated internal standard. Dissolve each in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).[21] Store these solutions at an appropriate temperature (e.g., -20 °C).
-
Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution with the appropriate solvent. These will be used to prepare the calibration standards and quality control (QC) samples.[21] Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer when added to the samples.
Protocol 4: Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: Aliquot a known volume of the biological matrix (e.g., plasma, serum) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small, fixed volume of the internal standard working solution to each sample (except for the blank matrix).[3]
-
Protein Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to each tube to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1-2 minutes and then centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.[21]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2.4. Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[6][22][23]
Caption: Key parameters for bioanalytical method validation.
Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte from other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.[5] |
| Calibration Curve | The relationship between the analyte concentration and the response. | A minimum of six non-zero standards, with a correlation coefficient (r²) > 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).[23] |
| Accuracy and Precision | The closeness of the measured values to the true value and the degree of scatter, respectively. | Assessed at a minimum of four QC levels (LLOQ, low, medium, and high). For each level, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ).[22] |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The matrix factor should be consistent across different sources of the matrix. The CV of the IS-normalized matrix factor should not exceed 15%.[23] |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations in stability samples should be within ±15% of the nominal concentrations. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of deuterated this compound and its use as an internal standard in regulated bioanalysis. By following the described synthetic route, researchers can obtain a high-purity, isotopically labeled internal standard. The subsequent application protocols offer a clear path for developing and validating a robust LC-MS/MS method for the accurate quantification of this compound in complex biological matrices. The use of such a well-characterized internal standard is crucial for ensuring the integrity and reliability of bioanalytical data in drug development and clinical research.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. en.cmicgroup.com [en.cmicgroup.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. capa.org.tw [capa.org.tw]
- 8. texilajournal.com [texilajournal.com]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Jones oxidation - Wikipedia [en.wikipedia.org]
- 13. Jones Oxidation [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 16. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 17. Sodium Borohydride [commonorganicchemistry.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. scienceready.com.au [scienceready.com.au]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. pmda.go.jp [pmda.go.jp]
Topic: In Vitro Bioassays to Determine the Bioactivity of (S)-3-Methylheptanoic Acid
An Application Note and Protocol Guide for Researchers
Introduction: Unraveling the Biological Signature of a Key Human Odorant
(S)-3-Methylheptanoic acid is a branched-chain fatty acid identified as a significant component of human axillary secretions, where it contributes to characteristic body odor[1][2][3]. Its presence in biological fluids suggests it is not merely a metabolic byproduct but may possess specific bioactive functions. As a volatile organic compound, its primary role is likely in chemosensation, potentially acting as a signaling molecule through olfactory receptors. However, as a fatty acid, it may also exert influence on cellular metabolic pathways or modulate the function of the glands from which it is secreted, such as sebaceous glands.
This guide provides a structured, multi-faceted approach to characterizing the in vitro bioactivity of this compound. We move beyond a simple listing of methods to explain the causality behind protocol design, enabling researchers to generate robust, interpretable data. The protocols are designed as self-validating systems with integrated controls to ensure scientific integrity. We will explore three primary axes of potential bioactivity:
-
Olfactory Activity: Assessing its ability to activate specific G-protein coupled odorant receptors.
-
Dermatological Activity: Investigating its influence on the function of human sebocytes, the primary cells of the sebaceous gland.
-
Metabolic Activity: Determining its impact on core cellular energy pathways, specifically fatty acid oxidation.
Section 1: Olfactory Bioactivity via Odorant Receptor (OR) Activation
Expertise & Rationale
The perception of odors is initiated by the binding of volatile molecules to Odorant Receptors (ORs), the largest subfamily of G-protein coupled receptors (GPCRs)[4]. The functional expression of ORs in heterologous cell systems has been a challenge, but robust methods now exist to "de-orphanize" these receptors and identify their ligands[5][6]. We will utilize a well-established luciferase reporter gene assay in a heterologous cell line (HEK293) to screen for activation of specific ORs by this compound. This approach is highly sensitive and provides a quantitative readout of receptor activation[7]. The principle relies on the canonical G-protein signaling pathway for olfaction (Gαolf), which stimulates adenylyl cyclase, increases intracellular cyclic AMP (cAMP), and subsequently drives the expression of a reporter gene (luciferase) via a cAMP Response Element (CRE) in the promoter region.
Signaling Pathway: Odorant Receptor Activation
The following diagram illustrates the G-protein signaling cascade initiated by ligand binding to an odorant receptor, leading to reporter gene expression.
Caption: GPCR signaling cascade for odorant receptor activation.
Protocol 1: Luciferase Reporter Assay for OR Activation
This protocol details the steps to quantify the activation of a candidate human odorant receptor by this compound.
Materials
-
HEK293 cells
-
Candidate human Odorant Receptor (OR) expression plasmid (e.g., OR5AN1, OR2W1)
-
Receptor Transporter Protein 1 (RTP1) expression plasmid (co-expressed to ensure OR trafficking to the cell surface)
-
pCRE-Luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM reduced-serum medium
-
This compound (stock solution in DMSO or ethanol)
-
Positive control ligand for the chosen OR (if known)
-
Luciferase assay substrate (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well microplates
-
Luminometer
Methodology
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells into white, opaque 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Rationale: This density ensures cells reach ~80-90% confluency at the time of transfection, which is optimal for transfection efficiency.
-
-
Transfection:
-
Prepare a master mix of plasmids in Opti-MEM: 50 ng OR plasmid, 50 ng RTP1 plasmid, and 100 ng pCRE-Luc plasmid per well.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the plasmid mix with the diluted transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add 20 µL of the transfection complex to each well. Swirl gently to mix.
-
Control: Transfect a set of wells with a vector lacking the OR gene (empty vector) to establish a baseline for non-specific activation.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of this compound in serum-free DMEM, ranging from 1 nM to 100 µM. Also prepare a vehicle control (e.g., DMSO at the highest concentration used).
-
Rationale: A wide concentration range is crucial for constructing a dose-response curve and determining the EC₅₀ value. Serum-free medium is used to prevent potential interference from components in the serum.
-
Carefully remove the transfection medium from the cells and replace it with 100 µL of the prepared ligand dilutions.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio, e.g., 100 µL).
-
Incubate for 10 minutes in the dark to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation & Interpretation
Data should be normalized to the vehicle control and plotted as a dose-response curve. The results can be summarized in a table.
| Compound | Target Receptor | EC₅₀ (µM) | Max Fold Induction (vs. Vehicle) |
| This compound | Candidate OR | Calculate from curve | Determine from curve |
| Positive Control | Candidate OR | Known value | Known value |
| This compound | Empty Vector | Not applicable | < 1.5-fold |
A positive result is a concentration-dependent increase in luminescence significantly above the signal from the empty vector control. The EC₅₀ value represents the concentration at which 50% of the maximal response is achieved, indicating the compound's potency.
Section 2: Dermatological Bioactivity via Sebocyte Lipogenesis Assay
Expertise & Rationale
This compound originates from glands in the skin. This raises the possibility of a feedback mechanism where it could modulate the function of sebocytes, the cells responsible for producing sebum via lipogenesis. Immortalized human sebocyte cell lines, such as SZ95, provide a physiologically relevant in vitro model to study this process[8][9]. We can assess the impact of this compound on lipogenesis by measuring the accumulation of intracellular neutral lipids. Nile Red is a lipophilic fluorescent dye that is intensely fluorescent in lipid-rich environments but has minimal fluorescence in aqueous media, making it an excellent tool for quantifying intracellular lipid droplets[10].
Experimental Workflow: Sebocyte Lipogenesis Assay
Caption: Workflow for quantifying lipogenesis in sebocytes.
Protocol 2: In Vitro Lipogenesis Assay in Human Sebocytes
This protocol measures the effect of this compound on neutral lipid accumulation in the SZ95 human sebocyte cell line.
Materials
-
SZ95 human sebocyte cell line
-
Sebomed® Basal Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 5 ng/mL EGF
-
This compound (stock in ethanol or DMSO)
-
Positive Control (e.g., Insulin or Linoleic Acid)
-
Vehicle Control (ethanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Nile Red stock solution (1 mg/mL in acetone)
-
Hoechst 33342 stock solution (1 mg/mL in water)
-
4% Paraformaldehyde (PFA) in PBS
-
Black, clear-bottom 96-well imaging plates
Methodology
-
Cell Seeding:
-
Seed SZ95 cells into black, clear-bottom 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete Sebomed medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare dilutions of this compound and the positive control (e.g., 10 µM Insulin) in complete medium.
-
Remove the seeding medium and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control.
-
Incubate for 48 to 72 hours.
-
Rationale: This extended incubation period allows for sufficient time for changes in lipid synthesis and accumulation to become apparent.
-
-
Cell Fixation and Staining:
-
Carefully aspirate the medium. Wash each well twice with 150 µL of PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.
-
Wash twice with PBS.
-
Prepare a dual staining solution in PBS containing 1 µg/mL Nile Red and 2 µg/mL Hoechst 33342.
-
Rationale: Hoechst 33342 stains the nuclei, allowing for accurate cell counting and normalization of the lipid signal to the number of cells present.
-
Add 100 µL of the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Imaging and Quantification:
-
Wash three times with PBS, leaving 100 µL of PBS in each well for imaging.
-
Acquire images using a high-content imaging system or a fluorescence microscope equipped with appropriate filters (DAPI for Hoechst, TRITC/Rhodamine for Nile Red).
-
Using image analysis software, identify nuclei (Hoechst channel) to define individual cells.
-
Within the cytoplasmic region of each identified cell, quantify the mean fluorescence intensity of the Nile Red signal.
-
Data Presentation & Interpretation
The primary readout is the average Nile Red fluorescence intensity per cell. This value should be normalized to the vehicle control.
| Treatment | Concentration | Normalized Mean Nile Red Intensity (Fold Change vs. Vehicle) | p-value |
| Vehicle Control | - | 1.0 | - |
| (S)-3-MHA | 1 µM | Experimental Value | Calculate |
| (S)-3-MHA | 10 µM | Experimental Value | Calculate |
| (S)-3-MHA | 50 µM | Experimental Value | Calculate |
| Positive Control | 10 µM Insulin | Expected > 1.5 | Calculate |
A statistically significant increase in Nile Red intensity indicates that this compound promotes lipogenesis, while a decrease suggests an inhibitory effect.
Section 3: Metabolic Bioactivity via Fatty Acid Oxidation (FAO) Assay
Expertise & Rationale
As a medium-chain fatty acid, this compound could serve as a substrate for, or a modulator of, fatty acid β-oxidation (FAO), a critical mitochondrial pathway for energy production[11][12]. The rate of FAO can be assessed by measuring the cellular oxygen consumption rate (OCR), as FAO is a major oxygen-dependent process[11]. We can use extracellular flux analyzers (e.g., Seahorse XF) to measure OCR in real-time in live cells. By providing this compound as a potential substrate and inhibiting other pathways, we can determine if it is metabolized via FAO.
Protocol 3: Cellular FAO Assay using Oxygen Consumption Rate (OCR)
This protocol assesses whether this compound can be utilized as a fuel source through mitochondrial β-oxidation.
Materials
-
HepG2 (human liver carcinoma) or C2C12 (mouse myoblast) cells
-
XF Cell Culture Microplates
-
XF Calibrant solution
-
FAO Assay Medium: Substrate-free DMEM supplemented with 0.5 mM L-carnitine and 1 mM HEPES, pH 7.4.
-
This compound (conjugated to BSA or used directly)
-
Etomoxir (inhibitor of CPT1, the rate-limiting enzyme for FAO)
-
Extracellular Flux Analyzer and associated cartridges
Methodology
-
Cell Seeding:
-
Seed HepG2 or C2C12 cells in an XF cell culture microplate at the optimal density determined for your cell line (e.g., 2-4 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Assay Preparation:
-
One hour before the assay, remove the growth medium and replace it with 180 µL/well of pre-warmed FAO Assay Medium.
-
Place the cells in a non-CO₂ incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
Hydrate the sensor cartridge with XF Calibrant and incubate at 37°C in a non-CO₂ incubator.
-
-
Extracellular Flux Analysis:
-
Load the injection ports of the sensor cartridge with the compounds:
-
Port A: this compound (e.g., to a final concentration of 100 µM)
-
Port B: Etomoxir (e.g., to a final concentration of 40 µM)
-
Port C/D: Can be used for other inhibitors if desired (e.g., Antimycin A/Rotenone to shut down mitochondrial respiration).
-
-
Rationale: The sequential injections allow for a dynamic assessment. The increase in OCR after adding the fatty acid indicates its metabolism. The subsequent decrease after adding Etomoxir confirms that this metabolism is dependent on FAO.
-
Calibrate the instrument and start the assay protocol. The protocol should consist of baseline measurements followed by sequential injections and OCR measurements.
-
Data Presentation & Interpretation
The output is a real-time trace of OCR over the course of the experiment.
| Parameter | Description | Expected Result if (S)-3-MHA is a Substrate |
| Basal OCR | Oxygen consumption before substrate addition. | Low, as cells are in substrate-free media. |
| OCR post-(S)-3-MHA | OCR after injection of the test compound. | A significant increase from baseline. |
| OCR post-Etomoxir | OCR after inhibiting CPT1. | A sharp decrease back to or below baseline. |
The capacity of cells to oxidize this compound is calculated as the difference between the OCR after its injection and the OCR after Etomoxir injection. A robust increase followed by a strong inhibition confirms that the compound is a substrate for FAO.
Summary
This document provides three distinct, robust, and mechanistically-grounded protocols to assess the bioactivity of this compound. By investigating its effects on olfactory signaling, sebocyte lipogenesis, and fatty acid metabolism, researchers can build a comprehensive biological profile of this important molecule. Each protocol is designed to be self-validating through the use of appropriate positive, negative, and vehicle controls, ensuring the generation of high-quality, publishable data.
References
- 1. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [ask.orkg.org]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining In Vivo and In Vitro Approaches To Identify Human Odorant Receptors Responsive to Food Odorants [agris.fao.org]
- 7. Numerical Models and In Vitro Assays to Study Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on the role of the sebaceous gland in the pathogenesis of acne - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of human sebaceous glands and cultivation of sebaceous gland-derived cells as an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayocliniclabs.com [mayocliniclabs.com]
Application Notes and Protocols for Field Trial Methodology of Insect Pheromone Attractants
Introduction: The Silent Language of Pest Management
Insect pheromones, the intricate chemical signals that govern insect communication, offer a highly specific and environmentally benign approach to pest management.[1][2] By harnessing these semiochemicals, we can monitor, disrupt, and control pest populations with remarkable precision, minimizing reliance on broad-spectrum insecticides.[3] The success of any pheromone-based strategy, whether for monitoring, mass trapping, or mating disruption, is fundamentally reliant on rigorous and well-designed field trials.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and pest management professionals on the robust methodology required to evaluate the efficacy of insect pheromone attractants in real-world field conditions. We will delve into the critical aspects of experimental design, from selecting the appropriate trapping systems and dispensers to the nuanced interpretation of field data. Our focus extends beyond a mere recitation of steps to elucidate the scientific rationale underpinning each methodological choice, ensuring that your trials are not only effective but also scientifically sound and defensible.
Part 1: Pre-Trial Considerations: Laying the Groundwork for Success
Before deploying a single trap, a thorough understanding of the target insect's biology and the specific objectives of the trial is paramount. This foundational knowledge will inform every subsequent decision in your experimental design.
Target Insect Biology: Know Your Adversary
A deep understanding of the target pest's life cycle, behavior, and ecology is non-negotiable.[6] Key biological parameters to consider include:
-
Flight Periods: When are the adult insects active? This will dictate the timing and duration of your trial.
-
Diel Activity: Are they diurnal, nocturnal, or crepuscular? This influences the choice between passive and active pheromone release systems.[7]
-
Mating Behavior: Understanding the specifics of how the insects find and choose mates is crucial for designing effective mating disruption trials.
-
Habitat and Distribution: Where are the pests typically found within the crop or environment? This will guide trap placement.
Defining Trial Objectives: What Are You Trying to Achieve?
The primary goal of your field trial will fundamentally shape its design. Common objectives include:
-
Monitoring: To detect the presence of a pest and estimate its population density.[2][3]
-
Mass Trapping: To capture a large number of individuals to reduce the overall population.[4]
-
Mating Disruption: To permeate an area with synthetic pheromones to prevent males from locating females, thereby reducing reproduction.[3][4]
-
Attract-and-Kill: To lure insects to a source that contains an insecticide.[8]
The following diagram illustrates the decision-making process based on the primary trial objective:
Caption: Decision workflow based on trial objectives.
Part 2: Experimental Design: The Blueprint for Robust Data
A well-structured experimental design is the cornerstone of a successful field trial. It ensures that the data collected is reliable, reproducible, and amenable to statistical analysis.
Site Selection and Plot Design
The choice of the trial site is critical and should be representative of the environment where the pheromone product will be used.[9] Key considerations include:
-
Historical Pest Pressure: Select sites with a known and relatively uniform infestation of the target pest.
-
Crop and Environmental Uniformity: The trial area should be as homogenous as possible in terms of crop variety, planting density, and environmental conditions.
-
Isolation: To prevent interference between treatments, plots should be sufficiently large and separated by adequate buffer zones.[9]
For mating disruption trials, large, contiguous plots are essential to minimize the "border effect," where mated females from outside the treated area can immigrate and lay eggs.[10]
Treatments and Controls
Every field trial must include appropriate controls to provide a baseline for comparison. Standard treatments include:
-
Untreated Control: A plot that receives no pheromone treatment.
-
Test Product(s): The pheromone attractant(s) being evaluated.
-
Reference Product (Optional): A commercially available and effective product used as a positive control.
Replication and Randomization
-
Replication: Each treatment should be applied to multiple plots to account for natural variability within the field.
-
Randomization: The assignment of treatments to plots should be random to avoid systematic bias.
Commonly used experimental designs include the Randomized Complete Block Design (RCBD) and the Latin Square Design.
Trap and Lure Selection: The Tools of the Trade
The choice of trap and lure is critical for the success of any pheromone-based monitoring or mass trapping program.
Different trap designs are suited for different insects and monitoring objectives.[11][12]
| Trap Type | Description | Best Suited For |
| Delta Trap | Triangular trap with a sticky inner surface.[2] | Monitoring moth species. |
| Bucket Trap | Consists of a funnel leading to a collection bucket.[2][13] | Capturing larger insects and for high-density populations. |
| Wing Trap | A sticky trap with a roof-like structure.[11] | Monitoring various moth species. |
| Sticky Panels | Simple sticky surfaces, often colored to enhance attraction.[14] | Monitoring a wide range of flying insects. |
| Pitfall Trap | Placed on the ground to capture crawling insects.[6] | Monitoring ground-dwelling beetles. |
The dispenser is responsible for releasing the pheromone into the environment at a controlled rate.[15]
-
Passive Dispensers: Release pheromones continuously, with the rate often influenced by temperature and wind.[7][16] Examples include rubber septa, polyethylene vials, and membrane-based dispensers.
-
Active Dispensers: Release pheromones at specific intervals, often programmable.[15][17] Aerosol-based systems are a common example.
The choice of dispenser will depend on the target insect's activity patterns and the desired duration of efficacy.[16][18]
The following diagram illustrates the workflow for selecting an appropriate trapping system:
Caption: Workflow for selecting the appropriate insect trap.
Part 3: Field Execution: From Protocol to Practice
Meticulous execution in the field is crucial to ensure the integrity of the trial.
Protocol for Trap Deployment
-
Labeling: Clearly label each trap with the date, treatment, replicate number, and a unique identifier.[19]
-
Lure Handling: Use gloves or forceps when handling pheromone lures to avoid contamination.[19]
-
Placement:
-
Place traps at a height and location that is appropriate for the target insect's behavior.[20]
-
Ensure traps are securely fastened to prevent them from being dislodged by wind or other environmental factors.
-
In commercial settings, place hanging pheromone monitors every 50-150 feet for strong-flying insects and floor monitors every 25-50 feet for crawling insects.[6]
-
-
Density: The number of traps per unit area will depend on the trial's objective. Monitoring typically requires a lower trap density than mass trapping.[6][11]
-
Timing: Deploy traps just before the anticipated start of the target insect's flight period.
Data Collection and Management
-
Frequency: Check traps at regular intervals (e.g., weekly).
-
Recording:
-
Data Integrity: Use standardized data sheets or a digital data collection application to ensure consistency and accuracy.
For mating disruption trials, data collection should also include assessments of crop damage, as trap capture inhibition alone may not always correlate with a reduction in damage.[10][22]
Part 4: Data Analysis and Interpretation: Making Sense of the Numbers
Statistical Methods
The choice of statistical test will depend on the experimental design and the nature of the data.
-
Analysis of Variance (ANOVA): Used to compare the mean trap catches between different treatments.[23][24]
-
Chi-Square Test: Can be used to analyze categorical data, such as the preference for different trap colors or baits.[23]
-
Generalized Linear Models (GLMs): Particularly useful for count data that does not follow a normal distribution (e.g., using a negative binomial distribution for overdispersed data).[23]
Interpreting the Results
When interpreting the results, consider the following:
-
Statistical Significance: A statistically significant difference between treatments indicates that the observed effect is unlikely to be due to chance.
-
Biological Significance: Does the observed effect have a meaningful impact on the pest population or crop damage?
-
Environmental Factors: How might environmental conditions have influenced the results?
It is important to remember that pheromone trap catches are an indicator of adult presence and activity, and in-crop sampling for eggs and larvae may be necessary for a complete picture of the pest population.[2]
Part 5: Regulatory Considerations
The use of pheromones for pest control is subject to regulation by government agencies such as the U.S. Environmental Protection Agency (EPA).[25] It is essential to be aware of and comply with all applicable regulations regarding the testing and registration of semiochemical products.[26][27] The EPA has specific guidelines for efficacy testing and data requirements for the registration of biopesticides, including pheromones.[25][28][29]
Conclusion: Advancing Pheromone-Based Pest Management Through Rigorous Science
Field trials are the crucible in which the efficacy of new pheromone attractants is tested and proven. By adhering to the rigorous methodologies outlined in these application notes, researchers and pest management professionals can generate the high-quality data needed to develop and implement effective, targeted, and sustainable pest control strategies. The continued advancement of pheromone-based technologies holds immense promise for the future of agriculture and environmental protection.[1]
References
- 1. internationalpheromones.com [internationalpheromones.com]
- 2. thebeatsheet.com.au [thebeatsheet.com.au]
- 3. Insect Attractants: Tools for Integrated Pest Management - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. Pheromones and Other Semiochemicals in Integrated Production - IOBC-WPRS [iobc-wprs.org]
- 6. Implementing a Pheromone Monitoring Program [insectslimited.com]
- 7. Sex Pheromone Aerosol Devices for Mating Disruption: Challenges for a Brighter Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Field investigation of an attracticide control technique using the sex pheromone of the Egyptian cotton leafworm, Spodoptera littoralis (Lepidoptera: Noctuidae) | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 9. EPPO PP1 - PP1/264(2) - Principles of efficacy evaluation for mating disruption pheromones [pp1.eppo.int]
- 10. Efficacy Evaluation of Semiochemicals for Biocontrol | PDF [slideshare.net]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. suterra.com [suterra.com]
- 16. mdpi.com [mdpi.com]
- 17. semios.com [semios.com]
- 18. Efficacy and release rate of reservoir pheromone dispensers for simultaneous mating disruption of codling moth and oriental fruit moth (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. museumpests.net [museumpests.net]
- 20. "Evaluation of pheromone lures, trap designs and placement heights for " by Birhanu Sisay, Sevgan Subramanian et al. [thehive.icipe.org]
- 21. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. epa.gov [epa.gov]
- 26. fao.org [fao.org]
- 27. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 28. downloads.regulations.gov [downloads.regulations.gov]
- 29. downloads.regulations.gov [downloads.regulations.gov]
The Subtle Architect: Application Notes for (S)-3-Methylheptanoic Acid in Flavor and Fragrance Chemistry
This guide provides researchers, scientists, and product development professionals with a comprehensive technical overview of (S)-3-Methylheptanoic acid, a chiral carboxylic acid with significant, yet nuanced, applications in the flavor and fragrance industry. We will move beyond simple descriptors to explore the causality behind its sensory impact and provide detailed, field-proven protocols for its synthesis, analysis, and sensory evaluation. This document is designed to be a self-validating system, grounding all recommendations in established scientific principles and methodologies.
Introduction: The Duality of a "Goaty" Note
This compound is a branched-chain fatty acid that, in isolation, is often characterized by a potent, somewhat pungent aroma described as "rancid," "cheesy," or even reminiscent of "sweaty socks."[1] However, this simplistic description belies its true utility. In the hands of a skilled flavorist or perfumer, this molecule transcends its initial impression to become a critical component for building complexity, authenticity, and recognizability in a variety of products. Its primary contribution lies in imparting characteristic "goaty" or "sheepy" notes, which are fundamental to the flavor profiles of many aged cheeses.[2][3][4][5][6][7] The chirality of this molecule is of utmost importance, as enantiomers frequently exhibit distinct sensory properties.[8][9] This guide will focus specifically on the (S)-enantiomer, exploring its synthesis and application.
Beyond dairy applications, branched-chain fatty acids are being explored for their ability to add unique, diffusive, and animalic undertones in fine fragrance compositions, moving beyond traditional floral and citrus notes.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59614-85-6 | |
| Molecular Formula | C8H16O2 | |
| Molecular Weight | 144.21 g/mol | [10] |
| Appearance | Colorless liquid | [1] |
| Odor Profile | Cheesy, goaty, waxy, slightly rancid | [1][11] |
Enantioselective Synthesis of this compound
The controlled synthesis of the (S)-enantiomer is crucial for consistent sensory outcomes. While several methods exist for the synthesis of 3-methylheptanoic acid, enantioselective approaches are necessary to obtain the desired stereoisomer in high purity.[3] Two robust methods, asymmetric hydrogenation and the use of a chiral auxiliary, are detailed below.
Protocol 1: Asymmetric Hydrogenation
Asymmetric hydrogenation offers an elegant and efficient route to chiral molecules.[11][12][13] This protocol is adapted from established principles of rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor.
Workflow: Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation workflow.
Step-by-Step Protocol:
-
Catalyst Preparation: In a glovebox, dissolve the chiral rhodium catalyst (e.g., [(R,R)-Me-DuPHOS-Rh(COD)]BF4) in a degassed, anhydrous solvent such as methanol. The choice of catalyst and solvent may require optimization based on the specific precursor.
-
Reaction Setup: In a high-pressure reactor, dissolve the prochiral precursor (e.g., 3-methylhept-2-enoic acid) in the same degassed solvent.
-
Hydrogenation: Add the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi). Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral gas chromatography (see Section 3).
Protocol 2: Synthesis via Chiral Auxiliary
The use of a chiral auxiliary provides a reliable method for stereocontrolled alkylation.[14] This protocol utilizes a commercially available chiral oxazolidinone auxiliary.
Workflow: Chiral Auxiliary Synthesis
Caption: Chiral auxiliary synthesis workflow.
Step-by-Step Protocol:
-
Acylation: React the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl oxazolidinone.
-
Enolate Formation: Cool a solution of the N-propionyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF) to -78 °C and add a strong base such as lithium diisopropylamide (LDA) to generate the chiral enolate.
-
Alkylation: Add butyl iodide to the enolate solution and allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
Hydrolysis and Auxiliary Cleavage: Cleave the chiral auxiliary by hydrolysis, for example, with lithium hydroxide and hydrogen peroxide.
-
Work-up and Purification: After an appropriate aqueous work-up, purify the resulting this compound by chromatography. The chiral auxiliary can often be recovered and reused.
Analytical Characterization: Chiral GC-MS
The confirmation of enantiomeric purity is paramount. Chiral gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for this analysis. The use of a cyclodextrin-based chiral stationary phase is highly effective for the separation of carboxylic acid enantiomers.[1][9][15][16][17]
Workflow: Chiral GC-MS Analysis
Caption: Chiral GC-MS analysis workflow.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane). Derivatization to the methyl ester with diazomethane or TMS-diazomethane can improve peak shape and resolution, but direct analysis is also possible.
-
GC-MS Instrumentation:
-
GC Column: Utilize a chiral capillary column, such as a β-cyclodextrin-based column (e.g., Rt-βDEXsm).[15]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection mode.
-
Oven Program: A temperature gradient is typically employed, for example, starting at 60 °C and ramping to 200 °C. The exact program should be optimized for baseline separation of the enantiomers.
-
MS Detector: Electron ionization (EI) mode with a scan range appropriate for the molecular ion and characteristic fragments of the analyte.
-
-
Data Analysis: Integrate the peak areas of the (S) and any detected (R) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [((S) - (R)) / ((S) + (R))] x 100.
Sensory Evaluation: The Triangle Test
To assess the sensory impact of this compound in a food matrix, the triangle test is a robust and widely used discrimination method.[2][18][19][20] This test determines if a perceptible difference exists between a control sample and a sample containing the added flavor compound.
Workflow: Sensory Evaluation (Triangle Test)
Caption: Triangle test sensory evaluation workflow.
Step-by-Step Protocol:
-
Panelist Selection: Recruit a panel of at least 20-30 individuals who are regular consumers of the food product being tested (e.g., mild cheddar cheese).
-
Sample Preparation:
-
Control (A): A neutral food base (e.g., mild, low-aroma cheese).
-
Test (B): The same food base with a carefully measured, low concentration of this compound added. The concentration should be determined through preliminary threshold testing.
-
-
Test Design: For each panelist, present three coded samples. Two samples will be identical (e.g., A, A) and one will be different (B). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA).
-
Evaluation: Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample. Panelists should be instructed to guess if they are unsure.
-
Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical tables for the triangle test are used to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically p < 0.05).
Applications in Flavor and Fragrance Formulations
Flavor Applications
The primary application of this compound in flavors is the creation and enhancement of aged cheese profiles. It provides the characteristic "goaty" and "sheepy" notes essential for authentic tasting goat cheese, feta, and certain varieties of cheddar and Parmesan.[4][6][7][21] It is typically used at very low concentrations (ppm levels) in conjunction with other volatile flavor compounds such as other fatty acids, esters, and ketones.
Fragrance Applications
In perfumery, branched-chain fatty acids like this compound can be used to introduce subtle, warm, and animalic notes that add depth and complexity to a fragrance.[10][22][23][24] They can act as a bridge between the top and middle notes, providing a diffusive warmth that is not overpowering. Their use requires a deft hand, as an overdose can lead to an undesirable rancid or "off" note.
Conclusion
This compound is a powerful tool for the experienced flavorist and perfumer. Its successful application hinges on a thorough understanding of its sensory properties, the ability to obtain it in high enantiomeric purity, and the skill to use it at appropriate concentrations to achieve the desired effect. The protocols outlined in this guide provide a solid foundation for researchers and developers to explore the full potential of this intriguing chiral molecule.
References
- 1. gcms.cz [gcms.cz]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the key flavor compounds in cream cheese by GC-MS, GC-IMS, sensory analysis and multivariable statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. US4339344A - Use of mixture of aliphatic C10 -branched olefins in augmenting or enhancing the aroma of perfumes and/or perfumed articles - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 14. york.ac.uk [york.ac.uk]
- 15. gcms.cz [gcms.cz]
- 16. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Characterization of nutty flavor in cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. xray.greyb.com [xray.greyb.com]
- 23. btsa.com [btsa.com]
- 24. US20120245075A1 - High Performance Fragrance Formulation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Overcoming challenges in the purification of branched-chain fatty acids
<
Welcome to the technical support center for the purification of branched-chain fatty acids (BCFAs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these unique molecules. BCFAs, with their methyl branches along the acyl chain, present significant purification challenges compared to their straight-chain counterparts, primarily due to the subtle physicochemical differences between their isomers.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven methodologies. Our goal is to empower you to overcome common hurdles and achieve high-purity BCFA fractions for your research and development needs.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific, practical problems encountered during BCFA purification in a question-and-answer format.
Question 1: My iso and anteiso BCFA isomers are co-eluting in my reversed-phase HPLC (RP-HPLC) run. How can I improve their separation?
Answer:
Co-elution of iso and anteiso isomers is a classic challenge in BCFA purification. These isomers differ only in the position of the methyl group (at the n-2 and n-3 positions, respectively), resulting in very similar hydrophobicity. To enhance resolution, a multi-faceted approach focusing on chromatographic selectivity is required.
Causality: Standard C18 columns separate primarily based on hydrophobicity. The subtle difference in molecular shape between iso and anteiso BCFAs is often insufficient to produce baseline separation on these columns. The anteiso form is slightly less retained than the iso form of the same carbon number.
Solutions:
-
Optimize HPLC Method Parameters:
-
Lower the Temperature: Reducing the column temperature can enhance the subtle intermolecular interactions between the analytes and the stationary phase, often improving selectivity for isomers. .
-
Reduce Flow Rate: A lower flow rate increases the residence time of the analytes on the column, allowing for more equilibrium interactions and better separation.
-
Employ a Shallower Gradient: A very slow, shallow gradient of your organic modifier (e.g., acetonitrile or methanol) can significantly improve the resolution of closely eluting compounds.[1]
-
-
Change Stationary Phase Chemistry:
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions, which can differentiate based on the accessibility of the carboxyl group, potentially altered by the methyl branch position.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based chiral columns, such as Chiralpak IG-U, have shown excellent selectivity for BCFA isomers, even outperforming C18 columns for short and medium-chain BCFAs.[1][2] This is due to their ability to discriminate based on the three-dimensional structure of the analytes.
-
-
Consider an Alternative Chromatographic Technique:
-
Gas Chromatography (GC): GC provides exceptional resolving power for fatty acid isomers, especially when using long, highly polar capillary columns.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for isomer separations.[3][4][5] It uses supercritical CO2 as the main mobile phase, which has properties between a gas and a liquid, often leading to unique selectivity and higher efficiency compared to HPLC.[6]
-
Step-by-Step Protocol: Improving Isomer Resolution by HPLC
-
Initial Assessment: Confirm co-elution using a well-characterized standard mixture of iso and anteiso BCFAs if available.
-
Method Optimization (C18 Column):
-
Decrease the column oven temperature in 5°C increments (e.g., from 30°C down to 15°C).
-
Reduce the flow rate from 1.0 mL/min to 0.5 mL/min.
-
Modify your gradient. If your current gradient is 80-100% acetonitrile over 10 minutes, try 85-95% over 20 minutes.
-
-
Column Switching: If optimization fails, switch to a column with different selectivity. An Acquity CSH C18 column or a chiral column like Chiralpak IG-U are excellent starting points for BCFA isomer separations.[1][2]
-
Evaluate Results: Compare the chromatograms from each step to determine the most effective separation strategy.
Question 2: I am experiencing low recovery of my BCFAs after the extraction and purification workflow. What are the potential causes and how can I fix this?
Answer:
Low recovery of BCFAs can be attributed to issues at multiple stages of the process, from initial extraction to final collection. A systematic evaluation of your workflow is necessary to pinpoint the source of the loss.
Causality: Losses can occur due to incomplete extraction from the source matrix, adsorption to surfaces, degradation during processing, or inefficient collection post-separation. BCFAs, being fatty acids, are prone to adsorption on glass and plastic surfaces, especially at low concentrations.
Solutions & Troubleshooting Workflow:
The following decision tree illustrates a logical workflow for troubleshooting low BCFA recovery.
References
- 1. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 6. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution of 3-Methylheptanoic Acid Isomers
Welcome to the technical support center dedicated to the chiral resolution of 3-methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the enantiomers of this branched-chain fatty acid. As a molecule with a single chiral center, 3-methylheptanoic acid exists as (R)- and (S)-enantiomers, whose distinct biological activities necessitate accurate separation and quantification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common challenges in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Core Concepts: The Challenge of Chiral Resolution
Enantiomers possess identical physical properties, such as boiling point and solubility, making their separation impossible with achiral chromatographic techniques.[1] The key to their resolution lies in creating a chiral environment where the transient diastereomeric interactions between the analyte enantiomers and a chiral selector differ in energy. This is achieved using a Chiral Stationary Phase (CSP) or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column.[1][2]
Frequently Asked Questions & Troubleshooting Guides
Gas Chromatography (GC) Methods
Q1: I am seeing poor or no separation of my 3-methylheptanoic acid enantiomers on my chiral GC column. What are the primary causes and how can I fix this?
A1: This is a common and often frustrating issue. Poor resolution in chiral GC typically stems from suboptimal parameters in one of four areas: the column, oven temperature, carrier gas flow, or the sample itself (derivatization).
Troubleshooting Workflow for Poor GC Resolution
Here is a systematic approach to diagnosing the problem:
Caption: A decision tree for troubleshooting poor GC enantiomeric resolution.
In-Depth Explanation:
-
Chiral Stationary Phase (CSP) Selection: For volatile, non-functionalized chiral molecules like fatty acid esters, cyclodextrin-based CSPs are highly effective.[3] The enantiomeric recognition mechanism involves the inclusion of the analyte into the chiral cavity of the cyclodextrin. The size of the cyclodextrin is crucial; β- and γ-cyclodextrin phases are generally a good starting point for medium-chain fatty acids.[3]
-
Oven Temperature Optimization: Temperature is a critical parameter in chiral GC.[4] Enantioselectivity is governed by the thermodynamic differences (ΔΔH° and ΔΔS°) of the interactions between the enantiomers and the CSP. Lowering the oven temperature generally increases these differences, leading to better separation (higher alpha values).[4][5]
-
Actionable Advice: Start with an isothermal temperature around 120-140°C. If resolution is poor, decrease the temperature in 5-10°C increments. While this will increase retention times, it often dramatically improves resolution.[4] Be aware that enantioselectivity is rarely observed at temperatures above 200°C.[4]
-
-
Analyte Derivatization: The free carboxylic acid group of 3-methylheptanoic acid is highly polar and prone to hydrogen bonding, leading to poor peak shape (tailing) and potential adsorption on the column.[6][7] Derivatization is almost always necessary for GC analysis.[6][8]
-
Why Derivatize? Converting the carboxylic acid to a more volatile, less polar ester (e.g., methyl ester, ethyl ester) or a silyl ester (e.g., TMS, TBDMS) improves chromatographic behavior significantly.[6][8] This achiral derivatization can also influence chiral selectivity.[4]
-
See Q2 for a detailed derivatization protocol.
-
-
Carrier Gas Flow Rate: Slower flow rates increase the residence time of the analytes on the column, allowing for more interactions with the CSP and potentially improving resolution.[9] However, this comes at the cost of broader peaks and longer analysis times. An optimal flow rate balances resolution and efficiency.
Q2: Should I derivatize my 3-methylheptanoic acid for GC analysis, and what is a reliable protocol?
A2: Yes, derivatization is essential for good chromatographic performance. The presence of the active hydrogen on the carboxylic acid leads to low volatility and peak tailing.[6] Esterification is the most common and effective method.[8]
Comparison of Common Derivatization Approaches for GC
| Derivatization Method | Reagent | Advantages | Disadvantages |
| Methyl Esterification | BF₃-Methanol, HCl-Methanol | Simple, common, creates volatile derivatives.[6] | Reagents can be harsh; requires removal of excess reagent. |
| Silylation | BSTFA, MSTFA | Fast, mild reaction conditions, produces stable derivatives.[8][10] | Derivatives can be sensitive to moisture. |
| Pentafluorobenzyl (PFB) Esterification | PFBBr | Creates derivatives with high electron capture detector (ECD) sensitivity.[10] | More complex procedure; primarily for trace analysis. |
Protocol: Methyl Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is a robust method for preparing fatty acid methyl esters (FAMEs) for GC analysis.
Materials:
-
3-methylheptanoic acid sample
-
BF₃-Methanol solution (14% w/v)
-
Hexane (HPLC grade)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
Vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 3-methylheptanoic acid sample into a screw-cap vial.
-
Reaction: Add 1-2 mL of 14% BF₃-Methanol solution to the vial. Cap the vial tightly.
-
Heating: Place the vial in a heating block or water bath at 60-70°C for 15-20 minutes.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of brine solution to the vial. Vortex vigorously for 30 seconds. Allow the layers to separate. The top hexane layer contains the FAMEs.
-
Isolation: Carefully transfer the top hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC.
High-Performance Liquid Chromatography (HPLC) Methods
Q3: I am developing an HPLC method. Should I use a chiral stationary phase (direct method) or chiral derivatization (indirect method)?
A3: The choice between a direct and indirect method depends on your specific goals, available instrumentation, and sample complexity.
-
Direct Method (Chiral Stationary Phase - CSP): This is often the preferred approach. The racemic mixture is injected directly onto a column containing a chiral selector. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and highly effective for separating a broad range of chiral compounds, including carboxylic acids.[9][11]
-
Advantages: Simpler sample preparation, less risk of racemization during derivatization, and the ability to quantify both enantiomers directly.
-
Disadvantages: Chiral columns can be expensive and may have limitations on the mobile phases that can be used.[11]
-
-
Indirect Method (Chiral Derivatization): The racemic 3-methylheptanoic acid is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers.[2] These diastereomers have different physical properties and can be separated on a standard, achiral column (e.g., C18).[2][12][13]
-
Advantages: Uses less expensive achiral columns; can enhance detector response if the CDA contains a chromophore.
-
Disadvantages: The CDA must be enantiomerically pure, the reaction must go to completion without causing racemization, and an extra sample preparation step is required.[14]
-
Workflow for Choosing an HPLC Chiral Separation Strategy
Caption: Decision workflow for direct vs. indirect chiral HPLC methods.
Q4: My peak shape is poor (tailing) in reversed-phase HPLC on a chiral column. How can I improve it?
A4: Poor peak shape for acidic compounds like 3-methylheptanoic acid in reversed-phase HPLC is almost always due to unwanted secondary interactions with the stationary phase, typically involving the silanol groups on the silica support.
Key Causes and Solutions:
-
Ionization of the Carboxylic Acid: At neutral or basic pH, the carboxylic acid group will be deprotonated (-COO⁻). This negatively charged species can interact strongly and non-specifically with residual positive charges on the silica surface, causing severe tailing.
-
Solution: Suppress the ionization by adding a small amount of acid to the mobile phase.[9] Adding 0.1% trifluoroacetic acid (TFA), formic acid, or acetic acid is standard practice. This ensures the analyte is in its neutral, protonated form, leading to better peak shape and more reproducible retention.[9]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.[9][15]
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.
-
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[16]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chiraltech.com [chiraltech.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of (S)-3-Methylheptanoic Acid
Welcome to the technical support guide for (S)-3-Methylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the handling and analysis of this compound in various solvents. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your experimental success.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties and handling of this compound.
Q1: What is this compound and what are its key physicochemical properties?
This compound is a chiral, branched-chain fatty acid.[1][2] Its structure consists of a seven-carbon chain with a methyl group at the S-configured stereocenter on the third carbon.[1][3][4] This structure imparts specific physical and biological properties. It is typically a colorless to light yellow liquid with a characteristic fatty odor.[1][5] Due to the carboxylic acid group, it is an acidic compound, while the alkyl chain makes it hydrophobic.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59614-85-6 | [3][4] |
| Molecular Formula | C₈H₁₆O₂ | [3][4][6] |
| Molecular Weight | 144.21 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | ~229 °C (estimated) | [5] |
| pKa | ~4.80 (predicted) | [5] |
| Purity | Typically ≥95% | [3] |
Q2: What are the recommended storage and handling conditions for neat this compound?
Proper storage is critical to maintain the integrity of the compound. For neat this compound, the following conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C or 0-8°C.[3][5]
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place to prevent moisture absorption and oxidation.[7][8][9]
-
Inert Gas: For long-term storage, blanketing the container with an inert gas like argon or nitrogen can minimize oxidation risk.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[8] Use personal protective equipment (PPE) such as gloves and eye protection.[7][9] Work in a well-ventilated area or under a chemical fume hood.[7][8]
Q3: In which common laboratory solvents is this compound likely to be soluble?
The solubility of this compound follows the "like dissolves like" principle. Its carboxylic acid head is polar, while the C8 alkyl chain is nonpolar. This amphipathic nature dictates its solubility profile.
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low / Sparingly Soluble | The long, nonpolar alkyl chain dominates the molecule's character, making it hydrophobic.[2][10] |
| Methanol, Ethanol | Soluble | The alcohol's alkyl chain can interact with the fatty acid's tail, and the hydroxyl group can hydrogen bond with the carboxylic acid. | |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Soluble | These solvents are polar enough to interact with the carboxylic acid group without the risk of esterification under neutral conditions. |
| Acetone, Ethyl Acetate | Soluble | Good general-purpose solvents for medium-polarity compounds. | |
| Nonpolar | Hexane, Toluene | Soluble | The nonpolar alkyl chain has strong van der Waals interactions with these solvents.[10] |
| Dichloromethane (DCM) | Soluble | A common solvent for dissolving carboxylic acids. |
PART 2: Troubleshooting Guide - Stability in Solution
This section provides solutions to common problems encountered when working with this compound in solution.
Q4: My this compound solution appears cloudy or has precipitated. What is the likely cause?
Cloudiness or precipitation usually points to a solubility issue rather than degradation.
-
Cause 1: Solvent Polarity: You may be using a solvent that is too polar (e.g., pure water) or too nonpolar for the concentration used. Even in "soluble" solvents, high concentrations can exceed the solubility limit.
-
Troubleshooting:
-
Gently warm the solution. If the precipitate redissolves, it is a solubility issue.
-
Try a different solvent or a co-solvent system. For aqueous systems, adding a small amount of a water-miscible organic solvent like methanol or ethanol can improve solubility.
-
For use in aqueous buffers, consider converting the acid to its more soluble salt form by adding a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.
-
-
Cause 2: Temperature: Solubility is temperature-dependent. If you prepared the solution at room temperature and then stored it in the refrigerator, the compound may have precipitated out.
-
Troubleshooting: Allow the solution to return to room temperature and see if it clarifies. If you need to store it cold, use a lower concentration.
Q5: I suspect my this compound has degraded. What are the most probable degradation pathways in solution?
While generally stable, this compound can degrade under certain "forced" or stressful conditions. Understanding these pathways is key to preventing degradation and designing stability-indicating analytical methods.[11][12]
-
Pathway 1: Esterification: In the presence of alcohol-based solvents (e.g., methanol, ethanol) and an acid catalyst (or even upon prolonged heating), this compound can undergo Fischer esterification to form the corresponding methyl or ethyl ester.
-
Prevention: Avoid prolonged storage or heating in alcohol solvents, especially if acidic impurities are present. Use aprotic solvents for long-term solution-based studies.
-
-
Pathway 2: Oxidation: The carbon atoms adjacent to the carboxylic acid are susceptible to oxidation, especially under harsh conditions. Forced degradation studies often use agents like hydrogen peroxide (H₂O₂) to simulate oxidative stress.[12][13][14] This can lead to the formation of hydroxylated or other oxidized species.
-
Prevention: Protect solutions from strong oxidizing agents and excessive exposure to air. Storing under an inert atmosphere can mitigate this risk.[15]
-
-
Pathway 3: Decarboxylation: While unlikely under typical laboratory conditions, thermal stress (high heat) can potentially lead to the loss of the carboxyl group as CO₂, yielding 2-methylhexane. This is generally a high-energy process for simple carboxylic acids.
The diagram below illustrates the primary logical steps in investigating potential degradation.
Caption: Workflow for investigating suspected degradation.
PART 3: Experimental Protocols
These protocols provide a framework for actively assessing the stability of this compound.
Protocol 1: How to Conduct a Forced Degradation Study
Forced degradation (or stress testing) is an essential tool to understand the intrinsic stability of a molecule by intentionally exposing it to harsh conditions.[14] This helps identify likely degradation products and establish stability-indicating analytical methods.[11][12]
Objective:
To generate potential degradation products of this compound under hydrolytic, oxidative, and thermal stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC vials
-
pH meter, heating block or oven
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.[14] This serves as your control and the starting material for all stress conditions.
-
-
Acid Hydrolysis:
-
In an HPLC vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Gently cap and heat the vial at 60°C for 24 hours.[13]
-
After cooling, neutralize the sample with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
In an HPLC vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Gently cap and keep at room temperature for 24 hours. (Base-catalyzed reactions are often faster than acid-catalyzed ones).[13]
-
After the incubation period, neutralize the sample with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
In an HPLC vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Gently cap and keep at room temperature for 24 hours, protected from light.[14]
-
-
Thermal Degradation:
-
Place a tightly capped vial containing 2 mL of the stock solution in an oven set to 70°C for 48 hours.
-
Separately, place a sample of the solid compound in an oven at the same temperature to assess solid-state thermal stability.
-
-
Control Samples:
-
Prepare a "zero-time" sample by diluting the stock solution with your mobile phase to the target analytical concentration.
-
Prepare a control sample stored at 2-8°C for the duration of the study.
-
-
Analysis:
-
Analyze all samples (stressed and control) using a suitable stability-indicating method, such as the HPLC-UV method described in Protocol 2. The goal is to achieve 5-20% degradation of the parent compound.[14] If degradation is excessive or absent, adjust the stress conditions (time, temperature, reagent concentration).
-
The workflow for this protocol is visualized below.
References
- 1. CAS 57403-74-4: Heptanoic acid,3-methyl-, (3R)- [cymitquimica.com]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound 95.00% | CAS: 59614-85-6 | AChemBlock [achemblock.com]
- 4. This compound | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-METHYLHEPTANOIC ACID CAS#: 53663-30-2 [m.chemicalbook.com]
- 6. PubChemLite - 3-methyl-heptanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. static.csbsju.edu [static.csbsju.edu]
Selection of internal standards for quantitative analysis of fatty acids
A-Z Guide for Researchers, Scientists, and Drug Development Professionals on the Selection and Use of Internal Standards
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the critical nuances of selecting and implementing internal standards (IS) for the accurate quantification of fatty acids. This resource moves beyond simple protocols to explain the rationale behind each choice, ensuring your experimental design is robust and your data is reliable.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an internal standard in fatty acid analysis?
A: An internal standard is a compound of a known concentration added to a sample before analysis.[1] Its primary function is to correct for variations that can occur during the entire analytical workflow.[1][2] This includes sample loss during extraction, derivatization, and inconsistencies in instrument injection volume.[1][3] By comparing the signal of the target fatty acid to the signal of the co-analyzed internal standard, we can significantly improve the precision and accuracy of our quantitative results.[2][4] The final calculation is based on the peak area ratio of the analyte to the internal standard, which helps to minimize the effects of both random and systematic errors.[2]
Q2: What are the essential characteristics of an ideal internal standard for fatty acid analysis?
A: The selection of an appropriate internal standard is a foundational step for accurate fatty acid quantification.[1] An ideal internal standard should:
-
Be chemically similar to the analytes: This ensures it behaves similarly during extraction, derivatization, and chromatographic separation.[1][2][4]
-
Not be naturally present in the sample: This is crucial to avoid interference and overestimation of the standard's concentration.[1][2][5]
-
Be clearly distinguishable by the analytical instrument: In mass spectrometry (MS), this is typically achieved through a mass difference (e.g., isotopically labeled standards). For other detectors like Flame Ionization Detectors (FID), it must be chromatographically resolved from all other sample components.[1]
-
Be of high purity: While 100% purity is not always necessary, any impurities present should not interfere with the analysis of the target analytes.[5]
-
Be stable throughout the entire analytical process: The internal standard should not degrade or react with the sample matrix or reagents.[6]
Q3: What are the main types of internal standards used for fatty acid analysis, and what are their pros and cons?
A: The two most common types of internal standards for fatty acid quantification are stable isotope-labeled fatty acids and odd-chain fatty acids.[1]
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., Deuterated, ¹³C-labeled) | Hydrogen or carbon atoms are replaced with their stable isotopes (e.g., ²H or ¹³C).[7] | Considered the "gold standard" for accuracy due to nearly identical chemical and physical properties to the analyte.[1][7] They co-elute with the target analyte, providing excellent correction for matrix effects and ionization suppression/enhancement in MS.[7][8] | Can be more expensive.[7] Deuterated standards may have slight chromatographic shifts compared to the native analyte, and there's a potential for isotopic exchange.[7][9] ¹³C-labeled standards are generally more stable but often more costly.[7][10] |
| Odd-Chain Fatty Acids (e.g., C13:0, C17:0, C19:0) | Fatty acids with an odd number of carbon atoms that are typically absent or present at very low levels in most biological samples.[7][11] | Cost-effective and structurally similar to common even-chain fatty acids.[1][7] | May not perfectly mimic the extraction and ionization behavior of all endogenous fatty acids, especially those with different chain lengths and degrees of saturation.[7] It's also crucial to verify their absence in the specific sample matrix, as some organisms and diets can lead to detectable levels of odd-chain fatty acids.[12][13][14][15][16] |
Troubleshooting Guide
Q4: My internal standard peak area is highly variable across my sample set. What could be the cause?
A: High variability in the internal standard peak area is a red flag that needs immediate attention. Here are some potential causes and troubleshooting steps:
-
Inconsistent Addition: Ensure the internal standard is added precisely and consistently to every sample, standard, and quality control (QC) sample.[2] Use a calibrated pipette and add the IS at an early stage of sample preparation to account for subsequent volumetric losses.[2][17]
-
Poor Solubility: The internal standard may not be fully soluble in the sample or the solvent it was prepared in. This can lead to inconsistent concentrations. Ensure the IS is fully dissolved before adding it to your samples.
-
Degradation: The internal standard might be degrading during sample preparation or storage. This can be a problem with polyunsaturated fatty acids, which are prone to oxidation. Store standards under argon or nitrogen at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.[18]
-
Matrix Effects in MS: In LC-MS, co-eluting matrix components can suppress or enhance the ionization of the internal standard. If you are using an odd-chain fatty acid that does not co-elute with your analyte of interest, it may experience different matrix effects. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to mitigate this.[8]
Q5: I'm analyzing a wide range of fatty acids, from short-chain to very-long-chain. Can I use a single internal standard?
A: While using a single internal standard is common, it's not always ideal for broad fatty acid profiling.[14] The chemical and physical properties of fatty acids can vary significantly with chain length and degree of saturation. This can lead to differences in extraction efficiency, derivatization yield, and chromatographic behavior.
For the most accurate results, it is best to use a mixture of internal standards that represent the different classes of fatty acids in your sample.[19] For example, you could use a deuterated C16:0 for saturated fatty acids, a deuterated C18:2 for polyunsaturated fatty acids, and so on. If a comprehensive mix of isotopically labeled standards is not feasible, using a few carefully selected standards that cover the elution range of your analytes is a reasonable compromise.[4]
Q6: I've heard that odd-chain fatty acids can be present in some samples. How do I check for this, and what should I do if I find them?
A: Historically, odd-chain fatty acids were considered rare in many biological systems and were therefore popular as internal standards.[12][13][16] However, there is growing evidence that they can be present in human and animal tissues, often influenced by diet (e.g., consumption of dairy products).[12][13][14]
To check for the presence of endogenous odd-chain fatty acids:
-
Analyze a representative set of your samples without adding the internal standard. This will reveal if there is a naturally occurring peak at the same retention time as your intended IS.
-
Consult the literature for your specific sample type to see if odd-chain fatty acids have been reported.
If you detect the odd-chain fatty acid in your samples, it is not a suitable internal standard.[14] You will need to select an alternative, such as a different odd-chain fatty acid (e.g., C13:0 if C17:0 is present) or, ideally, a stable isotope-labeled internal standard.[15]
Experimental Protocols & Workflows
Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical first step. This workflow diagram outlines the decision-making process.
Caption: Decision workflow for selecting an appropriate internal standard.
Protocol: Preparation and Addition of Internal Standard
This protocol outlines the steps for preparing and adding an internal standard to a biological sample (e.g., plasma) for total fatty acid analysis by GC-MS.
Materials:
-
Internal Standard (e.g., Heptadecanoic acid, C17:0, or a deuterated fatty acid mix)
-
High-purity solvent (e.g., ethanol or chloroform:methanol 2:1 v/v)
-
Calibrated micropipettes
-
Vortex mixer
-
Glass vials with PTFE-lined caps
Procedure:
-
Prepare the Internal Standard Stock Solution:
-
Accurately weigh a known amount of the internal standard.
-
Dissolve it in a known volume of high-purity solvent to create a concentrated stock solution (e.g., 1 mg/mL). Store this solution appropriately, typically at -20°C or below, under an inert atmosphere.[18]
-
-
Prepare the Working Internal Standard Solution:
-
Sample Spiking:
-
Aliquot your biological sample (e.g., 100 µL of plasma) into a clean glass vial.[21]
-
Using a calibrated pipette, add a precise volume of the working internal standard solution to each sample, calibrator, and quality control sample.[2][21] For example, add 10 µL of a 100 µg/mL working solution.[21]
-
Vortex each tube immediately after adding the internal standard to ensure thorough mixing.
-
-
Proceed with Sample Preparation:
Protocol: Method Validation for an Internal Standard
Validating your chosen internal standard is a critical, non-negotiable step to ensure the reliability of your quantitative data.[8]
Objective: To verify that the internal standard effectively corrects for analytical variability and does not introduce bias.
Procedure:
-
Linearity and Range:
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the fatty acid analytes.[21]
-
The concentration range should cover the expected levels in your samples.[22]
-
Plot the peak area ratio (analyte/IS) against the analyte concentration. The relationship should be linear with a correlation coefficient (r²) of >0.99.[23]
-
-
Precision and Accuracy:
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within your calibration range.
-
Analyze multiple replicates of these QC samples on the same day (intra-day precision) and on different days (inter-day precision).
-
The accuracy (closeness to the true value) and precision (reproducibility, expressed as %CV or %RSD) should be within acceptable limits (typically <15-20%).[8]
-
-
Matrix Effect Evaluation (for LC-MS):
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat (clean) solvent.
-
Set B: Blank sample extract spiked with analyte and IS.
-
Set C: Blank sample extract (no analyte or IS).
-
-
Compare the peak areas of the analyte and IS in Set A and Set B. A significant difference indicates the presence of ion suppression or enhancement from the sample matrix.[8] An ideal stable isotope-labeled IS should show a similar matrix effect to the analyte, thus correcting for it effectively.
-
-
Extraction Recovery:
-
Compare the peak area of the IS in a sample that has undergone the full extraction procedure to the peak area of the IS spiked into a blank matrix extract after the extraction step.
-
This provides an estimate of how much of the IS is lost during sample preparation. A consistent recovery across samples is more important than 100% recovery.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Blogs | Restek [discover.restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal standard - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 12. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 13. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. lipidmaps.org [lipidmaps.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. inab.ie [inab.ie]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-3-Methylheptanoic Acid Quantification
This guide provides a detailed comparison of validated analytical methods for the quantification of (S)-3-Methylheptanoic acid, a volatile fatty acid of interest in various fields, including sensory science and clinical diagnostics. We will delve into the technical nuances of two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus will be on the principles of method validation, experimental design, and the interpretation of performance data, equipping researchers and drug development professionals with the knowledge to select and implement the most appropriate method for their specific needs.
The Importance of Validated Quantification
Core Principles of Bioanalytical Method Validation
A robust analytical method must be validated to ensure its reliability. The key parameters assessed during validation include:
-
Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components in the sample matrix.
-
Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.
-
Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Method Comparison: GC-MS vs. LC-MS/MS
The choice of analytical technique for this compound quantification depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. We will now compare two commonly employed methods: GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile or polar molecules like carboxylic acids, a chemical derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis.
Experimental Workflow: GC-MS with Derivatization
Caption: GC-MS workflow for this compound quantification.
Detailed Protocol: GC-MS
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma), add an internal standard (e.g., deuterated 3-methylheptanoic acid).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate to form the TBDMS ester.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient to separate the analyte from matrix components.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the analyte and internal standard.
-
Performance Data: GC-MS
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| LOQ | 1-10 ng/mL |
| Accuracy | 85-115% |
| Precision (CV%) | < 15% |
| Recovery | > 80% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often analyze compounds without the need for derivatization. This technique is particularly well-suited for the analysis of polar compounds in complex biological matrices.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for this compound quantification.
Detailed Protocol: LC-MS/MS
-
Sample Preparation:
-
To 100 µL of sample, add an internal standard.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge and inject the supernatant directly, or perform an additional solid-phase extraction (SPE) step for cleaner samples.
-
-
LC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve peak shape.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Mode: Multiple Reaction Monitoring (MRM) for high selectivity. Monitor the transition of the precursor ion to a specific product ion for both the analyte and the internal standard.
-
Performance Data: LC-MS/MS
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| LOQ | 0.1-1 ng/mL |
| Accuracy | 90-110% |
| Precision (CV%) | < 10% |
| Recovery | > 85% |
Head-to-Head Comparison and Method Selection
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Required | Not typically required |
| Sensitivity (LOQ) | Good (1-10 ng/mL) | Excellent (0.1-1 ng/mL) |
| Selectivity | Good (SIM mode) | Excellent (MRM mode) |
| Sample Throughput | Lower (due to derivatization and longer run times) | Higher |
| Matrix Effects | Less prone to ion suppression | Can be susceptible to ion suppression/enhancement |
| Instrumentation Cost | Generally lower | Generally higher |
Choosing the Right Method:
-
For high-throughput screening or when the highest sensitivity is required, LC-MS/MS is the preferred method. Its ability to analyze samples directly without derivatization significantly speeds up the workflow.
-
GC-MS is a robust and reliable alternative, especially when LC-MS/MS is unavailable. While it requires a derivatization step, it is less susceptible to matrix effects like ion suppression, which can be a challenge in LC-MS/MS analysis of complex samples.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them should be based on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the nature of the sample matrix. Regardless of the method chosen, rigorous validation according to established guidelines is essential to ensure the generation of accurate and reliable data.
A Head-to-Head Comparison: Cross-Validation of GC-MS and LC-MS Methods for Fatty Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids is paramount for advancements in metabolic research, disease diagnostics, and therapeutic development. The two primary analytical workhorses for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these powerful techniques is not always clear-cut and depends heavily on the specific fatty acids of interest, the sample matrix, and the desired analytical performance.
This guide provides an objective, in-depth comparison of GC-MS and LC-MS for fatty acid analysis, underpinned by experimental data and detailed protocols. We will explore the nuances of each methodology, from sample preparation to data acquisition, and present a framework for their cross-validation to ensure the highest data integrity.
The Great Divide: Volatility vs. Polarity
The fundamental difference between GC-MS and LC-MS lies in their separation principles. GC-MS is a master at separating volatile and thermally stable compounds. Since fatty acids are generally non-volatile, a critical derivatization step is required to convert them into volatile fatty acid methyl esters (FAMEs).[1] This well-established technique offers excellent chromatographic resolution and sensitivity.[2]
In contrast, LC-MS is highly versatile, capable of analyzing a broader spectrum of compounds, including polar and non-polar substances, often without the need for derivatization.[3] This simplifies sample preparation and is particularly advantageous for analyzing a wide array of fatty acids, including polyunsaturated and more polar species.[4]
Quantitative Performance: A Side-by-Side Look
The selection of an analytical method often comes down to its quantitative performance. The following table summarizes key performance parameters for both GC-MS and LC-MS in the context of fatty acid analysis, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, methodology, and sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Analyte Form | Fatty Acid Methyl Esters (FAMEs) or other volatile derivatives | Primarily Free Fatty Acids (underivatized) | GC-MS requires a derivatization step to increase analyte volatility. LC-MS can directly analyze free fatty acids, simplifying sample preparation.[4] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range.[5] |
| Limit of Detection (LOD) | 0.1 - 20.2 µg/mL for FAMEs | 0.1 - 1.5 ng/mL for free fatty acids | LC-MS/MS generally offers superior sensitivity, especially for targeted analysis.[6][7] |
| Limit of Quantitation (LOQ) | 5.0 - 50.0 µg/mL for FAMEs | 0.4 - 6.12 ng/mL for free fatty acids | The lower LOQs of LC-MS/MS make it ideal for trace-level quantification.[6][7] |
| Precision (%RSD) | < 15% | < 10% | Both methods demonstrate good precision, with LC-MS/MS often showing slightly better performance.[5][8] |
| Accuracy (% Recovery) | 80 - 110% | 90 - 110% | Both techniques provide high accuracy, ensuring reliable quantification.[6][9] |
| Isomer Separation | Challenging for some positional and geometric isomers | Superior for separation of cis/trans and positional isomers | The liquid chromatography front-end of LC-MS excels at resolving structurally similar fatty acid isomers.[4] |
| Analysis of Polyunsaturated Fatty Acids (PUFAs) | Can be susceptible to degradation at high temperatures | Milder conditions preserve the integrity of labile PUFAs | LC-MS is often preferred for the analysis of easily oxidized PUFAs.[10] |
Experimental Protocols: A Detailed Walkthrough
A robust and well-documented experimental protocol is the bedrock of reliable and reproducible fatty acid profiling. Below are detailed methodologies for both GC-MS and LC-MS analyses, designed for a cross-validation study.
Experimental Design for Cross-Validation
The core principle of this cross-validation design is to analyze the same set of samples in parallel using both GC-MS and LC-MS.
-
Sample Selection : Choose a representative set of samples (e.g., plasma, tissue homogenate, cell culture extract) that covers the expected range of fatty acid concentrations. A minimum of 40 samples is recommended to ensure statistical power.
-
Internal Standards : Spike all samples with a suite of appropriate internal standards prior to any extraction steps. For GC-MS, use odd-chain fatty acids or stable isotope-labeled FAMEs. For LC-MS, use stable isotope-labeled free fatty acids. This is crucial for correcting variations in sample preparation and instrument response.
-
Parallel Processing : After the addition of internal standards, divide each sample into two aliquots. Process one aliquot according to the GC-MS protocol and the other according to the LC-MS protocol.
-
Data Analysis and Comparison : Quantify the concentration of each fatty acid using both methods. The results can then be compared using statistical methods such as Bland-Altman plots and regression analysis to assess the agreement and bias between the two techniques.[11][12]
GC-MS Protocol: The Classic Approach
This protocol involves the conversion of fatty acids to their corresponding FAMEs prior to analysis.
-
Lipid Extraction :
-
To 100 µL of sample (e.g., plasma), add 1 mL of a chloroform:methanol (2:1, v/v) solution containing an appropriate internal standard (e.g., heptadecanoic acid).
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Saponification and Derivatization to FAMEs :
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes.
-
Cool to room temperature and add 1 mL of 14% boron trifluoride (BF3) in methanol. Heat at 100°C for 5 minutes.
-
Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions :
-
Gas Chromatograph : Agilent 7890B GC or equivalent.
-
Column : HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Oven Program : Initial temperature of 120°C, hold for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.
-
Injector : Splitless mode at 250°C.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer : Agilent 5977B MSD or equivalent.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
LC-MS Protocol: The Direct Approach
This protocol allows for the direct analysis of free fatty acids without derivatization.
-
Lipid Extraction :
-
To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a suite of stable isotope-labeled fatty acids).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions :
-
Liquid Chromatograph : Agilent 1290 Infinity II LC or equivalent.
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient : A linear gradient from 30% to 100% B over 15 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Agilent 6470B).
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for GC-MS and LC-MS fatty acid analysis.
Making an Informed Decision: GC-MS, LC-MS, or Both?
Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of fatty acids. The choice between them is not a matter of one being universally superior, but rather a decision based on the specific analytical requirements of the study.[4]
Choose GC-MS when:
-
You need to analyze the total fatty acid profile from all lipid classes.
-
You are working with a well-characterized set of fatty acids and can leverage extensive FAME mass spectral libraries for identification.
-
Your primary focus is on saturated and monounsaturated fatty acids.
Choose LC-MS when:
-
You need to analyze free fatty acids specifically.
-
Your research focuses on labile polyunsaturated fatty acids or other polar lipid species.
-
You require the highest sensitivity for targeted analysis in complex matrices.
-
You need to separate challenging cis/trans and positional isomers.[4]
For the most comprehensive and unambiguous fatty acid profiling, a cross-validation approach utilizing both GC-MS and LC-MS provides the highest level of confidence in the analytical data. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals and ensure the generation of high-quality, reliable data in the dynamic field of fatty acid research.
References
- 1. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. stats.stackexchange.com [stats.stackexchange.com]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Synthesized (S)-3-Methylheptanoic Acid
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For a molecule like (S)-3-Methylheptanoic acid, a valuable chiral building block and potential therapeutic agent, the precise determination of its enantiomeric excess (ee) is paramount.[1][2] This guide provides an in-depth comparison of established and modern analytical techniques for quantifying the enantiomeric purity of synthesized this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate method for their needs.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical control. Therefore, robust and accurate analytical methods to determine enantiomeric excess are indispensable in ensuring the safety and efficacy of chiral drugs and intermediates.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for chiral carboxylic acids like 3-Methylheptanoic acid can be broadly categorized into three approaches: indirect methods involving chiral derivatization followed by standard chromatography, direct methods using chiral chromatography, and spectroscopic techniques. Each approach offers a unique set of advantages and limitations.
| Method | Principle | Throughput | Sensitivity | Cost | Key Advantages | Key Disadvantages |
| Chiral Derivatization + HPLC/GC | Conversion of enantiomers into diastereomers with different physical properties, allowing separation on achiral columns. | Moderate | High | Moderate | Utilizes standard achiral columns; well-established. | Requires a derivatization step which can be time-consuming and may introduce errors. |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP) based on differential interactions. | High | High | High | Direct analysis without derivatization; high resolution. | Requires specialized and expensive chiral columns; method development can be challenging. |
| Chiral GC | Direct separation of volatile enantiomers (or their volatile derivatives) on a CSP. | High | Very High | High | High resolution and sensitivity for volatile compounds. | Limited to volatile and thermally stable analytes; may require derivatization to increase volatility. |
| NMR Spectroscopy with CSAs | A chiral solvating agent (CSA) forms transient diastereomeric complexes, inducing chemical shift non-equivalence between enantiomers. | High | Low | Moderate | Rapid, non-destructive, and provides structural information. | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | High | Moderate | High | Very sensitive to stereochemistry; can be used for high-throughput screening. | Requires a chromophore near the stereocenter; can be less accurate for precise ee determination compared to chromatography. |
I. Indirect Method: Chiral Derivatization followed by Chromatography
This classical approach circumvents the need for a chiral stationary phase by converting the enantiomeric pair into diastereomers. These diastereomers possess distinct physical properties and can be separated using standard, achiral chromatographic columns.[3]
A. Derivatization with a Chiral Amine: Formation of Diastereomeric Amides
The carboxylic acid functional group of this compound can be readily coupled with an enantiomerically pure amine, such as (S)-(-)-α-methylbenzylamine, to form diastereomeric amides.
Causality of Experimental Choice: The formation of an amide bond is a robust and high-yielding reaction. The resulting diastereomers, (S,S) and (R,S), will have different spatial arrangements, leading to differential interactions with the stationary phase of a standard HPLC column, thus enabling their separation.
Caption: Workflow for chiral derivatization with a chiral amine.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the synthesized 3-Methylheptanoic acid (e.g., 10 mg) in a suitable aprotic solvent (e.g., 1 mL of dichloromethane).
-
Derivatization Reaction:
-
Add 1.2 equivalents of (S)-(-)-α-methylbenzylamine to the solution.
-
Add 1.1 equivalents of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[3]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
-
HPLC Analysis:
-
Dissolve the resulting diastereomeric amide mixture in the mobile phase.
-
Inject the sample onto a standard C18 reverse-phase HPLC column.
-
Use a suitable mobile phase, such as a mixture of acetonitrile and water, for elution.
-
Monitor the elution profile using a UV detector (amides typically absorb around 220 nm).
-
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
II. Direct Methods: Chiral Chromatography
Direct methods offer the significant advantage of analyzing the enantiomers without prior derivatization, thereby reducing sample preparation time and potential sources of error. These techniques rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including carboxylic acids.[4]
Causality of Experimental Choice: The intricate three-dimensional structure of polysaccharide-based CSPs creates chiral pockets and surfaces. Enantiomers of 3-Methylheptanoic acid will have different affinities for these chiral environments due to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times.
Caption: Workflow for direct chiral HPLC analysis.
Experimental Protocol:
-
Sample Preparation: Dissolve the synthesized 3-Methylheptanoic acid in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
HPLC System:
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress the ionization of the carboxylic acid.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: Refractive index (RI) detector or UV detector at a low wavelength (e.g., 210 nm) if the carboxyl group provides sufficient absorbance.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.
-
Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described previously.
B. Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[5][6] While 3-Methylheptanoic acid itself has limited volatility, it can be converted to a more volatile ester derivative (e.g., methyl or ethyl ester) for analysis on a chiral GC column.
Causality of Experimental Choice: Chiral GC columns, often coated with cyclodextrin derivatives, provide a chiral environment in the gas phase.[7] The enantiomers of the volatile 3-Methylheptanoic acid derivative will exhibit different partitioning behaviors between the mobile gas phase and the chiral stationary phase, leading to their separation.
Experimental Protocol:
-
Derivatization (Esterification):
-
Dissolve the synthesized 3-Methylheptanoic acid in an alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux for 1-2 hours.
-
Perform a standard work-up to isolate the ester.
-
-
GC System:
-
Column: A chiral capillary column with a cyclodextrin-based stationary phase (e.g., a β-cyclodextrin derivative).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient is typically used to ensure good separation and peak shape.
-
Detector: Flame ionization detector (FID).
-
-
Analysis: Inject the derivatized sample into the GC.
-
Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer peaks.
III. Spectroscopic Methods
Spectroscopic techniques offer alternative approaches that can be rapid and non-destructive.
A. NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for separation.[8] In the presence of a chiral solvating agent (CSA), the enantiomers of 3-Methylheptanoic acid will form transient diastereomeric complexes that have slightly different magnetic environments.[9][10] This results in the splitting of NMR signals for the enantiomers, allowing for their direct quantification.[11]
Causality of Experimental Choice: The CSA, being enantiomerically pure, interacts diastereoselectively with the two enantiomers of the analyte. This differential interaction leads to a small but measurable difference in the chemical shifts (Δδ) of corresponding protons or carbons in the two enantiomers, enabling their resolution in the NMR spectrum.
Caption: Workflow for NMR analysis with a chiral solvating agent.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve an accurate amount of the synthesized 3-Methylheptanoic acid in a suitable deuterated solvent (e.g., CDCl3 or C6D6).
-
Acquire a standard 1H NMR spectrum.
-
Add an enantiomerically pure CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube in increasing amounts until a clear separation of signals for the two enantiomers is observed.
-
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Quantification: Integrate the well-resolved signals corresponding to each enantiomer. The ratio of the integrals directly corresponds to the enantiomeric ratio.
B. Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules.[12] The resulting CD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing an equal and opposite spectrum.[13][14]
Causality of Experimental Choice: The chromophore in the vicinity of the chiral center (in this case, the carboxyl group) will interact differently with left and right circularly polarized light. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample.[15][16]
Experimental Protocol:
-
Sample Preparation: Prepare a series of solutions of known enantiomeric excess of 3-Methylheptanoic acid in a suitable solvent (e.g., methanol or acetonitrile) to create a calibration curve.
-
CD Measurement:
-
Record the CD spectrum for each standard solution and the unknown sample.
-
Identify a wavelength with a strong CD signal (a Cotton effect).
-
-
Quantification:
-
Plot the CD intensity at the chosen wavelength against the known enantiomeric excess of the standards to generate a calibration curve.
-
Determine the enantiomeric excess of the synthesized sample by interpolating its CD intensity on the calibration curve.
-
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of synthesized this compound depends on several factors, including the available instrumentation, the required accuracy and sensitivity, sample throughput needs, and cost considerations.
-
For routine quality control with high throughput, chiral HPLC is often the method of choice due to its direct nature and high accuracy.
-
If dealing with volatile impurities or if a GC is more readily available, chiral GC after esterification is a highly sensitive and reliable option.
-
When rapid, non-destructive analysis is required and sample concentration is not a limiting factor, NMR spectroscopy with a chiral solvating agent is an excellent and straightforward technique.
-
Chiral derivatization followed by standard chromatography remains a viable and cost-effective option if specialized chiral columns are not available.
-
CD spectroscopy can be a valuable tool for high-throughput screening, although it may be less precise for exact quantification compared to chromatographic methods.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their synthesized this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 10. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fatty Acid Derivatization: A Comparative Analysis
<
For researchers, scientists, and drug development professionals, the accurate analysis of fatty acids is a critical component of numerous scientific endeavors. From metabolic research and nutritional studies to the development of novel therapeutics, the ability to precisely quantify and identify fatty acids in complex biological matrices is paramount. A key step in this analytical workflow is derivatization, a chemical modification process that enhances the volatility and thermal stability of fatty acids, making them amenable to analysis by gas chromatography (GC), or improves their ionization efficiency for liquid chromatography-mass spectrometry (LC-MS).[1][2][3]
This guide provides an in-depth comparison of common derivatization reagents for fatty acid analysis, offering a comprehensive overview of their mechanisms, performance characteristics, and practical applications. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers to select the optimal derivatization strategy for their specific analytical needs.
The "Why" of Derivatization: Overcoming Analytical Hurdles
Fatty acids in their native form are often challenging to analyze directly. Their polar carboxyl group can lead to poor peak shape and tailing in GC analysis due to interactions with the stationary phase.[1] Furthermore, their low volatility makes it difficult to achieve the high temperatures required for separation without degradation.[2] In LC-MS, the carboxyl group can exhibit poor ionization efficiency, limiting sensitivity.[4][5]
Derivatization addresses these challenges by converting the polar carboxyl group into a less polar, more volatile, and more readily ionizable functional group.[6] This transformation leads to improved chromatographic separation, enhanced detector response, and ultimately, more reliable and accurate quantification.[5]
Gas Chromatography (GC) Derivatization: The Workhorses of Fatty Acid Analysis
For decades, GC coupled with flame ionization detection (FID) or mass spectrometry (MS) has been the gold standard for fatty acid analysis.[1] The most common derivatization strategy for GC is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1][7] This is typically achieved through esterification or transesterification reactions.
Acid-Catalyzed Esterification/Transesterification Reagents
Acid-catalyzed methods are widely used for their effectiveness in converting both free fatty acids and esterified fatty acids (from triglycerides, phospholipids, etc.) into FAMEs.[8]
1. Boron Trifluoride-Methanol (BF3-Methanol)
-
Mechanism: BF3 acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the fatty acid's carboxyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9] This leads to the formation of the methyl ester and water. For esterified lipids, BF3-methanol facilitates transesterification by a similar mechanism.[10]
-
Advantages:
-
Disadvantages:
-
Moisture Sensitivity: The reagent is highly sensitive to water, which can reduce its catalytic activity.[3]
-
Harsh Conditions: The high temperatures and strong acidity can potentially cause degradation of polyunsaturated fatty acids (PUFAs) or the formation of artifacts.[11]
-
Toxicity: BF3 is a toxic and corrosive reagent that requires careful handling in a fume hood.[12]
-
2. Methanolic Hydrochloric Acid (HCl) / Sulfuric Acid (H2SO4)
-
Mechanism: Similar to BF3-methanol, methanolic HCl or H2SO4 acts as a Brønsted-Lowry acid catalyst, protonating the carboxyl group to facilitate esterification.[13]
-
Advantages:
-
Disadvantages:
3. Acetyl Chloride in Methanol
-
Mechanism: Acetyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification reaction. This method offers a convenient way to prepare fresh methanolic HCl.[15]
-
Advantages:
-
Disadvantages:
-
Moisture Sensitive: Acetyl chloride is highly reactive with water.
-
Corrosive: The reagent and its byproducts are corrosive.
-
Base-Catalyzed Transesterification Reagents
Base-catalyzed methods are particularly useful for the transesterification of glycerolipids (triglycerides, phospholipids) to FAMEs. They are generally milder than acid-catalyzed methods.
1. Sodium Methoxide (NaOCH3) or Potassium Hydroxide (KOH) in Methanol
-
Mechanism: The methoxide ion (CH3O-), a strong nucleophile, attacks the carbonyl carbon of the ester linkage in glycerolipids, leading to the formation of FAMEs and glycerol.[17] This process is also known as methanolysis.
-
Advantages:
-
Mild Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, minimizing the risk of PUFA degradation.[18]
-
Fast Reactions: Transesterification is often rapid, sometimes completed in minutes.[17]
-
Effective for Triglycerides: Highly efficient for converting triglycerides to FAMEs.
-
-
Disadvantages:
-
Ineffective for Free Fatty Acids: Base-catalyzed methods do not esterify free fatty acids; they will instead form soaps.[19][20] A separate acid-catalyzed esterification step is required if free fatty acids are present.
-
Saponification Risk: If water is present, saponification (the formation of soap) can occur, which is an undesirable side reaction.[19][21]
-
Other Derivatization Reagents for GC
1. (Trimethylsilyl)diazomethane (TMSD)
-
Mechanism: TMSD is a methylating agent that reacts with the acidic proton of the carboxyl group to form the methyl ester.[22]
-
Advantages:
-
Disadvantages:
2. Silylating Reagents (e.g., BSTFA, TMCS)
-
Mechanism: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) replace the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, forming a volatile TMS ester.[6]
-
Advantages:
-
Disadvantages:
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization: Enhancing Sensitivity and Specificity
LC-MS has emerged as a powerful tool for lipid analysis, offering high sensitivity and the ability to analyze a wide range of lipid classes without the need for high temperatures.[4][5] While some fatty acids can be analyzed directly in negative ion mode, derivatization is often employed to improve ionization efficiency and enable analysis in the more robust positive ion mode.[4][25]
1. Charge-Reversal Derivatization Reagents
-
Mechanism: These reagents introduce a permanent positive charge to the fatty acid molecule, allowing for sensitive detection in positive ion mode ESI-MS.[4][25] This "charge reversal" strategy significantly enhances ionization efficiency.[5]
-
Examples:
-
Advantages:
-
Greatly Increased Sensitivity: Can lead to femtomole-level detection limits.[4]
-
Improved Selectivity: Reduces interference from the sample matrix.
-
-
Disadvantages:
-
Additional Sample Preparation: Requires an extra derivatization step.
-
Reagent Availability and Cost: Some specialized reagents may be less readily available and more expensive.
-
2. UV-Active Derivatization Reagents for HPLC-UV
For high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, derivatization with a chromophore-containing reagent is necessary to make the fatty acids detectable.
-
p-Bromophenacyl Bromide (PBPB)
-
Mechanism: PBPB reacts with the carboxylate salt of the fatty acid to form a p-bromophenacyl ester, which has a strong UV absorbance.[26][27][28]
-
Advantages:
-
Disadvantages:
-
Requires a Neutralization Step: The fatty acid must first be converted to its salt.[26]
-
Less Specific than MS: UV detection is not as specific as mass spectrometry.
-
-
Comparison of Derivatization Reagents
| Reagent | Analytical Platform | Mechanism | Advantages | Disadvantages |
| BF3-Methanol | GC | Acid-catalyzed esterification/transesterification | Broad applicability, relatively fast | Moisture sensitive, harsh conditions, toxic |
| Methanolic HCl/H2SO4 | GC | Acid-catalyzed esterification/transesterification | Cost-effective, effective | Longer reaction times, potential for artifacts |
| Acetyl Chloride in Methanol | GC | In situ acid-catalyzed esterification | Rapid, efficient, convenient | Moisture sensitive, corrosive |
| NaOCH3/KOH in Methanol | GC | Base-catalyzed transesterification | Mild conditions, fast reactions, effective for triglycerides | Ineffective for free fatty acids, saponification risk |
| (Trimethylsilyl)diazomethane (TMSD) | GC | Methylation | Safer than diazomethane, high yields | Slower reaction rates, potential for artifacts |
| BSTFA/TMCS | GC | Silylation | Versatile, effective for hydroxy fatty acids | Moisture sensitive, derivative instability |
| AMPP, 3-PA, 2-PA | LC-MS | Charge-reversal derivatization | Greatly increased sensitivity, improved selectivity | Additional sample preparation, reagent cost |
| p-Bromophenacyl Bromide | HPLC-UV | UV-active ester formation | High sensitivity, well-established | Requires neutralization, less specific than MS |
Experimental Workflows and Protocols
To ensure reproducibility and accuracy, it is crucial to follow well-defined experimental protocols.
Diagram of a General Fatty Acid Derivatization Workflow
Caption: General workflow for fatty acid derivatization and analysis.
Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol for GC Analysis
This protocol is suitable for the derivatization of fatty acids from various lipid classes.[8]
Materials:
-
Lipid extract or oil sample (approx. 20-50 mg)
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Weigh approximately 20-50 mg of the lipid extract or oil into a reaction vial.[8]
-
Add 1 mL of hexane to dissolve the sample.[8]
-
Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[8]
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 100°C for 30 minutes in a heating block or water bath.[7]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to aid phase separation.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH for GC Analysis
This protocol is ideal for the rapid preparation of FAMEs from triglycerides.
Materials:
-
Oil or fat sample (approx. 0.15 g)
-
2.0 M methanolic KOH solution
-
n-Hexane
-
1.0 M HCl
-
Test tubes with screw caps
-
Centrifuge
-
Water bath
Procedure:
-
Place approximately 0.15 g of the fat extract into a test tube.[17]
-
Add 2 mL of n-hexane and 1 mL of 2.0 M methanolic KOH solution.[17]
-
Vortex vigorously.
-
Add 1.2 mL of 1.0 M HCl and stir gently.[17]
-
Centrifuge at a low speed for a few seconds and then place in a water bath at 70°C for 2 minutes to aid phase separation.[17]
-
After phase separation, add 1 mL of n-hexane.[17]
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[17]
Protocol 3: Derivatization with p-Bromophenacyl Bromide for HPLC-UV Analysis
This protocol is for preparing UV-active derivatives of fatty acids.
Materials:
-
Fatty acid sample
-
p-Bromophenacyl bromide (PBPB) reagent
-
Acetonitrile
-
Potassium hydroxide (KOH) in methanol
-
Phenolphthalein indicator
-
Reaction vials
-
Heating block
Procedure:
-
Dissolve the fatty acid sample in methanol in a reaction vial.[26]
-
Neutralize the solution to the phenolphthalein endpoint with 85% KOH in methanol to form the potassium salt of the fatty acid.[26]
-
Evaporate the methanol under a stream of nitrogen.
-
Add a solution of p-bromophenacyl bromide in acetonitrile to the dried sample.[26]
-
Heat the reaction at 80°C for 30 minutes with stirring.[26]
-
Cool the reaction vial to room temperature.
-
The derivatized sample can be directly injected into the HPLC system.[27]
Conclusion: Making an Informed Choice
The selection of a derivatization reagent is a critical decision in fatty acid analysis that directly impacts the quality and reliability of the results. For GC-based analysis, acid-catalyzed methods like BF3-methanol and methanolic HCl are robust and versatile, while base-catalyzed methods offer a milder and faster alternative for transesterification of glycerolipids. Silylating reagents provide an option for the simultaneous analysis of various compound classes. For LC-MS, charge-reversal derivatization reagents can dramatically enhance sensitivity, while for HPLC-UV, reagents like p-bromophenacyl bromide are essential for detection.
By understanding the underlying chemistry, advantages, and limitations of each reagent, and by following validated protocols, researchers can confidently choose the most appropriate derivatization strategy to achieve accurate and reproducible fatty acid analysis in their specific research context.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bandersnatch.ca [bandersnatch.ca]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ars.usda.gov [ars.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. ars.usda.gov [ars.usda.gov]
- 15. w3.ual.es [w3.ual.es]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. rhizolab.com [rhizolab.com]
- 19. scribd.com [scribd.com]
- 20. Saponification - Wikipedia [en.wikipedia.org]
- 21. Green Chemistry in Teaching Labo [web.njit.edu]
- 22. researchgate.net [researchgate.net]
- 23. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. Fatty acids/CLA by HPLC? - Chromatography Forum [chromforum.org]
- 29. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Pheromone Quantification Methods
Introduction: The Imperative for Precision in Pheromone Quantification
Pheromones, the subtle chemical messengers that govern a vast array of biological phenomena, from mating behaviors in insects to social hierarchies in mammals, are molecules of immense interest to researchers in fields as diverse as chemical ecology, pest management, and drug development. The accurate quantification of these often-elusive compounds is paramount to understanding their biological significance and harnessing their potential. However, the inherent variability in analytical methodologies can lead to significant discrepancies in reported pheromone concentrations between laboratories. This guide provides a comprehensive framework for conducting inter-laboratory comparisons of pheromone quantification methods, with a focus on ensuring scientific integrity, technical accuracy, and cross-laboratory data harmonization. As a self-validating system, this guide will equip researchers, scientists, and drug development professionals with the expertise to critically evaluate and select the most appropriate quantification method for their specific research needs and to design robust inter-laboratory studies that foster confidence and comparability in pheromone research.
Core Principles of Pheromone Analysis: A Methodological Triad
The quantification of pheromones is broadly approached through three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The choice of method is fundamentally dictated by the physicochemical properties of the pheromone , including its volatility, polarity, and molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile pheromones.[1] It excels in separating complex mixtures of compounds and providing definitive identification based on their mass spectra.
-
Principle: In GC-MS, the sample is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for highly specific identification and quantification.
-
Strengths: High sensitivity and selectivity, excellent for resolving complex pheromone blends, and extensive spectral libraries for compound identification.
-
Weaknesses: Requires analytes to be volatile and thermally stable, which may necessitate derivatization for some compounds, and can have higher upfront instrument costs.[1]
-
Typical Applications: Analysis of insect sex pheromones, alarm pheromones, and other volatile semiochemicals.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Powerhouse for Non-Volatiles and Peptides
For non-volatile, polar, or thermally labile pheromones, such as peptides and certain steroids, LC-MS is the method of choice.[1][2]
-
Principle: LC-MS separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase in a column. The separated analytes are then introduced into the mass spectrometer, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which minimize fragmentation and preserve the molecular ion.
-
Strengths: Accommodates a wide range of compound polarities and molecular weights, often with higher sensitivity for targeted bioanalysis compared to GC-MS, and is suitable for analyzing complex biological matrices with minimal sample preparation.[1][3]
-
Weaknesses: Higher ongoing operational costs due to solvent consumption, and potential for matrix effects that can suppress or enhance ionization.[1]
-
Typical Applications: Quantification of peptide pheromones, steroid hormones acting as pheromones, and other large, non-volatile signaling molecules.
Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Immunoassay Approach
ELISA is a highly sensitive and specific immunoassay that can be adapted for the quantification of certain pheromones, particularly peptides, for which specific antibodies can be generated.
-
Principle: In a typical competitive ELISA for pheromone quantification, a known amount of synthetic pheromone is coated onto a microplate. The sample containing the unknown amount of pheromone is then added along with a specific primary antibody. The pheromone in the sample competes with the coated pheromone for binding to the antibody. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent). The signal intensity is inversely proportional to the amount of pheromone in the sample.
-
Strengths: High sensitivity and specificity, high-throughput capabilities, and relatively lower cost per sample compared to mass spectrometry-based methods.
-
Weaknesses: Development of a specific antibody can be time-consuming and costly, potential for cross-reactivity with structurally similar molecules, and may provide less structural information than MS methods. Direct comparisons with LC-MS/MS have shown ELISA to be less accurate for quantifying low concentrations of hormones in some cases.
Comparative Performance of Pheromone Quantification Methods
The selection of an appropriate analytical method is a critical decision that directly impacts the quality and reliability of research findings. The following table provides a comparative overview of the key performance characteristics of GC-MS, LC-MS, and ELISA for pheromone quantification.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Analyte Type | Volatile & Semi-Volatile, Thermally Stable | Non-Volatile, Polar, Thermally Labile, Peptides | Peptides, Steroids (with specific antibodies) |
| Sensitivity | High (picogram to femtogram) | Very High (femtogram to attogram) | Very High (picogram to femtogram) |
| Specificity | High (based on retention time and mass spectrum) | Very High (based on retention time and MS/MS fragmentation) | High (dependent on antibody specificity) |
| Throughput | Moderate | High (with modern autosamplers) | Very High |
| Cost (Instrument) | High ($100k - $500k+)[4] | Very High ($150k - $1.5M+)[5] | Low (plate reader) to Moderate |
| Cost (Per Sample) | Moderate ($150 - $800+)[4] | High | Low |
| Sample Prep | Can require derivatization[1] | Often simpler, but matrix effects are a concern[1] | Minimal for clean samples |
| Data Output | Quantitative & Qualitative (structural info) | Quantitative & Qualitative (structural info) | Quantitative |
Designing a Robust Inter-Laboratory Comparison Study
An inter-laboratory comparison, also known as a round-robin test or proficiency test, is a powerful tool for assessing the performance of different laboratories and methods for a specific analytical task.[6] A well-designed study can identify sources of variability, validate new methods, and ultimately lead to greater harmonization of results across the scientific community.
Experimental Workflow for an Inter-Laboratory Pheromone Quantification Study
References
- 1. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 2. emerypharma.com [emerypharma.com]
- 3. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. reddit.com [reddit.com]
- 6. Round-robin test - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Statistical Analysis of Dose-Response Data for Pheromone Bioassays
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of statistical methods for analyzing dose-response data from pheromone bioassays. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental design choices and statistical model selection, ensuring a robust and defensible interpretation of your findings.
Introduction: The Language of Pheromones and the Logic of Dose-Response
Pheromones are chemical signals that mediate intraspecific interactions, playing a crucial role in behaviors such as mating, aggregation, and alarm signaling.[1] The bioassay is the crucible where the biological activity of these semiochemicals is quantified. At its heart, the dose-response experiment aims to establish a quantitative relationship between the concentration of a pheromone and the magnitude of the biological response it elicits.[2][3] This relationship is fundamental to understanding the potency and efficacy of a pheromone, which is critical for applications ranging from pest management to the development of novel therapeutics.
The responses observed in these bioassays are often "quantal" or binary—an all-or-nothing outcome, such as an insect exhibiting a specific behavior or not.[2][4] This binary nature necessitates the use of specialized statistical models to accurately describe the sigmoidal relationship typically observed between dose and response.[2]
Experimental Design: The Foundation of Meaningful Data
The quality of statistical analysis is fundamentally dependent on the quality of the experimental design. A well-designed pheromone bioassay minimizes variability and bias, allowing for a clearer interpretation of the dose-response relationship.
Key Considerations in Experimental Design:
-
Dose Selection: A critical aspect of experimental design is the selection of dose levels.[5][6] Doses should span a range that elicits responses from minimal to maximal, ensuring the full sigmoidal curve can be captured.[2] It is advisable to use a logarithmic or geometric series of concentrations to ensure even spacing on a log scale, which is typically used for the x-axis in dose-response plots.[7]
-
Replication: Adequate replication is essential to account for biological variability and to increase the statistical power of the experiment.[8] Both within-assay (technical) and between-assay (biological) replicates should be considered to ensure the reproducibility of the results.
-
Controls: The inclusion of appropriate controls is non-negotiable. A negative control (e.g., the solvent used to dilute the pheromone) establishes the baseline response rate in the absence of the stimulus. A positive control, if available, can help validate the responsiveness of the test subjects.
-
Randomization: To prevent systematic bias, the order of testing different doses and the assignment of subjects to treatment groups should be randomized.[3][8]
-
Environmental Control: Factors such as temperature, humidity, light intensity, and time of day can significantly influence insect behavior and sensory perception.[9] Maintaining consistent environmental conditions throughout the experiment is crucial for minimizing extraneous variability.
Experimental Workflow: From Pheromone to P-value
The following diagram illustrates a typical workflow for a pheromone dose-response bioassay and subsequent data analysis.
Caption: A generalized workflow for pheromone dose-response experiments.
A Comparative Guide to Statistical Models
The analysis of quantal dose-response data typically involves fitting a statistical model that can describe the sigmoidal relationship between the logarithm of the dose and the probability of a response. The two most common and historically significant models are Probit and Logit (Logistic Regression).
Probit Analysis
Probit analysis is a specialized regression technique that transforms the sigmoidal dose-response curve into a straight line, facilitating linear regression.[2] This transformation is based on the assumption that the tolerance of individual organisms to the pheromone follows a normal distribution.[4]
-
Underlying Principle: The probit model assumes that each individual in the test population has a specific "tolerance" to the pheromone. A response is triggered when the pheromone dose exceeds this tolerance level. The distribution of these tolerances across the population is assumed to be log-normal.
-
Link Function: The probit link function is the inverse of the cumulative standard normal distribution function (Φ⁻¹).[10][11]
Logit Analysis (Logistic Regression)
Logit analysis, or logistic regression, is another widely used method for analyzing binary response data.[12][13] It is based on the logistic function, which also produces a sigmoidal curve.
-
Underlying Principle: The logit model assumes that the log-odds of the response is a linear function of the log of the dose.[10]
-
Link Function: The logit link function is the natural logarithm of the odds (ln(p/(1-p))), where 'p' is the probability of a response.[10][11]
Probit vs. Logit: A Head-to-Head Comparison
In practice, both probit and logit models often yield very similar results, especially when the response probabilities are not extreme (i.e., not close to 0 or 1).[11][12][13] The choice between them can sometimes come down to convention within a particular field or software availability. However, there are some subtle differences to consider.
| Feature | Probit Analysis | Logit Analysis (Logistic Regression) |
| Underlying Distribution | Assumes a normal distribution of tolerances.[4] | Assumes a logistic distribution of tolerances. |
| Tails of the Distribution | The normal distribution has lighter tails. The probit curve approaches the axes more quickly.[10] | The logistic distribution has heavier tails, which may provide a better fit for data with more extreme values.[10][13] |
| Interpretation of Coefficients | Coefficients are not as easily interpretable in a biologically intuitive way. | Coefficients can be interpreted in terms of odds ratios, which can be more intuitive.[12][13] |
| Computational Complexity | Historically more computationally intensive, though this is less of a concern with modern software.[13] | Generally computationally simpler. |
Decision Framework for Model Selection
Caption: A decision-making framework for selecting between Probit and Logit models.
Step-by-Step Protocol for Dose-Response Analysis
This section provides a generalized protocol for analyzing pheromone bioassay data using statistical software.
Experimental Protocol: Y-Tube Olfactometer Bioassay
-
Preparation:
-
Prepare a serial dilution of the pheromone compound in a suitable solvent (e.g., hexane). Include a solvent-only control.
-
Acclimate the insects to the testing environment for a specified period (e.g., 1 hour) to reduce stress.[14]
-
-
Apparatus Setup:
-
Set up the Y-tube olfactometer with a clean air source flowing through both arms.
-
Apply a known volume of a specific pheromone dilution (or the control) to a filter paper and place it in the designated port of one arm. Place a solvent-only filter paper in the other arm.
-
-
Bioassay Procedure:
-
Introduce a single insect into the base of the Y-tube.
-
Observe the insect's behavior for a set period (e.g., 5 minutes).
-
Record a positive response if the insect moves a certain distance up the arm containing the pheromone and stays for a minimum duration.
-
Record a negative response if the insect chooses the control arm or remains in the base of the Y-tube.
-
-
Replication and Randomization:
-
Test a sufficient number of insects for each concentration (e.g., n=30).[15]
-
Randomize the order of the concentrations tested.
-
Alternate the arm of the Y-tube that receives the pheromone treatment to control for any potential side bias.
-
-
Data Collection:
-
For each dose, record the number of insects tested and the number that showed a positive response.
-
Data Analysis Protocol (Conceptual)
-
Data Entry: Create a data table with columns for the dose, the log of the dose, the number of subjects tested at each dose, and the number of subjects responding.
-
Model Fitting: Use a statistical software package (e.g., R, SPSS, SAS, or specialized bioassay software) to fit both a probit and a logit model to the data.[12][16]
-
Parameter Estimation: The software will estimate the key parameters of the dose-response curve, including:
-
ED50 (Effective Dose 50): The dose at which 50% of the population is expected to respond. This is a common measure of a pheromone's potency.
-
Slope: The slope of the curve at the ED50, which indicates the sensitivity of the population to changes in dose. A steeper slope implies a more homogenous response.
-
-
Goodness-of-Fit Assessment: Evaluate how well the chosen model describes the observed data. A common method is the chi-square goodness-of-fit test. A non-significant p-value suggests that the model is a good fit for the data.
-
Interpretation: Interpret the estimated parameters in the context of the biological question. Compare the ED50 values of different compounds to assess their relative potencies.
Common Challenges and Best Practices
-
High Variability: Behavioral responses can be inherently variable.[9][17] Ensure strict control over experimental conditions and use a sufficient number of replicates to manage this variability. In cases of unusually high variability, robust statistical methods may be considered.[18]
-
Non-Monotonic Responses: In some cases, increasing the dose of a pheromone can lead to a decrease in response at very high concentrations (an inverted U-shaped curve). Standard probit and logit models assume a monotonic increase and will not fit such data well. More complex models may be necessary in these situations.
-
Model Selection: While probit and logit are the most common, other models like the Weibull or Gompertz models can also be used for dose-response analysis. The choice of model should be justified based on the data and underlying biological assumptions.
-
Software: A variety of software packages are available for dose-response analysis. Some are general-purpose statistical programs, while others are specifically designed for bioassays.[2][16] It is important to understand the algorithms and assumptions of the software being used.
Conclusion
References
- 1. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro dose-response | Bioassay [bioassay.dk]
- 3. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 4. The analysis of dose-response curve from bioassays with quantal response: Deterministic or statistical approaches? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Modeling and regression analysis of semiochemical dose-response curves of insect antennal reception and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. stats.stackexchange.com [stats.stackexchange.com]
- 11. The Difference Between Logistic and Probit Regression - The Analysis Factor [theanalysisfactor.com]
- 12. researchgate.net [researchgate.net]
- 13. Logit vs Probit Models: Differences, Examples [vitalflux.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. PLA 3.0 – Software for Biostatistical Analysis: Analyze Biological Potency Assays [bioassay.de]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Addressing Unusual Assay Variability with Robust Statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Chirality: A Comparative Guide to the Biological Significance of Enantiomeric Ratios in Pheromone Blends
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical communication, the spatial arrangement of atoms in a molecule can be the difference between attraction, indifference, or even repulsion. This guide delves into the critical biological significance of enantiomeric ratios in pheromone blends, offering a comprehensive comparison of their effects on insect behavior and physiology. We will explore the underlying neurobiological mechanisms, compare species-specific responses, and provide detailed experimental protocols to empower researchers in this fascinating field.
The Foundation: Pheromones and the Principle of Chirality
Pheromones are chemical signals that trigger innate behavioral or physiological responses in members of the same species.[1] Many of these molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers (e.g., (R)- and (S)-enantiomers). While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit dramatically different biological activities due to the chiral nature of biological receptors.[2]
The composition of a pheromone blend, specifically the ratio of its enantiomers, is often a crucial factor in its effectiveness. This guide will explore the spectrum of biological responses to varying enantiomeric ratios, from simple dose-dependent attraction to complex synergistic and antagonistic interactions.
Mechanisms of Enantiomeric Discrimination: From Antenna to Brain
The ability of insects to distinguish between enantiomers lies in the highly specific interactions between the pheromone molecules and the proteins of the olfactory system.[3] This discrimination process can be visualized as a multi-step cascade:
Figure 1: Generalized signaling pathway for enantiomer discrimination in insects.
-
Odorant-Binding Proteins (OBPs): Located in the sensillum lymph, OBPs are the first proteins to encounter the pheromone molecules. While their primary role is thought to be solubilizing and transporting hydrophobic pheromones to the receptors, some OBPs exhibit enantiomeric discrimination. For example, in the gypsy moth, Lymantria dispar, two different pheromone-binding proteins (PBPs), LdisPBP1 and LdisPBP2, show preferential binding to the antagonistic (-) and the attractive (+) enantiomers of disparlure, respectively.[3][4]
-
Odorant Receptors (ORs): These transmembrane proteins, located on the dendrites of olfactory sensory neurons (OSNs), are the primary sites of enantiomeric recognition.[3] The chiral binding pocket of an OR interacts differently with each enantiomer, leading to a differential activation of the neuron. This high specificity is a key determinant of the insect's behavioral response.[5] For instance, in the yellow fever mosquito, Aedes aegypti, the odorant receptor AaOR8 is specifically tuned to the (R)-(-)-enantiomer of 1-octen-3-ol.[5]
A Spectrum of Responses: Comparing Enantiomeric Ratio Effects Across Species
The biological significance of the enantiomeric ratio in a pheromone blend is not uniform across the insect world. The "inactive" enantiomer is rarely a neutral bystander. Below is a comparison of different response patterns observed in various insect species.
| Species | Pheromone Component | Enantiomer(s) and Ratio | Observed Behavioral/Physiological Response | Reference(s) |
| Gypsy Moth (Lymantria dispar) | Disparlure | (+)-enantiomer | Attractant for males. | [6] |
| (-)-enantiomer | Potent inhibitor of male response to the (+)-enantiomer. | [6][7] | ||
| Ambrosia Beetle (Gnathotrichus sulcatus) | Sulcatol | (R)- or (S)-enantiomer alone | Inactive. | [6][8] |
| Racemic mixture (1:1) | Maximum aggregation response from both sexes. | [6][8] | ||
| Japanese Beetle (Popillia japonica) | Japonilure | (R,Z)-enantiomer | Strong attractant for males. | [9] |
| (S,Z)-enantiomer | Strong inhibitor of male response to the (R,Z)-enantiomer. | [9] | ||
| Olive Fruit Fly (Bactrocera oleae) | Olean | (R)-enantiomer | Attractant for males. | [6][8] |
| (S)-enantiomer | Elicits a response in females. | [6][8] | ||
| German Cockroach (Blattella germanica) | 3,11-dimethyl-2-nonacosanone | All four stereoisomers | All stereoisomers exhibit approximately equal pheromonal activity. | [7] |
Table 1: Comparative biological activity of pheromone enantiomers in different insect species.
These examples highlight the diverse evolutionary strategies that have shaped chemical communication. The precise enantiomeric ratio can serve as a species isolation mechanism, preventing cross-attraction between closely related species that might use the same pheromone components.
Experimental Methodologies for Assessing Enantiomeric Specificity
To rigorously evaluate the biological significance of enantiomeric ratios, a combination of electrophysiological and behavioral assays is essential.
Electroantennography (EAG)
EAG measures the summated electrical potential from the entire antenna in response to an olfactory stimulus, providing a general assessment of antennal sensitivity.
Experimental Protocol: Electroantennography (EAG)
-
Insect Preparation:
-
Anesthetize the insect using CO₂ or by chilling on ice.[3]
-
For an excised antenna preparation, carefully remove an antenna at its base with micro-scissors. Mount the base in the reference electrode and the tip in the recording electrode using conductive gel.[10]
-
For a whole-insect preparation, immobilize the insect and insert the reference electrode into the head, bringing the recording electrode into contact with the antennal tip.[3][11]
-
-
Electrode and Setup:
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of the individual enantiomers and desired ratios in a high-purity solvent like hexane.[6]
-
Apply a known volume (e.g., 10 µL) of each solution onto a filter paper strip and insert it into a Pasteur pipette.[6][10]
-
Deliver a puff of air through the pipette into the main airstream directed at the antenna.
-
-
Data Recording and Analysis:
Figure 2: Workflow for Electroantennography (EAG) experiments.
Single-Sensillum Recording (SSR)
SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) within a single sensillum. This provides a much higher resolution of neuronal tuning to specific enantiomers.
Experimental Protocol: Single-Sensillum Recording (SSR)
-
Insect Preparation:
-
Recording:
-
Stimulus Delivery:
-
The stimulus delivery system is similar to that used in EAG, with a continuous humidified airstream and pulsed delivery of the odorant.
-
-
Data Analysis:
-
Record the number of spikes in a defined period before and after the stimulus.
-
The response is the increase in spike frequency over the spontaneous firing rate.
-
If multiple neurons are present in the sensillum, they can often be distinguished by spike amplitude.[8]
-
This allows for the creation of detailed response profiles of individual neurons to different enantiomers and ratios.
-
Figure 3: Workflow for Single-Sensillum Recording (SSR) experiments.
Wind Tunnel Behavioral Assays
Wind tunnel assays are the gold standard for evaluating the ultimate behavioral output in response to a pheromone blend. They allow for the quantification of behaviors such as upwind flight, source location, and mating attempts in a controlled environment that mimics natural conditions.[1][15]
Experimental Protocol: Wind Tunnel Bioassay
-
Setup:
-
Procedure:
-
Data Analysis:
-
Quantify the percentage of insects exhibiting each behavior in response to the different stimuli.
-
Statistical analysis (e.g., chi-square tests, ANOVA) can be used to determine significant differences in behavior elicited by the different enantiomeric blends.
-
Analytical Techniques for Enantiomeric Ratio Determination
Accurate determination of the enantiomeric composition of both natural pheromone extracts and synthetic standards is crucial.
-
Chiral Gas Chromatography (GC): This is a powerful technique for separating and quantifying volatile enantiomers.[17] It utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is another effective method for enantiomeric separation, particularly for less volatile or thermally labile compounds.[12][13]
Conclusion and Future Directions
The enantiomeric ratio of a pheromone blend is a critical determinant of its biological activity, influencing every step of the olfactory pathway from receptor binding to the final behavioral response. Understanding these subtle but significant differences is paramount for research in chemical ecology, neurobiology, and the development of effective, species-specific pest management strategies.
Future research should continue to focus on:
-
Deorphanizing and characterizing the enantioselectivity of a wider range of odorant receptors.
-
Investigating the central processing of enantiomeric information in the insect brain.
-
Exploring the genetic and evolutionary basis for the diversity of enantiomeric recognition systems.
By employing the rigorous experimental approaches outlined in this guide, researchers can continue to unravel the complexities of chiral communication in the natural world.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. benchchem.com [benchchem.com]
- 11. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Behavioral Assays [ice.mpg.de]
- 17. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Synthetic (S)-3-Methylheptanoic Acid and Natural Extracts
Introduction: The Chirality Question in 3-Methylheptanoic Acid
3-Methylheptanoic acid is a branched-chain fatty acid with a chiral center at the C3 position, existing as two enantiomers: (S)-3-Methylheptanoic acid and (R)-3-Methylheptanoic acid.[1] This stereochemistry is not a trivial detail; in biological systems, enantiomers can exhibit dramatically different activities.[2] this compound, for instance, is a known component of various natural secretions and has applications in flavor and fragrance chemistry as well as a building block in pharmaceutical synthesis.[3][]
Researchers and drug development professionals are often faced with a critical choice: utilize a highly pure, synthetically produced (S)-enantiomer or work with an extract from a natural source. This decision has profound implications for experimental reproducibility, scalability, and the interpretation of biological results. Natural extracts are complex mixtures, and attributing an observed biological effect solely to this compound without rigorous characterization is a significant scientific pitfall.[5][6] Conversely, while synthetic standards offer purity, they may lack the synergistic or confounding effects of other compounds present in a natural matrix.[6]
This guide provides a comprehensive framework for objectively comparing synthetic this compound to its counterparts in natural extracts. We will move beyond a simple list of pros and cons to detail the necessary experimental workflows, explain the rationale behind methodological choices, and present a clear path for generating robust, comparable data.
Part 1: Foundational Comparison - Synthetic vs. Natural Sources
The primary differences between synthetic and natural sources of this compound can be categorized by purity, enantiomeric specificity, scalability, and sustainability.
| Feature | Synthetic this compound | Natural Extracts Containing 3-Methylheptanoic Acid |
| Purity & Impurities | High purity (>95-99%). Impurities are typically known byproducts of the synthesis route (e.g., starting materials, reagents).[7] | Purity of the target compound is highly variable. Contains a complex matrix of other related and unrelated compounds (e.g., other fatty acids, terpenes, sterols).[5][6] |
| Enantiomeric Specificity | Can be synthesized to achieve high enantiomeric excess (e.e.), providing almost exclusively the (S)-isomer.[3][8] | The enantiomeric ratio (S vs. R) can vary significantly depending on the biological source and its enzymatic pathways. Often present as a mixture. |
| Consistency & Scalability | Excellent batch-to-batch consistency. Production can be scaled up to meet demand without reliance on natural resources.[9][10] | Subject to variability based on harvest time, climate, and geography. Scalability can be limited by the availability of the natural source.[9][11] |
| Cost | Often more cost-effective for large-scale production due to economies of scale and stable supply chains.[9][12] | Can be expensive, especially if the source is rare or the extraction and purification processes are complex and low-yield. |
| Sustainability | Can be more sustainable by avoiding over-harvesting of natural resources. "Green chemistry" approaches can minimize environmental impact.[9][13] | Over-harvesting can pose a significant environmental threat. Land and water usage for cultivation can be substantial.[9][11] |
Part 2: Experimental Design for Comparative Analysis
To move from theoretical comparison to empirical data, a multi-step analytical workflow is required. This workflow is designed to be self-validating by incorporating a certified synthetic standard as a benchmark against which the natural extract is measured.
Caption: High-level workflow for comparing synthetic and natural this compound.
Protocol 1: Purity and Impurity Profiling via GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile compounds. To make 3-methylheptanoic acid suitable for GC analysis, it must be derivatized into its fatty acid methyl ester (FAME). This process increases its volatility and thermal stability, ensuring sharp peaks and reliable quantification.[14][15]
Methodology:
-
Sample Preparation & Extraction (Natural Source):
-
Homogenize 5 g of the source material (e.g., dried plant leaves, animal secretion).
-
Perform a lipid extraction using a Folch method or similar solvent system (e.g., chloroform:methanol 2:1 v/v).[14][16]
-
Add an internal standard (e.g., deuterated heptadecanoic acid) to both the extract and a known quantity of the synthetic standard for accurate quantification.[15][17]
-
Evaporate the solvent under a stream of nitrogen to yield the crude lipid extract.
-
-
Derivatization to FAMEs:
-
To the dried extract and the synthetic standard, add 2 mL of 2% methanolic sulfuric acid.
-
Seal the vials and heat at 60°C for 1 hour.
-
Allow to cool, then add 1 mL of hexane and 1 mL of distilled water.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is suitable for FAME analysis.[18]
-
Injection: 1 µL injection in splitless mode. Injector temperature: 250°C.
-
Oven Program: Initial temperature 60°C, ramp to 250°C at 10°C/min, hold for 5 minutes.[18]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range m/z 40-500.[18]
-
-
Data Analysis:
-
Identify the 3-methylheptanoic acid methyl ester peak based on its retention time (compared to the synthetic standard) and its mass spectrum.
-
Quantify the purity of the synthetic standard and the concentration in the natural extract relative to the internal standard.
-
Tentatively identify other peaks (impurities/co-extractants) by comparing their mass spectra to libraries (e.g., NIST).
-
Protocol 2: Chiral Analysis for Enantiomeric Specificity
Causality: Standard GC or HPLC columns cannot separate enantiomers. A chiral stationary phase (CSP) is required. For GC, cyclodextrin-based columns are effective for separating chiral FAMEs.[19] Alternatively, HPLC with a chiral column or derivatization with a chiral reagent can be used.[20][21][22] This step is critical to determine if the natural extract contains the (S)-isomer, the (R)-isomer, or a racemic mixture.
Caption: Workflow for Chiral GC-MS analysis to determine enantiomeric excess.
Methodology (Chiral GC-MS):
-
Sample Preparation: Use the same FAME samples prepared in Protocol 1.
-
Chiral GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXsm).[19]
-
Injection & Oven Program: These parameters must be optimized for the specific chiral column. A slower temperature ramp is often required for better resolution of enantiomers. Start with the manufacturer's recommended conditions and adjust as needed.
-
MS Parameters: Same as in Protocol 1.
-
-
Data Analysis:
-
Run the synthetic this compound standard first to confirm its retention time and purity.
-
Run a racemic (50:50 S:R) standard if available to identify the elution order of the two enantiomers.
-
Analyze the natural extract sample. Identify and integrate the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100
-
Protocol 3: Comparative Biological Activity Assay
Causality: The ultimate test of equivalence is functional. A biological assay measures the effect of the compounds on a living system. The choice of assay depends on the known or hypothesized activity of 3-methylheptanoic acid. For this guide, we will use a representative antimicrobial assay (Minimum Inhibitory Concentration - MIC), as many fatty acids exhibit such properties. This provides a quantifiable measure of biological potency.
Methodology (Broth Microdilution for MIC):
-
Preparation of Test Articles:
-
Prepare stock solutions of the synthetic standard and the dried natural extract in a suitable solvent (e.g., DMSO).
-
The concentration of 3-methylheptanoic acid in the natural extract stock should be normalized to match the synthetic stock, based on the quantitative results from Protocol 1.
-
-
Assay Procedure:
-
Use a 96-well microtiter plate.
-
In each well, add a standardized inoculum of a test microorganism (e.g., Staphylococcus aureus).
-
Perform serial two-fold dilutions of the synthetic standard and the natural extract across the columns of the plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the test article that visibly inhibits microbial growth.
-
Compare the MIC value of the synthetic standard to that of the natural extract. A significant difference may suggest that other components in the extract have synergistic (lower MIC) or antagonistic (higher MIC) effects.
-
Part 3: Data Presentation and Interpretation
The results from the experimental workflows should be summarized for clear comparison.
Table 1: Physicochemical Comparison
| Parameter | Synthetic Standard | Natural Extract | Method |
| Purity of 3-MHA (%) | >99% | 15.4% (example) | GC-MS |
| Major Impurities/Co-extractants | <1% (starting material) | Palmitic acid, Oleic acid, β-Sitosterol | GC-MS |
| Enantiomeric Excess (% ee of S-isomer) | >99% | 85% (example) | Chiral GC |
| (R)-Isomer Presence (%) | <0.5% | 7.5% (example) | Chiral GC |
Table 2: Biological Activity Comparison
| Test Article | Concentration of 3-MHA | MIC (µg/mL) vs. S. aureus |
| Synthetic (S)-3-MHA | Normalized | 128 |
| Natural Extract | Normalized | 64 |
| Vehicle Control (DMSO) | N/A | >1024 |
Interpretation: In this hypothetical example, the natural extract shows a lower MIC (higher potency) than the pure synthetic compound, even when the concentration of 3-methylheptanoic acid is normalized. This strongly suggests that other compounds within the extract are contributing to the antimicrobial activity, possibly through a synergistic mechanism. The chiral analysis also reveals that the natural source produces a high, but not perfect, enantiomeric excess of the S-isomer.
Conclusion
The choice between synthetic this compound and a natural extract is entirely dependent on the research objective.
-
For mechanistic studies, quantitative analysis, or as a starting material for synthesis, the synthetic standard is unequivocally superior. Its high purity and enantiomeric specificity ensure that observed effects can be confidently attributed to the (S)-isomer, leading to reproducible and unambiguous results.[5]
This guide provides the analytical framework to make an informed decision, ensuring that whether you choose a synthetic compound or a natural extract, your research is built on a foundation of robust, empirical data.
References
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 5. What’s the risk? Synthetic vs natural chemical ingredients [cris.msu.edu]
- 6. SCIENCE ALERT: Methods for differentiating natural from synthetic compounds: a review (Phytochemistry) [myemail-api.constantcontact.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bedoukian.com [bedoukian.com]
- 10. Synthetic Fragrance vs. Natural Fragrance: Which One Should You Choose? [elchemy.com]
- 11. carvansons.co.uk [carvansons.co.uk]
- 12. sobfragrance.com [sobfragrance.com]
- 13. youtube.com [youtube.com]
- 14. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. mdpi.com [mdpi.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. ec.europa.eu [ec.europa.eu]
- 19. gcms.cz [gcms.cz]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Methylheptanoic Acid
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of (S)-3-Methylheptanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and operational excellence in your laboratory. The procedures outlined herein are designed to be a self-validating system, grounded in authoritative regulatory and safety standards.
Section 1: Hazard Profile & Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound is a carboxylic acid and must be managed as a corrosive and irritant material.[1][2][3] Adherence to strict safety protocols is mandatory to prevent chemical exposure and ensure a safe laboratory environment.[4]
Core Handling Principles:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize the risk of inhaling vapors.[2][4][5]
-
Personal Contact: Avoid all direct contact, including skin and eye contact, and inhalation of mists or vapors.[4][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of a work session.[4] Contaminated personal protective equipment (PPE) must be removed and disposed of properly.[7]
Required Personal Protective Equipment (PPE): The selection of appropriate PPE is your primary defense against exposure. The following must be worn when handling this compound for disposal:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] For tasks with a higher splash risk, such as spill cleanup or bulk transfers, a face shield should be worn in conjunction with goggles.[1][2]
-
Hand Protection: Use chemical-resistant gloves.[4] Materials such as nitrile or neoprene are suitable for protection against corrosive substances.[1] Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.[4] For larger quantities or spill response, a chemical-resistant apron is recommended.
Table 1: Hazard Identification for Methylheptanoic Acid Variants Data is synthesized from safety data sheets for closely related isomers, which provide a reliable hazard profile.
| Hazard Classification | GHS Category | Hazard Statement | Signal Word | Citations |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | [6][8][9] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation | Danger/Warning | [6][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | [8][9] |
Section 2: The Core Principle: Waste Segregation and Containment
The foundational principle of safe chemical waste management is meticulous segregation.[10] Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fires. This compound, as an organic acid, must be segregated from incompatible materials.
Incompatibility Alert:
-
Bases: Do not mix with strong bases. Neutralization reactions can be highly exothermic, causing boiling and splashing.[2][11]
-
Oxidizers: Keep separate from strong oxidizing agents to prevent potentially violent reactions.[12]
-
Reactive Metals: Avoid contact with metals that can be corroded by acids, as this may generate flammable hydrogen gas.
Experimental Protocol: Waste Collection at the Point of Generation
All chemical waste is regulated from the moment it is generated.[13][14] Therefore, waste must be collected in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation.[10][13][14]
-
Container Selection:
-
Choose a container made of chemically compatible material, such as glass or high-density polyethylene (HDPE).[15] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap.
-
For liquid waste, use the 2.5 or 5-gallon carboys often provided by your institution's Environmental Health & Safety (EHS) department for compatible waste streams.[14]
-
-
Labeling:
Table 2: Waste Container Labeling Requirements
| Label Field | Description | Example |
| "Hazardous Waste" | The words must be clearly visible. | N/A |
| Full Chemical Name(s) | List all chemical constituents by their full name. No abbreviations or formulas. | This compound, Methanol |
| Approximate Percentages | Estimate the percentage of each component. | This compound (~10%), Methanol (~90%) |
| Associated Hazards | Check all applicable hazard boxes. | Corrosive, Irritant |
| Accumulation Start Date | The date the first particle of waste was added to the container. | 2026-01-03 |
| Principal Investigator & Lab | Your name and laboratory location. | Dr. Jane Doe, Room 301 |
-
Storage:
-
Store the labeled waste container within the SAA.[10]
-
The SAA must have secondary containment, such as a chemical-resistant tray or bin, to contain any potential spills.[15]
-
Keep the waste container tightly closed at all times, except when you are actively adding waste.[13][14] This prevents the release of vapors and protects the integrity of the waste stream.
-
Section 3: Step-by-Step Disposal Protocol
The designated disposal pathway for this compound is through your institution's hazardous waste management program, typically managed by the EHS department.[16] The final disposal method will likely be chemical incineration.[17][18] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][10]
Step 1: Pre-Disposal Neutralization (Conditional)
Causality: Corrosivity is a hazardous characteristic that may be treated by the generator on-site without a specific permit, but only under strict conditions.[19] Neutralization converts the corrosive acid to a salt, reducing its immediate hazard. However, this is only recommended for very small volumes of waste that have no other hazardous characteristics. [19] For an organic compound like this compound, the resulting solution should still be collected as hazardous waste unless you have explicit approval from EHS.
This protocol is for small quantities (<100 mL) of aqueous solutions only.
-
Preparation: Perform this procedure in a fume hood behind a safety shield.[19] Wear all required PPE, including a face shield. Place the beaker containing the acidic solution in an ice bath to dissipate the heat that will be generated.
-
Dilution: Prepare a weak solution of a base, such as sodium carbonate or sodium bicarbonate, in a separate, larger container.
-
Neutralization: While stirring, very slowly add the acidic waste solution to the basic solution. Never add water or base to the concentrated acid , as this can cause a violent reaction and splashing.[2]
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the acid until the pH is stable between 5.5 and 9.5.[19]
-
Final Disposal: The neutralized solution must be collected in a properly labeled hazardous waste container for EHS pickup. Do not assume it is safe for drain disposal.
Step 2: Arranging for Final Disposal
-
Accumulation Limits: Laboratories are prohibited from storing more than 55 gallons of hazardous waste at one time.[13][14][16] Once a container is full or has been accumulating waste for the maximum time allowed by your institution (often 12 months), it must be scheduled for pickup.[13]
-
Request Pickup: Contact your institution's EHS department to arrange for the collection of your hazardous waste.[13] This is typically done through an online request form.[14][16]
-
Documentation: Ensure all paperwork is completed accurately. EHS personnel rely on this information to safely consolidate and manage the waste.[14]
Section 4: Managing Spills and Contaminated Materials
Chemical spills must be cleaned up immediately.[16] All materials used for spill cleanup must also be disposed of as hazardous waste.[16]
-
Assess the Situation: For small spills (<100 mL) that you are trained and comfortable cleaning, proceed with caution. For large spills, evacuate the area and contact your institution's emergency number immediately.[12][16]
-
Contain the Spill: Use a spill kit containing a neutralizer suitable for acids (e.g., sodium bicarbonate or calcium carbonate) or a universal chemical absorbent.[2][12]
-
Collect the Waste: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a designated, leak-proof container.[8]
-
Label and Dispose: Seal the container and label it as "Hazardous Waste" with a clear description of the contents (e.g., "this compound spill debris with sodium bicarbonate"). Manage this container as you would any other hazardous waste.[12]
Section 5: Comprehensive Disposal Decision Workflow
The following diagram provides a complete logical workflow for the management of this compound waste from generation to disposal.
By adhering to these scientifically-backed procedures, you contribute to a robust safety culture and ensure that your laboratory's operations are in full compliance with environmental regulations. Always prioritize safety and when in doubt, consult your institution's Environmental Health & Safety department.
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. How DOT and OSHA Regulate Corrosive Materials | Lion Technology [lion.com]
- 4. benchchem.com [benchchem.com]
- 5. actenviro.com [actenviro.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. benchchem.com [benchchem.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. nipissingu.ca [nipissingu.ca]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. odu.edu [odu.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. benchchem.com [benchchem.com]
- 18. epa.gov [epa.gov]
- 19. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-Methylheptanoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like (S)-3-Methylheptanoic acid, a medium-chain fatty acid, demands a meticulous approach to personal protection.[1] While comprehensive toxicological data for this specific isomer may be limited, established safety protocols for structurally related carboxylic acids provide a robust framework for minimizing risk.[2] This guide synthesizes critical safety data and field-proven practices to offer a definitive, step-by-step operational plan for handling this compound with confidence and care.
Foundational Hazard Assessment
Understanding the potential hazards is the cornerstone of any effective safety protocol. Based on data from related methylheptanoic acid isomers and other carboxylic acids, we can anticipate the primary risks associated with this compound. The primary hazards involve direct contact, which can cause significant irritation or damage to the skin and eyes, and inhalation of vapors, which may lead to respiratory irritation.[3][4][5]
| Hazard Category | Potential Risks & Hazard Statements | Rationale for Concern |
| Skin Corrosion/Irritation | Causes skin irritation (H315). [3][4] | Carboxylic acids can disrupt the lipid barrier of the skin, leading to redness, inflammation, itching, and pain upon contact.[6] Prolonged exposure can exacerbate this damage. |
| Serious Eye Damage/Irritation | Causes serious eye damage (H318). [3][4] | The cornea is exceptionally sensitive to acidic compounds. A direct splash can cause severe burns, pain, and potentially irreversible eye damage.[3][6] |
| Respiratory Irritation | May cause respiratory irritation (H335). [3][4] | While this compound is a liquid, its vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort. |
Core Directive: Your Personal Protective Equipment (PPE) Mandate
A multi-layered PPE strategy is non-negotiable. Each component serves a specific purpose, collectively creating a barrier between you and the chemical.
| PPE Category | Required Equipment | Operational Best Practices |
| Eye & Face Protection | • Chemical Splash Goggles (ANSI Z87.1 compliant) • Face Shield (recommended for transfers/splashes) | Goggles must be worn at all times when handling the chemical.[4][7] A face shield should be worn over goggles during procedures with a heightened risk of splashing, such as transferring volumes greater than 50 mL or when working with heated material.[8] |
| Skin & Body Protection | • Chemical-Resistant Gloves (Nitrile Rubber) • Chemical-Resistant Lab Coat • Fully Enclosed Shoes | Gloves: Inspect gloves for any signs of degradation or puncture before each use.[2][9] If direct contact occurs, remove gloves immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.[9] Lab Coat: The lab coat must be fully buttoned to provide maximum coverage.[8] |
| Respiratory Protection | • Engineering Control: Chemical Fume Hood • NIOSH-Approved Respirator (if controls are insufficient) | All handling of this compound must, by default, occur within a certified chemical fume hood to control vapor inhalation.[8] If engineering controls are inadequate or unavailable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[7] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring reproducible safety.
Step 1: Preparation & Pre-Handling
-
Designate the Area: Cordon off a specific area for handling, preferably within a chemical fume hood.[8]
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble PPE: Don all required PPE (lab coat, goggles, gloves) before approaching the chemical storage location.
-
Prepare Materials: Place absorbent, chemical-resistant pads on the work surface within the fume hood to contain minor drips.
Step 2: Active Handling
-
Chemical Transfer: When transferring the liquid, do so slowly and carefully to prevent splashing. Keep containers capped when not in immediate use.
-
Maintain Ventilation: Keep the fume hood sash at the lowest practical height to maximize airflow and protection.
-
Situational Awareness: Avoid working alone. Ensure a colleague is aware of the procedure you are performing.
Step 3: Post-Handling & Decontamination
-
Surface Decontamination: After completing the work, wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Proper PPE Doffing: Remove PPE in the correct sequence to prevent cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out) and finally, eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[5][9]
Emergency & Disposal Plans
Preparedness is paramount. These procedural plans address foreseeable emergencies and the compound's end-of-life cycle.
Chemical Spill Response Workflow
The following workflow outlines the immediate steps to be taken in the event of a spill.
Caption: Workflow for managing a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Waste Disposal Plan
All materials contaminated with this compound, including disposable gloves, absorbent pads, and empty containers, are considered hazardous waste.
-
Segregation: Collect all contaminated solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[8]
-
Disposal: Do not dispose of this chemical down the drain.[2][6] All waste must be disposed of through a licensed environmental waste management company, in strict accordance with all federal, state, and local regulations.[3][4]
Storage & Incompatibility
Proper storage is a critical component of laboratory safety, preventing degradation and hazardous reactions.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][6]
-
Incompatibilities: Keep away from strong oxidizing agents and bases.[7][10] Avoid storing in metal cabinets which may be susceptible to corrosion.[10]
References
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
